3-Aminopropane-1-sulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-aminopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGRYJSFEVUFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Aminopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-Aminopropane-1-sulfonamide, a simple aliphatic sulfonamide, represents a versatile chemical scaffold. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it an intriguing building block for the synthesis of novel compounds in drug discovery. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential applications, to support its use in research and development.
Chemical and Physical Properties
This compound is a polar aliphatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 74494-51-2 | [3] |
| Molecular Formula | C₃H₁₀N₂O₂S | [4] |
| Molecular Weight | 138.19 g/mol | [4] |
| Predicted Density | 1.3±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |
| Predicted Flash Point | 136.6±28.4 °C | [3] |
| Predicted LogP | -1.64 | [3] |
| Appearance | Solid | Predicted |
| Solubility | Expected to be soluble in water and polar organic solvents. | Predicted |
Synthesis of this compound
A logical approach would be the reaction of 3-chloropropane-1-sulfonyl chloride with an excess of ammonia. The excess ammonia serves both as the nucleophile and the base to neutralize the hydrogen chloride byproduct.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath to 0 °C.
-
Addition of Ammonia: An excess of cooled, concentrated aqueous ammonia or gaseous ammonia is slowly added to the stirred solution. The use of excess ammonia is crucial to drive the reaction to completion and neutralize the HCl formed.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
-
Work-up and Isolation: The reaction mixture is then quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Quintet | 2H |
| -CH₂ -SO₂NH₂ | ~3.1 - 3.3 | Triplet | 2H |
| H₂ N- | Broad singlet | 2H | |
| -SO₂NH₂ | Broad singlet | 2H |
Chemical shifts are estimates and can vary based on the solvent and concentration.[6]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show three signals for the three carbon atoms in the propane chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~35 - 40 |
| -CH₂-C H₂-CH₂- | ~25 - 30 |
| -C H₂-SO₂NH₂ | ~50 - 55 |
These are approximate chemical shifts.[7]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the N-H and S=O bonds.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretch | 3300 - 3500 (two bands) |
| N-H (sulfonamide) | Stretch | 3200 - 3400 (two bands) |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| N-H | Bend (scissoring) | 1590 - 1650 |
| S=O | Asymmetric stretch | 1300 - 1350 |
| S=O | Symmetric stretch | 1140 - 1180 |
Characteristic peaks for sulfonamides are the strong S=O stretching bands.[8]
Mass Spectrometry (MS) (Predicted)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion.
-
[M+H]⁺: m/z = 139.05
The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.
Caption: Predicted ESI-MS fragmentation of this compound.
The fragmentation of sulfonamides can be complex and may involve rearrangements.[5][9]
Chemical Reactivity
The reactivity of this compound is dictated by its two functional groups: the primary amine and the sulfonamide.
-
Primary Amine: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions typical for aliphatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
Salt Formation: Reaction with acids to form ammonium salts.
-
-
Sulfonamide Group: The sulfonamide N-H protons are weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable but can be cleaved under harsh acidic or reductive conditions.
The presence of both a basic amino group and a weakly acidic sulfonamide group makes the molecule zwitterionic in nature under certain pH conditions.
Potential Applications in Drug Development
While there is a lack of specific biological data for this compound, its structure suggests several potential avenues for exploration in drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[2][10]
-
Scaffold for Library Synthesis: The primary amino group serves as a convenient handle for derivatization, allowing for the synthesis of a library of novel sulfonamide-containing compounds. These libraries can be screened for various biological activities.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, in known bioactive molecules to modulate their physicochemical and pharmacological properties.
-
Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, for example, of carbonic anhydrase.[1] Derivatives of this compound could be designed to target specific enzyme active sites.
Analytical Methodologies
Developing robust analytical methods is crucial for assessing the purity and quantifying this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
Due to its high polarity, reversed-phase HPLC of this compound can be challenging.
-
Stationary Phase: A polar-endcapped or polar-embedded C18 column, or a column designed for aqueous mobile phases, would be a suitable starting point. Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for retaining and separating highly polar compounds.[11][12]
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a buffer to control the pH.
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible. More sensitive and specific detection can be achieved with a mass spectrometer (LC-MS) or by pre-column derivatization with a UV-active or fluorescent tag.[13]
Gas Chromatography (GC)
Direct GC analysis of this compound is not feasible due to its low volatility and polar nature. However, GC analysis can be performed after derivatization of the polar functional groups to increase volatility.
-
Derivatization: The primary amine and the sulfonamide group can be derivatized, for example, by silylation or acylation, to produce more volatile and thermally stable compounds suitable for GC analysis.[14]
Caption: General workflow for GC-MS analysis of this compound.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a simple yet versatile molecule with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic routes, expected spectral characteristics, and appropriate analytical strategies. The bifunctional nature of this compound offers numerous possibilities for chemical modification, making it a valuable tool for the synthesis of novel sulfonamide derivatives with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminopropane-1-sulfonamide
CAS Number: 74494-51-2
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document provides a comprehensive overview based on established principles of organic chemistry and spectroscopy. Due to the limited availability of published experimental data specific to 3-Aminopropane-1-sulfonamide, certain sections, including the synthetic protocol and detailed biological activities, are presented as predictive models grounded in the known chemistry of related aliphatic sulfonamides.
Introduction
This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a primary sulfonamide group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a nucleophilic center for a wide array of chemical modifications, while the sulfonamide moiety, a well-known pharmacophore, imparts specific physicochemical properties such as hydrogen bonding capabilities and metabolic stability.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of its core properties, a plausible synthetic route, expected reactivity, and potential areas of application.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models and await experimental verification.[2]
| Property | Value | Source |
| CAS Number | 74494-51-2 | [2] |
| Molecular Formula | C₃H₁₀N₂O₂S | [2] |
| Molecular Weight | 138.19 g/mol | [2] |
| Physical Form | Solid (Predicted) | [3] |
| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| LogP | -1.64 (Predicted) | [2] |
| Topological Polar Surface Area | 86.18 Ų | [4] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical approach involves the reaction of a suitable starting material, 3-aminopropane-1-sulfonyl chloride hydrochloride, with ammonia. The sulfonyl chloride can be prepared from a precursor like 3-amino-1-propanol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of 3-Chloropropane-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a magnetic stirrer.
-
Reagents: Charge the flask with 3-amino-1-propanol. Cool the flask in an ice bath.
-
Reaction: Slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) to the cooled solution via the dropping funnel with vigorous stirring. The reaction is highly exothermic and releases HCl gas.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of gas ceases. The excess reagents can be removed by distillation under reduced pressure. The crude 3-chloropropane-1-sulfonyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, place the purified 3-chloropropane-1-sulfonyl chloride.
-
Reaction: Cool the vessel in an ice-salt bath and add a concentrated aqueous solution of ammonia. Seal the vessel and allow it to warm to room temperature. Stir the mixture for several hours.
-
Isolation: After the reaction is complete, vent the vessel carefully. The solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups.
Caption: Reactivity map of this compound.
-
Amino Group: The primary amine is a potent nucleophile and a weak base. It is expected to undergo typical reactions of primary amines, such as acylation to form amides, alkylation, and condensation with aldehydes and ketones to form Schiff bases.
-
Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or arylated.[5] The sulfonamide group itself is generally stable to hydrolysis.
Spectroscopic Characterization (Predicted)
No published spectra for this compound are currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Singlet (broad) | 2H | SO₂NH₂ |
| ~3.1 - 3.3 | Triplet | 2H | CH₂ -SO₂NH₂ |
| ~2.8 - 3.0 | Triplet | 2H | CH₂ -NH₂ |
| ~1.8 - 2.0 | Quintet | 2H | CH₂-CH₂ -CH₂ |
| ~1.5 - 1.7 | Singlet (broad) | 2H | CH₂NH₂ |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | C H₂-SO₂NH₂ |
| ~38 - 42 | C H₂-NH₂ |
| ~25 - 30 | CH₂-C H₂-CH₂ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | -NH₂ (amine and sulfonamide) |
| 2950 - 2850 | C-H Stretch | -CH₂- |
| ~1600 | N-H Bend (Scissoring) | -NH₂ |
| ~1350 | S=O Asymmetric Stretch | -SO₂- |
| ~1160 | S=O Symmetric Stretch | -SO₂- |
| ~910 | S-N Stretch | -SO₂-N- |
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. Subsequent fragmentation would likely involve the loss of the amino group, the sulfonamide group, and cleavage of the propyl chain.
Potential Applications and Biological Activity
While there is no specific biological data for this compound, its structural features allow for informed speculation on its potential roles in drug discovery and development.
-
Scaffold for Drug Design: The bifunctional nature of this molecule makes it an attractive scaffold. The primary amine can be used as a handle to attach this molecule to other pharmacophores, while the sulfonamide group can interact with biological targets.
-
Carbonic Anhydrase Inhibition: Aliphatic sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes.[8] It is plausible that this compound or its derivatives could exhibit inhibitory activity against certain CA isoforms.
-
Antibacterial Agents: Although most sulfonamide antibiotics are aromatic, some aliphatic sulfonamides have shown antimicrobial activity.[9] Screening of this compound against a panel of bacterial strains could be a worthwhile endeavor.
Caption: Workflow for exploring the therapeutic potential of this compound.
Analytical Methodologies
A general workflow for the analysis and characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.
Caption: General analytical workflow for this compound.
High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) would be the method of choice for assessing the purity of the compound. Thin-layer chromatography (TLC) could be used for rapid reaction monitoring.
Conclusion
This compound is a simple yet intriguing molecule with untapped potential. While specific experimental data remains scarce, this guide provides a solid theoretical framework for its synthesis, reactivity, and characterization. Its dual functionality makes it a promising candidate for further investigation, particularly in the synthesis of novel bioactive compounds. Future research should focus on the experimental validation of the properties and protocols outlined in this document to fully elucidate the chemical and biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide | C4H12N2O3S | CID 44292547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-1-propanesulfonic acid 97 3687-18-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopropane-1-sulfonamide molecular weight
An In-Depth Technical Guide to 3-Aminopropane-1-sulfonamide: Properties, Synthesis, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest to researchers in proteomics, medicinal chemistry, and drug development. The document delineates the fundamental physicochemical properties of the compound, including its precise molecular weight of 138.19 g/mol .[1] It further explores the established principles of sulfonamide synthesis to propose a viable manufacturing workflow. A significant portion of this guide is dedicated to contextualizing the potential applications of this compound by examining the broad therapeutic landscape of the sulfonamide class of drugs. To provide a tangible example of the potential of related structures, a case study on the structurally similar compound, Homotaurine (3-Amino-1-propanesulfonic acid), and its role in Alzheimer's disease research is presented. This guide is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of novel sulfonamide-based compounds.
Introduction to the Sulfonamide Moiety and this compound
The Enduring Significance of Sulfonamides in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[2][3] Their utility, however, extends far beyond their antimicrobial origins. The sulfonamide moiety is a versatile pharmacophore found in drugs with a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic properties.[2][3] This versatility stems from its ability to act as a stable, hydrogen-bonding mimic of other functional groups, notably the carboxylate group, enabling it to interact with a wide array of biological targets such as enzymes and receptors.[2][4]
Structural Overview of this compound
This compound (CAS No. 74494-51-2) is a bifunctional organic molecule characterized by a terminal primary amine (-NH₂) and a sulfonamide group, separated by a flexible three-carbon propyl chain. This structure presents two key reactive/interactive sites, making it an intriguing building block for chemical synthesis and a candidate for biological screening. The primary amine offers a nucleophilic site for further chemical modification, while the sulfonamide group provides hydrogen bond donor and acceptor capabilities crucial for molecular recognition at biological targets.
Caption: Core attributes of this compound.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₂S | [1][5] |
| Molecular Weight | 138.19 g/mol (138.189 Exact Mass) | [1][5] |
| CAS Number | 74494-51-2 | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg | [5] |
| Flash Point | 136.6 ± 28.4 °C | [5] |
| LogP | -1.64 | [5] |
| Appearance | Solid powder (typical for similar compounds) | [] |
| Solubility | Expected to be soluble in water and DMSO | [][7] |
The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water, which is consistent with the presence of both amino and sulfonamide groups capable of hydrogen bonding.
Synthesis and Characterization
While specific, scaled-up synthesis routes for this compound are not extensively detailed in public literature, a robust synthesis can be proposed based on well-established principles of sulfonamide chemistry.
Proposed Synthesis Workflow
The most common method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, a logical approach involves a two-step process starting from a protected aminopropanol or a related precursor, which is first converted to its sulfonyl chloride derivative and then reacted with ammonia.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Physicochemical Characterization
Upon synthesis, rigorous characterization is required to confirm the identity, purity, and properties of the final compound. This protocol outlines a standard workflow for this validation.
Objective: To verify the chemical structure and assess the purity of synthesized this compound.
Methodologies:
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary and a mobile phase.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or DMSO).[7]
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Run a gradient from 5% B to 95% B over 15 minutes.
-
Monitor the eluent using a UV detector at 210 nm (as the compound lacks a strong chromophore).
-
Validation: A pure sample should yield a single major peak. Purity is calculated by integrating the area of this peak relative to the total peak area.
-
-
-
Structural Verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
-
Causality: MS provides the molecular weight of the compound, while NMR spectroscopy elucidates its exact chemical structure by probing the environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Procedure (MS):
-
Infuse a diluted sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Validation: Look for a peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.19.
-
-
Procedure (NMR):
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The ¹H NMR spectrum should show distinct signals for the three methylene groups (-CH₂-) and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR should show three distinct carbon signals.
-
-
Applications and Therapeutic Landscape
Broad-Spectrum Biological Activity of Sulfonamides
The sulfonamide class is a rich source of therapeutic agents. Their derivatives have been developed as:
-
Antimicrobial Agents: Effective against both Gram-positive and some Gram-negative bacteria.[4]
-
Anticancer Agents: Often by inhibiting enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.[2][4]
-
Antiviral and Antifungal Agents: Demonstrating a wide spectrum of activity against various pathogens.[3]
-
Enzyme Inhibitors: Notably targeting carbonic anhydrase for applications in glaucoma and other conditions.[4]
Given this history, this compound serves as a valuable scaffold for combinatorial chemistry efforts aimed at discovering new drugs within these therapeutic areas.
Case Study: Homotaurine (3-Amino-1-propanesulfonic acid) in Alzheimer's Disease
To illustrate the therapeutic potential of a closely related structure, we examine Homotaurine (also known as Tramiprosate), which is 3-Amino-1-propanesulfonic acid .[7][8] This compound differs from our topic molecule only by having a sulfonic acid (-SO₃H) group instead of a sulfonamide (-SO₂NH₂).
Homotaurine has been investigated as a therapeutic agent for Alzheimer's disease.[9] Its mechanism of action is believed to involve the inhibition of the formation of toxic amyloid-β (Aβ) oligomers and fibrils, which are a pathological hallmark of the disease.[][9] It is thought to bind to soluble Aβ peptides, preventing their aggregation into neurotoxic plaques.
Caption: Mechanism of Homotaurine in preventing Aβ aggregation.
This case study highlights how a small molecule with an amino-propyl-sulfuryl structure can have significant biological effects, providing a strong rationale for investigating derivatives like this compound for similar or novel therapeutic applications.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 138.19 g/mol .[1] Its simple, bifunctional structure makes it an attractive starting point for synthetic chemistry programs. While direct therapeutic applications are not yet established, its membership in the pharmacologically prolific sulfonamide family suggests significant potential. The proven neuroprotective activity of its close analog, Homotaurine, provides a compelling rationale for its exploration in neurodegenerative disease research and other therapeutic areas where the sulfonamide moiety has demonstrated success. This guide provides the foundational knowledge—from physicochemical properties to synthesis and biological context—necessary for researchers to incorporate this promising molecule into their development pipelines.
References
- 1. scbt.com [scbt.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. pexacy.com [pexacy.com]
- 5. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 7. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]
- 9. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-Aminopropane-1-sulfonamide
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-aminopropane-1-sulfonamide (C₃H₁₀N₂O₂S), a molecule featuring both a primary amine and a sulfonamide functional group.[1][2] By integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, this document serves as a practical manual for researchers. It moves beyond a mere listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative for Unambiguous Characterization
This compound is a small organic molecule containing a flexible propyl chain flanked by two key functional groups: a basic primary amine and an acidic sulfonamide. This bifunctional nature makes it an interesting scaffold in medicinal chemistry and materials science. Analogs such as 3-amino-1-propanesulfonic acid (Homotaurine) are investigated for their roles in neuroscience, particularly in relation to amyloid-beta related diseases.[3][4]
Accurate structure elucidation is non-negotiable. It confirms the outcome of a synthesis, enables the interpretation of biological activity, and is a prerequisite for intellectual property claims and regulatory submission. This guide presents a multi-technique, orthogonal approach to confidently establish the identity and connectivity of this compound.
Integrated Analytical Strategy
No single technique provides a complete structural picture. A synergistic approach, where the outputs of different experiments corroborate one another, is the gold standard. The workflow outlined below represents a logical progression from confirming molecular weight to mapping atomic connectivity and, finally, determining three-dimensional arrangement.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry (MS) is the first-line technique to determine the molecular weight (MW) of a compound and gain initial structural insights through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar molecule like this compound, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal in-source fragmentation.[5]
Expected Data & Interpretation
The molecular formula C₃H₁₀N₂O₂S gives a monoisotopic mass of approximately 138.05 Da.[1]
-
Full Scan (Positive ESI Mode): The primary ion expected is the protonated molecule, [M+H]⁺, at m/z 139.05. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6]
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 139.05) provides structural fragments. The fragmentation of sulfonamides can be complex, sometimes involving rearrangements.[7][8] Key expected fragmentation pathways for this compound include:
Caption: Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan Acquisition (MS1): Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.
-
Tandem MS Acquisition (MS2): Select the [M+H]⁺ ion (m/z 139.05) for collision-induced dissociation (CID) using argon as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Data Analysis: Use software to calculate the elemental composition of the parent and fragment ions, comparing the measured accurate mass to the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).
Predicted ¹H NMR Spectrum (in D₂O): The use of D₂O as a solvent will cause the exchangeable protons on the -NH₂ groups to be replaced with deuterium, simplifying the spectrum by removing their signals.
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration |
| H-1 (-CH₂ -NH₂) | ~3.10 | Triplet (t) | ~7.5 Hz | 2H |
| H-2 (-CH₂-CH₂ -CH₂-) | ~2.05 | Quintet (quin) | ~7.5 Hz | 2H |
| H-3 (-CH₂ -SO₂NH₂) | ~3.25 | Triplet (t) | ~7.5 Hz | 2H |
Note: Chemical shift predictions can be performed using various software tools or databases and are highly dependent on solvent and pH.[11][12][13]
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C (1.1%), these experiments require more sample or longer acquisition times than ¹H NMR.[14]
Predicted ¹³C NMR Spectrum (in D₂O): The chemical shifts are influenced by proximity to electronegative atoms (N, O, S).[15]
| Carbon (Position) | Predicted δ (ppm) |
| C-1 (C H₂-NH₂) | ~38 |
| C-2 (-CH₂-C H₂-CH₂-) | ~25 |
| C-3 (C H₂-SO₂NH₂) | ~50 |
2D NMR: Connecting the Pieces
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the assignments made from 1D spectra.
-
COSY: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For this compound, we expect to see a cross-peak between the H-1 and H-2 signals, and another between the H-2 and H-3 signals, confirming the propyl chain connectivity.
-
HSQC: Shows correlations between protons and the carbons they are directly attached to. This experiment would definitively link the proton at ~3.10 ppm to the carbon at ~38 ppm (C-1), the proton at ~2.05 ppm to the carbon at ~25 ppm (C-2), and so on.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, high-quality 5 mm NMR tube.[16][17][18] The optimal sample height is typically around 4-5 cm.[19]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.
X-Ray Crystallography: The Definitive Structure
While MS and NMR provide powerful evidence for the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[20][21] It is considered the "gold standard" for structure determination.[22]
The primary challenge is often growing a single crystal of sufficient quality. Many small, flexible molecules can be difficult to crystallize.[23]
Experimental Protocol: SC-XRD
-
Crystal Growth: Attempt to grow single crystals from the purified compound. Common techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent).
-
Cooling of a saturated solution.
-
A screening of various solvents and solvent mixtures is typically required.
-
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and their positions and thermal parameters are optimized to best fit the experimental data (structure refinement).
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystal lattice.
Conclusion: A Self-Validating Approach
References
- 1. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]
- 4. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualizer loader [nmrdb.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. scribd.com [scribd.com]
- 19. organomation.com [organomation.com]
- 20. excillum.com [excillum.com]
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- 23. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 3-Aminopropane-1-sulfonamide
An In-Depth Technical Guide to the Biological Activity of 3-Aminopropane-1-sulfonamide (Tramiprosate/Homotaurine)
Executive Summary
This compound, more commonly known as Tramiprosate or Homotaurine, is a synthetic, orally administered small molecule with significant neuroprotective properties.[1][2] Structurally similar to the endogenous amino acid taurine, it has been extensively investigated for its therapeutic potential in neurodegenerative disorders, most notably Alzheimer's disease (AD).[1] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, delving into its primary mechanism of action, preclinical and clinical evidence, pharmacokinetic profile, and key experimental protocols for its evaluation. The core therapeutic action of Tramiprosate lies in its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[3][4] By binding to soluble Aβ monomers, it prevents the formation of neurotoxic oligomers and subsequent fibrillar plaques.[3][5] While large-scale clinical trials did not meet primary endpoints in a broad AD population, compelling evidence from post-hoc analyses revealed significant cognitive and functional benefits in a genetically-defined subgroup of patients—APOE4/4 homozygotes.[4][5] This has reinvigorated interest in Tramiprosate and led to the development of an improved prodrug, ALZ-801, positioning it as a promising candidate for precision medicine in Alzheimer's therapy.[6][7] This guide serves as a resource for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.
Part 1: The Molecular Mechanism of Action
The therapeutic effects of this compound are attributed to a combination of mechanisms, with its anti-amyloid aggregation activity being the most well-characterized.
Inhibition of Amyloid-Beta (Aβ) Aggregation
The prevailing hypothesis in Alzheimer's disease pathology centers on the neurotoxicity of aggregated amyloid-beta peptides. Tramiprosate directly intervenes at the initial stages of this pathological cascade.
-
Binding to Soluble Aβ Monomers: Tramiprosate is an Aβ anti-aggregation agent that selectively binds to soluble Aβ42 monomers.[3][5] This interaction is crucial as it occurs upstream before the formation of toxic oligomeric species.
-
Stabilization and Conformational Modulation: Through a multi-ligand interaction, Tramiprosate "envelopes" the Aβ42 monomer, stabilizing it in a conformation that is resistant to aggregation.[5][7][8] This prevents the misfolding and self-assembly of Aβ peptides that initiate the formation of oligomers and fibrils.[7][8]
-
Targeting Key Amino Acid Residues: Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics have identified the specific binding sites of Tramiprosate on the Aβ42 peptide. It interacts with the side chains of Lysine-16, Lysine-28, and Aspartate-23.[5][8] These residues are critical for the formation of the initial "seeds" for Aβ aggregation and are also implicated in its neuronal toxicity.[5][8]
The diagram below illustrates the inhibitory effect of Tramiprosate on the amyloid cascade.
Caption: Mechanism of Tramiprosate in inhibiting Aβ aggregation.
GABAergic Modulation
Beyond its primary anti-amyloid activity, this compound exhibits effects on the GABAergic system due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]
-
GABA Receptor Interaction: In vitro studies have shown that Tramiprosate acts as a partial agonist at both GABA-A and GABA-B receptors.[1] At GABA-B receptors, it demonstrates low efficacy, potentially acting as an antagonist by displacing full agonists like GABA.[1]
-
Neuroprotective Implications: This GABAergic activity may contribute to its overall neuroprotective profile, potentially by modulating neuronal excitability and counteracting the excitotoxicity observed in AD.[3] Preclinical studies have shown it can inhibit Aβ42-induced extracellular signal-regulated protein kinases (ERK1/2) activation through a GABA-A-independent mechanism.[3]
Anti-Inflammatory Effects
Neuroinflammation is a critical component of AD pathology. Tramiprosate has demonstrated anti-inflammatory effects in patients with mild cognitive impairment, suggesting a third pillar to its mechanism of action that complements its anti-amyloid and GABAergic activities.[3][9]
Part 2: Preclinical and Clinical Evidence
The therapeutic hypothesis for this compound is supported by extensive preclinical research and nuanced clinical trial data.
Preclinical Studies
In vivo studies using transgenic mouse models of Alzheimer's disease have consistently demonstrated the efficacy of Tramiprosate.
| Study Type | Model | Key Findings | Reference |
| In Vivo | AD Mouse Model | Reduced formation of oligomers and fibrillar amyloid plaques. | [3] |
| In Vivo | AD Mouse Model | Dose-dependent decrease in plasma Aβ levels. | [3] |
| In Vivo | AD Mouse Model | Reduction in both soluble and insoluble Aβ40 and Aβ42 levels in the brain. | [4] |
| In Vitro | Neuronal Cultures | Did not reverse Aβ-induced long-term potentiation (LTP) inhibition. | [3] |
| In Vitro | N/A | Shown to favor non-toxic tau polymerization into fibrillar aggregates. | [3] |
Clinical Trials and the APOE4 Connection
Tramiprosate was evaluated in large Phase III clinical trials for mild-to-moderate Alzheimer's disease but did not achieve its primary efficacy endpoints in the overall study population.[1][5] However, this apparent failure led to a pivotal discovery.
A pre-specified subgroup analysis revealed robust, sustained, and clinically meaningful cognitive and functional benefits specifically in patients who were homozygous for the apolipoprotein E4 (APOE4) allele.[5] This "APOE4 gene-dose effect" is attributed to the higher burden of amyloid pathology in these individuals, making them more responsive to an anti-aggregation agent like Tramiprosate.[4] These findings underscore the potential of Tramiprosate as a targeted therapy for this high-risk population.
Part 3: Pharmacokinetics, Metabolism, and Prodrug Development
Pharmacokinetic Profile and Metabolism
Tramiprosate is administered orally. In vivo, it undergoes metabolism, with its sole major metabolite identified as 3-sulfopropionic acid (3-SPA).[4][5] Interestingly, 3-SPA is an endogenous molecule found in the human brain and also possesses the ability to inhibit Aβ42 aggregation, potentially contributing to the overall therapeutic effect.[4][5]
ALZ-801: An Optimized Prodrug
To improve upon the pharmaceutical properties of Tramiprosate, a prodrug, ALZ-801, was developed.[6][8] ALZ-801 is designed to provide more consistent plasma levels and better gastrointestinal tolerability, thereby enhancing the delivery and efficacy of the active Tramiprosate molecule.[7][8] This development represents a significant step towards harnessing the full therapeutic potential identified in the APOE4/4 homozygous AD population.[7]
Part 4: Key Experimental Protocols
Validating the biological activity of compounds like this compound requires robust and reproducible experimental models.
In Vitro Aβ Aggregation Assay (Thioflavin T)
This is the foundational assay for screening and characterizing Aβ anti-aggregation agents.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The inhibition of this fluorescence increase over time indicates an anti-aggregation effect.
-
Methodology:
-
Preparation: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute into an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM.
-
Treatment: Aliquot the Aβ42 solution into a 96-well plate. Add this compound at various concentrations. Include a vehicle control (Aβ42 only) and a blank (buffer only).
-
Incubation: Add Thioflavin T to each well. Seal the plate and incubate at 37°C with intermittent shaking to promote fibrillization.
-
Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for 24-48 hours using a plate reader.
-
Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
In Vivo Efficacy Study in an AD Mouse Model
This workflow is essential for evaluating the therapeutic potential in a complex biological system.
Caption: Workflow for an in vivo efficacy study of Tramiprosate.
Part 5: Safety and Adverse Effects
Across multiple clinical trials, Tramiprosate has demonstrated a favorable safety profile.[7] The most common adverse events are generally mild to moderate and include nausea, vomiting, and dizziness.[10] Importantly, unlike some other anti-amyloid therapies, treatment with Tramiprosate has not been associated with vasogenic edema.[1] While it is a sulfonamide, it is a non-antibiotic sulfonamide. The N4 aryl-amine group, which is primarily responsible for allergic reactions to sulfonamide antimicrobials, is absent in its structure, suggesting a lower risk of sulfa-related hypersensitivity reactions.[11]
Conclusion
This compound (Tramiprosate) stands as a significant molecule in the landscape of Alzheimer's disease research. Its primary biological activity—a unique "enveloping" mechanism that inhibits the crucial initial step of Aβ aggregation—is well-supported by robust molecular and preclinical data.[7][8] While initial clinical outcomes were mixed, the discovery of its profound efficacy in the genetically-defined APOE4/4 homozygous population has paved the way for a precision medicine approach to treating Alzheimer's disease.[4][5] The continued development of its prodrug, ALZ-801, promises to build upon this legacy, offering a potentially safe and effective oral therapy for a patient population with the highest unmet need. The journey of Tramiprosate from a broadly tested agent to a targeted therapeutic candidate provides invaluable insights for future drug development in neurodegeneration.
References
- 1. Homotaurine - Wikipedia [en.wikipedia.org]
- 2. New selection about medications for Alzheimer's disease – What’s Homotaurine? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]
- 9. Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. researchgate.net [researchgate.net]
- 11. dermnetnz.org [dermnetnz.org]
An In-depth Technical Guide to the Solubility Profile of 3-Aminopropane-1-sulfonamide
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Aminopropane-1-sulfonamide, a compound of interest in contemporary pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, the critical factors influencing its solubility, and a robust experimental framework for its precise determination. In the absence of extensive publicly available quantitative solubility data for this compound at the time of this writing, this guide emphasizes the predictive principles and empirical methodologies required to establish a comprehensive solubility profile.
Introduction to this compound and its Significance
This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group.[1] Sulfonamides have a rich history in medicine, most notably as the first class of synthetic antimicrobial agents, and continue to be a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The presence of both a primary amino group and a sulfonamide functional group in this compound suggests a molecule with interesting and potentially useful biological and physicochemical properties. A thorough understanding of its solubility is a critical first step in its journey through the drug discovery and development pipeline, as solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 138.19 g/mol | [1] |
| Predicted LogP | -1.64 | [3] |
| Density | 1.3±0.1 g/cm³ | [3] |
| Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |
| Flash Point | 136.6±28.4 °C | [3] |
The predicted LogP (a measure of lipophilicity) of -1.64 suggests that this compound is a hydrophilic compound, indicating a preference for polar solvents over nonpolar ones.[3] This is a crucial piece of information for predicting its solubility behavior.
Key Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental factors. Understanding these factors is key to both predicting and experimentally determining its solubility.
pH of the Solvent
The presence of a primary amino group (a basic functional group) means that the solubility of this compound is expected to be highly dependent on the pH of the aqueous solvent.[4][5][6] In acidic conditions (low pH), the amino group will be protonated to form a positively charged ammonium salt. This salt form is generally much more soluble in water than the neutral form of the molecule. Conversely, in basic conditions (high pH), the molecule will exist predominantly in its neutral, likely less soluble, form.
Solvent Polarity
Based on the principle of "like dissolves like," the polar nature of this compound, as suggested by its predicted LogP and the presence of polar functional groups (amino and sulfonamide), indicates that it will be more soluble in polar solvents.[4][5] Therefore, water, methanol, ethanol, and dimethyl sulfoxide (DMSO) are expected to be better solvents for this compound than nonpolar solvents like hexane or toluene. While the related compound, 3-Amino-1-propanesulfonic acid, is known to be soluble in DMSO, the specific concentration for this compound has not been determined.[][8]
Temperature
For most solid solutes, solubility increases with an increase in temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, it is anticipated that the solubility of this compound will be greater at higher temperatures.[4]
Experimental Determination of Solubility: A Validated Protocol
Given the lack of readily available quantitative data, a robust and validated experimental protocol is essential for any researcher working with this compound. The isothermal saturation method, followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), is a widely accepted and reliable approach.
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. US10857109B2 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid - Google Patents [patents.google.com]
- 3. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
Spectroscopic Characterization of 3-Aminopropane-1-sulfonamide: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-Aminopropane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. In the absence of comprehensive published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition. We will delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing not just data, but the scientific rationale underpinning the spectral interpretations.
Introduction: The Significance of this compound
This compound (C₃H₁₀N₂O₂S, Molecular Weight: 138.19 g/mol ) is a primary alkyl sulfonamide containing a terminal amino group. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics. The structural simplicity of this compound, combining the polar sulfonamide and a flexible aminopropyl chain, makes it a valuable building block in the synthesis of more complex pharmaceutical agents.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this. This guide will serve as a practical reference for the spectroscopic characterization of this molecule, enabling researchers to confirm its identity, assess its purity, and understand its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals. The prediction is based on established chemical shift principles and data from similar aliphatic amines and sulfonamides. For this prediction, a generic deuterated solvent like DMSO-d₆ is assumed, which can solvate the polar functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₂N-CH₂ - (c) | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to a methylene group (-CH₂-) and the electron-withdrawing amino group. |
| -CH₂-CH₂ -CH₂- (b) | ~ 1.8 - 2.0 | Quintet | 2H | Situated between two other methylene groups, leading to complex splitting. |
| -CH₂ -SO₂NH₂ (a) | ~ 3.1 - 3.3 | Triplet | 2H | Adjacent to the strongly electron-withdrawing sulfonamide group. |
| -SO₂NH₂ | ~ 7.0 - 7.5 | Singlet (broad) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace water in the solvent. |
| H₂ N- | ~ 2.0 - 3.0 | Singlet (broad) | 2H | Similar to the sulfonamide protons, these amine protons are exchangeable and often appear as a broad singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| H₂N-C H₂- (c) | ~ 38 - 42 | Aliphatic carbon attached to a nitrogen atom. |
| -CH₂-C H₂-CH₂- (b) | ~ 25 - 29 | Central aliphatic carbon, shielded relative to the carbons attached to heteroatoms. |
| -C H₂-SO₂NH₂ (a) | ~ 50 - 55 | Aliphatic carbon directly attached to the strongly electron-withdrawing sulfonyl group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) NMR spectrometer.
-
Data Acquisition: Employ a standard proton-decoupled ¹³C NMR pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID as described for ¹H NMR. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Diagram 1: NMR Workflow
Caption: A generalized workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Absorption Bands
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and sulfonamide groups, the S=O bonds of the sulfonamide, and the C-H bonds of the alkyl chain.
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |
| N-H (Sulfonamide) | Symmetric & Asymmetric Stretch | 3350 - 3150 | Medium |
| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2950 - 2850 | Medium-Strong |
| N-H | Scissoring (Bending) | 1650 - 1580 | Medium-Strong |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |
| S-N (Sulfonamide) | Stretch | 950 - 900 | Medium |
Experimental Protocol for FT-IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory or a sample press for KBr pellets.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 2: FT-IR Workflow
Foreword: A Precautionary Approach to an Uncharacterized Compound
An In-depth Technical Guide to the Safety and Handling of 3-Aminopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 74494-51-2). It must be stated at the outset that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available in the public domain. Therefore, this document is constructed from the perspective of a Senior Application Scientist, synthesizing the limited available hazard classifications with a precautionary, first-principles analysis based on the compound's constituent functional groups: a primary alkyl amine and a sulfonamide. The protocols described herein are designed to be self-validating systems of safety, urging the user to treat the compound with a heightened level of caution appropriate for a substance with an incomplete safety profile.
Hazard Identification and Risk Analysis
Understanding the potential hazards is the cornerstone of safe laboratory practice. The risk profile for this compound is derived from its known hazard classifications and a structural-functional analysis.
Known Hazard Classification
Vendor-supplied information provides a baseline GHS classification for this compound.[1] These classifications are critical as they are based on available data, even if it is not extensively published.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications suggest the compound is a moderate acute hazard, primarily acting as a potent irritant to all routes of exposure.
Structural Hazard Analysis: The Causality Behind the Risks
To build a robust safety protocol, we must understand why the compound exhibits these properties. This comes from analyzing its molecular structure.
-
Aminopropane Moiety: The H₂N(CH₂)₃- portion of the molecule is a primary alkyl amine. Lower aliphatic amines are well-understood to be irritants and corrosive.[2] Their basic nature can disrupt biological membranes, leading to the observed irritation of the skin, eyes, and respiratory tract.[3][4] The volatility of such small amines, even when part of a solid compound as dust, can contribute to respiratory irritation.[5]
-
Sulfonamide Moiety: The -SO₂(NH₂) group is famously associated with "sulfa allergies".[6] These are hypersensitivity reactions that can range from mild skin rashes to severe, life-threatening conditions.[7][8] While the most potent allergenic sulfonamides (antibiotics) possess an arylamine group that this compound lacks, the potential for sensitization from any novel sulfonamide cannot be dismissed.[6][9][10] Therefore, repeated or prolonged exposure should be avoided to minimize the risk of developing hypersensitivity.
Core Safety and Handling Protocols
Based on the identified risks, the following integrated protocols for engineering controls, personal protective equipment, and handling procedures are mandatory.
Engineering Controls
All work involving this compound solid or its solutions must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or vapors, directly addressing the H335 respiratory hazard. The work area should be maintained under negative pressure relative to the surrounding laboratory space.
Personal Protective Equipment (PPE)
Due to the compound's irritant nature and sensitization potential, a comprehensive PPE ensemble is required. Do not handle this compound without the following protection:
-
Hand Protection: Double-gloving is recommended. Wear chemically resistant nitrile gloves as a minimum.[11] Ensure gloves are inspected before use and changed immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the "serious eye irritation" classification, a face shield worn over the safety goggles is required whenever there is a risk of splashing or dust generation.[11][12]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[11] Ensure clothing worn underneath covers all exposed skin on the arms and legs.
-
Footwear: Fully enclosed, chemically resistant shoes must be worn. Perforated shoes or sandals are strictly forbidden in the laboratory.[13]
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use spatulas and weighing papers gently. Do not pour the dry powder in a way that creates an airborne plume.
-
Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids, as the amine group can react exothermically.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.[1] A refrigerator is a suitable storage location.[1]
Emergency Procedures
A prepared response is essential for mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and decisive action is required following any exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup Protocol
For a small spill (<1 gram) of solid material in a controlled area (i.e., inside a fume hood), trained laboratory personnel may proceed with cleanup. For any larger spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Small Spill Cleanup:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered to the appropriate working height.
-
Don PPE: Don the full PPE ensemble as described in Section 2.2.
-
Contain & Cover: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14][15] Do not sweep the dry powder.
-
Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container using non-sparking tools.[16][17]
-
Decontaminate: Wipe the spill area with a wet paper towel or sponge. Place all cleaning materials into the hazardous waste container.
-
Dispose & Report: Seal and label the waste container. Dispose of it through your institution's hazardous waste program. Report the incident to your supervisor and EHS office as required by institutional policy.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[18]
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, particularly acids or oxidizers.[19]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[20]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[21]
Summary of Key Data
The following tables summarize the known identification and physical properties for this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [1][22][23] |
| CAS Number | 74494-51-2 | [1][22][23] |
| Molecular Formula | C₃H₁₀N₂O₂S | [23] |
| Molecular Weight | 138.19 g/mol | [23] |
| InChI Key | SNGRYJSFEVUFBF-UHFFFAOYSA-N | [1] |
Table 2: Hazard Summary and Required Controls
| Hazard Type | GHS Code | Rationale / Required Control |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Control: Prevent ingestion via strict hygiene. |
| Skin Irritation | H315 | Alkylamine functionality. Control: Wear nitrile gloves, lab coat. |
| Eye Irritation | H319 | Alkylamine functionality. Control: Wear chemical goggles & face shield. |
| Respiratory Irritation | H335 | Potential for dust/vapor. Control: Handle only in a chemical fume hood. |
| Sensitization | (Precaution) | Sulfonamide functionality. Control: Minimize exposure, use full PPE. |
References
- 1. This compound | 74494-51-2 [sigmaaldrich.com]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 4. alkylamines.com [alkylamines.com]
- 5. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. corumpharmacy.com [corumpharmacy.com]
- 8. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. acs.org [acs.org]
- 16. flinnsci.ca [flinnsci.ca]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. vumc.org [vumc.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 21. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 22. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 23. chemscene.com [chemscene.com]
A Theoretical and Computational Guide to 3-Aminopropane-1-sulfonic Acid (Homotaurine): Unraveling its Anti-Amyloid Aggregation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the theoretical and computational studies that have been instrumental in elucidating the molecular mechanism of 3-aminopropane-1-sulfonic acid, a compound more commonly known as homotaurine or tramiprosate. Initially, it is crucial to address a point of potential confusion: the topic of this guide is 3-aminopropane-1-sulfonic acid (CAS: 3687-18-1) , a well-researched molecule with significant therapeutic interest, particularly in the context of Alzheimer's disease.[1][2][3][4] The term "3-Aminopropane-1-sulfonamide" refers to a different chemical entity. Homotaurine, a naturally occurring aminosulfonate compound found in seaweed, has been the subject of extensive research due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease.[5][6] This document synthesizes findings from advanced computational and analytical techniques to provide a comprehensive understanding of homotaurine's mode of action, its interaction with Aβ, and the translation of these molecular insights into clinical observations.
Introduction: From Natural Compound to Clinical Candidate
Homotaurine is a structural analogue of taurine and the inhibitory neurotransmitter GABA.[1] Its journey from a natural product to a molecule of significant therapeutic interest is rooted in its neuroprotective properties.[5] While Phase III clinical trials for Alzheimer's disease did not meet their primary endpoints across the general population, post-hoc analyses revealed clinically meaningful cognitive and functional benefits in a specific subgroup of patients: those homozygous for the apolipoprotein E4 (APOE4) allele.[5][7][8] This intriguing result spurred further investigation into its precise mechanism of action, leveraging a powerful combination of theoretical modeling and experimental validation.
Physicochemical Properties of Homotaurine
A foundational understanding of homotaurine begins with its chemical and physical characteristics, which are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-aminopropane-1-sulfonic acid | [1] |
| Synonyms | Homotaurine, Tramiprosate, 3-APS | [1][3] |
| CAS Number | 3687-18-1 | [2][9] |
| Molecular Formula | C₃H₉NO₃S | [1][9] |
| Molecular Weight | 139.18 g/mol | [1][9] |
| Melting Point | 293 °C (decomposition) | [9] |
| Form | Solid, white powder | [2][9] |
| Solubility | Soluble in water and DMSO | [9] |
The Theoretical Framework: An Integrated Multi-Modal Approach
The elucidation of homotaurine's complex interaction with the amyloid-beta peptide necessitated a sophisticated, multi-pronged analytical approach. No single technique could fully capture the dynamics of this interaction. Instead, a synergistic combination of ion mobility spectrometry-mass spectrometry (IMS-MS), nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations was employed to build a comprehensive model of its mechanism of action.[7][8][10]
References
- 1. Tramiprosate | C3H9NO3S | CID 1646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1-propanesulfonic acid | 3687-18-1 [chemicalbook.com]
- 3. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]
- 5. The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Aminopropane-1-sulfonamide
Introduction: Situating 3-Aminopropane-1-sulfonamide in the Chemical Landscape
This compound is a simple yet intriguing molecule belonging to the broad class of sulfonamides. It is crucial to distinguish it from its close chemical relative, 3-amino-1-propanesulfonic acid, also known as homotaurine or tramiprosate. While the latter has been investigated for its role in Alzheimer's disease as a glycosaminoglycan (GAG) mimic that modulates amyloid-β aggregation, the specific biological activities and mechanism of action of this compound are not extensively documented in publicly available scientific literature.[][2][3]
This guide, therefore, will leverage the well-established principles of sulfonamide pharmacology to propose a hypothesized mechanism of action for this compound. The sulfonamide functional group is the cornerstone of a class of drugs with a wide array of therapeutic applications, ranging from antimicrobial and antiviral to anticancer and antidiabetic agents.[4] Given the structural simplicity of this compound, its most probable primary mechanism of action, particularly in the context of antimicrobial activity, would be the inhibition of folic acid synthesis in prokaryotes. This guide will delve into this proposed mechanism, offering a detailed theoretical framework and outlining the experimental protocols required for its validation.
Proposed Core Mechanism of Action: Inhibition of Dihydropteroate Synthase
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[5] This enzyme is pivotal in the bacterial folic acid (vitamin B9) synthesis pathway. Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as certain amino acids. By disrupting folic acid production, sulfonamides effectively halt bacterial growth and replication, exerting a bacteriostatic effect.[6]
The efficacy of this mechanism hinges on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA). Due to this resemblance, sulfonamides can bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from being incorporated into dihydropteroate, a precursor to folic acid.
Given that this compound possesses the characteristic sulfonamide moiety, it is highly probable that it could act as a PABA analogue and inhibit DHPS. The aminopropane side chain would influence its binding affinity and specificity for the enzyme's active site.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the bacterial folic acid synthesis pathway.
Caption: Proposed competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound acts by inhibiting bacterial folic acid synthesis, a series of well-defined experiments are necessary. The following protocols provide a comprehensive workflow for this validation.
In Vitro Enzyme Inhibition Assay
The primary and most direct method to validate the proposed mechanism is to assess the inhibitory activity of this compound against purified DHPS enzyme.
Objective: To determine if this compound directly inhibits DHPS activity and to calculate its inhibitory potency (IC50).
Methodology:
-
Expression and Purification of DHPS:
-
Clone the gene encoding for DHPS from a model bacterium (e.g., Escherichia coli) into an expression vector.
-
Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression and purify the recombinant DHPS enzyme using affinity chromatography (e.g., Ni-NTA).
-
Confirm the purity and concentration of the purified enzyme.
-
-
DHPS Activity Assay:
-
Utilize a spectrophotometric assay that measures the formation of dihydropteroate.
-
The reaction mixture should contain:
-
Purified DHPS enzyme
-
Pteridine precursor (e.g., 6-hydroxymethyl-7,8-dihydropterin pyrophosphate)
-
PABA at varying concentrations
-
Reaction buffer
-
-
Monitor the increase in absorbance at a specific wavelength corresponding to dihydropteroate formation over time.
-
-
Inhibition Studies:
-
Perform the DHPS activity assay in the presence of varying concentrations of this compound.
-
Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
-
Mechanism of Inhibition Analysis:
-
Conduct kinetic studies by measuring the initial reaction velocities at different concentrations of PABA in the presence and absence of this compound.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro validation of DHPS inhibition by this compound.
Whole-Cell Antibacterial Susceptibility Testing
To ascertain if the enzymatic inhibition translates to a bacteriostatic effect, whole-cell assays are essential.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.
Methodology:
-
Bacterial Strains:
-
Select a panel of gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
PABA Reversal Assay
This assay provides strong evidence that the antibacterial activity is due to the inhibition of the folic acid pathway.
Objective: To demonstrate that the antibacterial effect of this compound can be reversed by the addition of excess PABA.
Methodology:
-
MIC Determination with PABA:
-
Perform the broth microdilution assay as described above.
-
In a parallel set of experiments, add a high concentration of PABA to the growth medium.
-
If this compound is a competitive inhibitor of DHPS, the addition of excess PABA should overcome the inhibition, resulting in a significant increase in the MIC value.
-
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.
| Compound | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | MIC + PABA (µg/mL) |
| This compound | E. coli DHPS | TBD | ||
| This compound | S. aureus | TBD | TBD | |
| This compound | E. coli | TBD | TBD | |
| Sulfamethoxazole (Control) | E. coli DHPS | Known | ||
| Sulfamethoxazole (Control) | E. coli | Known | Known |
TBD: To be determined experimentally.
Conclusion and Future Directions
While there is a paucity of direct research on the mechanism of action of this compound, its chemical structure strongly suggests a role as an inhibitor of bacterial dihydropteroate synthase. The experimental framework outlined in this guide provides a clear and robust path to validating this hypothesis.
Future research should focus on:
-
Broad-spectrum activity: Testing against a wider range of pathogenic bacteria, including drug-resistant strains.
-
Selectivity: Assessing the inhibitory activity against the human folic acid pathway to determine its potential for selective toxicity.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.
By systematically applying these methodologies, the scientific community can elucidate the precise mechanism of action of this compound and evaluate its potential as a therapeutic agent.
References
- 2. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Sulfonamide Moiety in Proteomics: A Guide to Application and Protocol
The sulfonamide functional group, a cornerstone in medicinal chemistry, has found a powerful and expanding role in the field of chemical proteomics.[1][2] Its unique chemical properties, including its ability to act as a versatile pharmacophore and a reactive handle for covalent modification, make it an invaluable tool for researchers, scientists, and drug development professionals.[3][4] This guide provides an in-depth exploration of the application of sulfonamide-based chemical probes in proteomics, complete with detailed protocols and the scientific rationale behind their use.
Part 1: The Versatility of Sulfonamides in Chemical Proteomics
Sulfonamides are integral to a vast number of approved drugs, primarily due to their ability to engage in specific and high-affinity interactions with protein targets.[1][5] In chemical proteomics, this moiety is leveraged in two principal ways: as a component of affinity-based probes for target identification and as a reactive group in covalent probes for activity-based protein profiling (ABPP) and cross-linking studies.
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently modify active sites of enzymes, providing a direct measure of their functional state within a complex proteome.[6] Sulfonyl fluorides (SFs), a class of sulfonamide derivatives, have emerged as potent and versatile reactive groups for ABPP.[3] Unlike many other "warheads" that target specific amino acids, sulfonyl fluorides can react with a broader range of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, depending on the local protein environment.[3] This broad reactivity, coupled with high selectivity for functionally important residues, makes SF-based probes powerful tools for discovering novel enzyme activities and drug targets.[3]
Cross-Linking Mass Spectrometry (XL-MS): Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to cell biology. XL-MS is a powerful technique for identifying and mapping these interactions by covalently linking interacting proteins.[7][8] Bifunctional cross-linkers containing sulfonated groups, such as N-hydroxysulfosuccinimide (sulfo-NHS) esters, are widely used to improve the water solubility of the reagents, making them ideal for studying protein interactions in their native aqueous environment and on the cell surface.[9][10]
Part 2: Application I - Sulfonyl Fluoride Probes for Activity-Based Protein Profiling (ABPP)
This section details the use of sulfonyl fluoride probes to identify and characterize the functional state of enzymes within a native biological system. The protocol below is a generalized workflow that can be adapted for specific experimental goals.
Causality Behind Experimental Choices in ABPP:
-
Probe Design: An ABPP probe typically consists of three components: a reactive group (the "warhead," in this case, sulfonyl fluoride), a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[11] The choice of linker and reporter tag is critical for downstream applications. A biotin tag allows for the affinity purification of labeled proteins, a crucial step for their identification by mass spectrometry.
-
Competition Experiment: To confirm that the probe is binding to the intended target, a competition experiment is performed. The proteome is pre-incubated with a known inhibitor of the target enzyme before the addition of the probe. A decrease in the signal from the probe indicates specific binding to the target.
-
Proteome Complexity: ABPP is particularly powerful because it can be performed in complex biological samples, such as cell lysates or even living cells, providing a snapshot of enzyme activity in a near-native state.
Experimental Workflow for ABPP with a Sulfonyl Fluoride Probe:
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a sulfonyl fluoride probe.
Detailed Protocol for ABPP:
-
Proteome Preparation:
-
Culture cells to the desired confluency (e.g., 80-90%).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.
-
For competition experiments, pre-incubate the proteome with a selective inhibitor for 30 minutes at 37 °C.
-
Add the sulfonyl fluoride probe (typically from a stock solution in DMSO) to a final concentration of 1-10 µM.
-
Incubate the reaction for 1 hour at 37 °C.
-
Quench the reaction by adding an excess of a nucleophile, such as dithiothreitol (DTT), or by adding SDS-PAGE sample buffer.
-
-
Enrichment of Labeled Proteins (for Biotinylated Probes):
-
Add streptavidin-agarose beads to the labeled proteome and incubate with gentle rotation for 1 hour at 4 °C.
-
Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.
-
Perform a final wash with PBS to remove any remaining detergent.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0).
-
Alternatively, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS data against a protein database to identify the labeled proteins and the specific sites of modification. The covalent adduction of the sulfonyl fluoride probe will result in a characteristic mass shift on the modified amino acid residue.
-
Part 3: Application II - Sulfonamide-Based Cross-linkers for Studying Protein-Protein Interactions (XL-MS)
This section outlines the use of heterobifunctional, sulfonated cross-linkers to capture and identify protein-protein interactions. The protocol is a general guide for an in-vitro cross-linking experiment.
Causality Behind Experimental Choices in XL-MS:
-
Cross-linker Chemistry: Heterobifunctional cross-linkers possess two different reactive groups, allowing for a two-step reaction that provides greater control over the cross-linking process.[7] For example, a cross-linker with an NHS ester and a photoreactive group allows for the initial labeling of one protein via its primary amines, followed by UV-induced cross-linking to its interaction partners.[10]
-
Sulfo-NHS Esters: The inclusion of a sulfonate group on the NHS ester (sulfo-NHS) increases the water solubility of the cross-linker, preventing it from permeating cell membranes.[9] This makes sulfo-NHS ester-containing cross-linkers ideal for studying interactions on the cell surface or in aqueous solutions.[9]
-
Cleavable Spacers: Some cross-linkers incorporate a cleavable spacer arm (e.g., a disulfide bond). This allows the cross-linked proteins to be separated after initial analysis, simplifying the identification of the individual protein components.[7]
Experimental Workflow for XL-MS:
Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).
Detailed Protocol for XL-MS:
-
Protein Sample Preparation:
-
Purify the protein or protein complex of interest.
-
Ensure the buffer used is compatible with the cross-linker chemistry (e.g., avoid buffers containing primary amines like Tris when using NHS esters). A suitable buffer is PBS or HEPES.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of the sulfo-NHS ester-containing cross-linker in an appropriate solvent (e.g., water or DMSO).
-
Add the cross-linker to the protein sample at a specific molar ratio (e.g., 20:1 to 50:1 cross-linker to protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or on ice.
-
Quench the reaction by adding a buffer containing a primary amine (e.g., Tris-HCl) to consume the excess cross-linker.
-
-
Analysis of Cross-linked Products:
-
Analyze the cross-linked sample by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.
-
Excise the bands of interest from the gel.
-
-
In-gel Digestion:
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37 °C.
-
Extract the peptides from the gel pieces.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the extracted peptides by LC-MS/MS.
-
Use specialized software to search the MS/MS data for cross-linked peptides. This software can identify pairs of peptides that are covalently linked by the cross-linker.
-
The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of the protein complex.[8]
-
Part 4: Data Presentation and Interpretation
The analysis of data from both ABPP and XL-MS experiments relies heavily on mass spectrometry. The key is to identify peptides that have been modified by the chemical probe or cross-linker.
Table 1: Common Mass Modifications in Sulfonamide-Based Proteomics
| Technique | Reagent Type | Modification | Mass Shift (Da) | Target Residues |
| ABPP | Sulfonyl Fluoride Probe | Covalent Adduct | Mass of Probe - HF | Ser, Thr, Tyr, Lys, Cys, His |
| XL-MS | Sulfo-NHS Ester | Amide Bond Formation | Mass of Cross-linker - H₂O | Primary Amines (Lys, N-terminus) |
| XL-MS | Hydrolyzed NHS Ester | Carboxylation | +18.01 | Primary Amines (Lys, N-terminus) |
Note: The exact mass shift will depend on the specific structure of the probe or cross-linker used.
Conclusion and Future Perspectives
The sulfonamide moiety provides a versatile chemical tool for exploring the proteome. Sulfonyl fluoride probes are powerful reagents for functional enzyme discovery and characterization, while sulfonated cross-linkers are essential for elucidating the architecture of protein complexes. As mass spectrometry technology continues to improve in sensitivity and resolution, the application of these sulfonamide-based chemical probes will undoubtedly lead to new insights into the complex molecular machinery of the cell, paving the way for the development of novel therapeutics and diagnostics.
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. fishersci.ie [fishersci.ie]
- 11. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopropane-1-sulfonamide: A Versatile Chemical Probe for Exploring Biological Systems
Introduction: Unveiling the Potential of a Simple Scaffold
3-Aminopropane-1-sulfonamide is a small, bifunctional molecule featuring a primary amine and a sulfonamide group. While this specific chemical entity has not been extensively profiled in the scientific literature, its constituent functional groups are hallmarks of molecules with profound biological activities. The sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its role in the development of antibiotics, diuretics, and anticancer agents.[1][2] The primary amine offers a versatile handle for chemical modification, allowing for the development of more complex probes and drug candidates.
This guide provides a comprehensive overview of the potential applications of this compound as a chemical probe. We will explore its plausible biological targets, drawing inferences from the rich history of sulfonamide-based research, and provide detailed, field-proven protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this simple yet powerful chemical scaffold in their work.
Physicochemical Properties
A foundational understanding of a chemical probe's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₂S | [3] |
| Molecular Weight | 138.19 g/mol | [3] |
| CAS Number | 74494-51-2 | N/A |
Potential Applications as a Chemical Probe
The sulfonamide functional group is a privileged scaffold in drug discovery, suggesting several avenues of investigation for this compound.
Carbonic Anhydrase Inhibition
Sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[5] The sulfonamide group of inhibitors typically coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.[6] Given its structure, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor.
Antibacterial Activity
The discovery of sulfonamide antibiotics revolutionized medicine. These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] As mammals obtain folate from their diet, this pathway is selective for microbial pathogens. The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to block the folate synthesis pathway, leading to bacteriostasis.[7] this compound can be readily screened for antibacterial activity against a panel of pathogenic bacteria.
Development of Fluorescent Probes
The primary amine of this compound provides a convenient point of attachment for fluorophores.[9] By conjugating a fluorescent dye to this amine, it is possible to create a fluorescent chemical probe. Such probes can be invaluable tools for visualizing biological processes, such as target engagement and subcellular localization, in living cells.[10][11][12] The sulfonamide moiety could serve to direct the probe to specific cellular compartments or protein targets, such as carbonic anhydrases, which are often overexpressed in tumors.[12]
Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure the trustworthiness of the experimental results.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase, which can be conveniently monitored using a colorimetric substrate.[4][5]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.
Materials:
-
Human or bovine carbonic anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound
-
Acetazolamide (positive control inhibitor)[13]
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Reagent Preparation:
-
CA-II Stock Solution (1 mg/mL): Dissolve CA-II in cold Tris-HCl buffer. Aliquot and store at -80°C.
-
CA-II Working Solution (10 units/mL): Dilute the stock solution in cold Tris-HCl buffer immediately before use.
-
p-NPA Stock Solution (3 mM): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and acetazolamide in DMSO.
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Tris-HCl buffer + 20 µL p-NPA solution.
-
Maximum Activity (Vehicle Control): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA-II working solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL of this compound dilution series + 20 µL CA-II working solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL of acetazolamide dilution series + 20 µL CA-II working solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO, and inhibitor solutions to the appropriate wells. Then, add the CA-II working solution to all wells except the blank. Incubate at room temperature for 15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA stock solution to all wells. Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.[7][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined after incubation by visual inspection for turbidity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[14]
-
This compound
-
Ciprofloxacin (positive control antibiotic)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound and ciprofloxacin in MHB. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Workflow for MIC Assay:
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action of Sulfonamide Antibiotics:
Caption: Competitive inhibition of DHPS by sulfonamides.
Protocol 3: Synthesis of a Fluorescent Derivative
This protocol provides a general method for conjugating a fluorophore to the primary amine of this compound.
Principle: The primary amine of this compound can react with an N-hydroxysuccinimide (NHS)-ester activated fluorophore to form a stable amide bond.
Materials:
-
This compound
-
NHS-ester activated fluorophore (e.g., FITC, Rhodamine B NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add the NHS-ester activated fluorophore (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorescently labeled this compound.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Conceptual Diagram of a Fluorescent Chemical Probe:
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. apec.org [apec.org]
Application Notes and Experimental Protocols for 3-Aminopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
3-Aminopropane-1-sulfonamide is a chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone pharmacophore in medicinal chemistry, most renowned for its role in the development of the first modern antibacterial agents.[1][2][3] This guide provides a comprehensive overview of the key physicochemical properties, synthesis concepts, and detailed experimental protocols for the investigation of this compound, with a primary focus on its potential antibacterial applications.
The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4][5] Because they are structural analogues of the native substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor required for nucleotide synthesis.[3][4] This disruption of DNA and RNA synthesis results in a bacteriostatic effect, arresting microbial growth and replication.[1][5] It is critical to distinguish this compound from its related sulfonic acid analogue, 3-aminopropane-1-sulfonic acid (also known as Homotaurine or Tramiprosate).[6] While structurally similar, Homotaurine has been investigated primarily for its role in modulating amyloid-β aggregation in the context of Alzheimer's disease, a distinct therapeutic application and mechanism.[7]
This document serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound.
Section 2: Physicochemical Properties
Accurate characterization begins with a foundational understanding of the compound's physical and chemical properties. These parameters are essential for designing experiments, preparing solutions, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 74494-51-2 | [8] |
| Molecular Formula | C₃H₁₀N₂O₂S | [8][9] |
| Molecular Weight | 138.19 g/mol | [8][9] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg | [8] |
| Flash Point | 136.6 ± 28.4 °C | [8] |
| LogP | -1.64 | [8] |
Section 3: Synthesis Pathway Overview
The synthesis of aliphatic sulfonamides can be achieved through various routes. A common and effective method for preparing primary sulfonamides involves the ring-opening amination of a sultone. One patented method for the synthesis of the related sulfonic acid utilizes 1,3-propane sultone and ammonia in a suitable solvent system, a process that can be conceptually adapted.[10]
The reaction proceeds via nucleophilic attack of ammonia on the carbon atom of the sultone ring, leading to ring opening and the formation of the final sulfonamide product.
Caption: Conceptual workflow for the synthesis of this compound.
Section 4: Core Experimental Protocols
Protocol 4.1: General Safety and Handling
Adherence to safety protocols is paramount when working with any chemical reagent. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, data from the closely related 3-aminopropane-1-sulfonic acid and general sulfonamides provide a strong basis for safe handling procedures.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[11][13]
-
Ventilation: Conduct all manipulations of the solid compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Handling: Avoid dust formation when handling the solid material.[11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11][13]
-
Spill Response: In case of a spill, cover with an inert absorbent material, collect, and place in a suitable container for disposal. Clean the affected area thoroughly.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Protocol 4.2: Preparation of Stock Solutions
Accurate and reproducible biological assays depend on correctly prepared stock solutions.
-
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipette
-
-
Protocol:
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 5 mg) into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity). For related compounds, DMSO is a suitable solvent.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Protocol 4.3: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.
-
Objective: To determine the MIC of this compound against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., ATCC strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Compound stock solution (from Protocol 4.2)
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)
-
Sterile saline or PBS
-
Spectrophotometer
-
-
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile saline or broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In the first column of a 96-well plate, add the compound stock to CAMHB to achieve twice the highest desired final concentration.
-
Perform 2-fold serial dilutions across the plate (e.g., from row A to G), leaving the last rows for controls.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound. This halves the compound concentration to the final desired test range.
-
-
Controls:
-
Positive Control: A row with a known antibiotic, serially diluted.
-
Negative/Sterility Control: Wells with sterile broth only (no bacteria).
-
Growth Control: Wells with broth and bacteria but no compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Caption: Workflow for the broth microdilution MIC assay.
Protocol 4.4: Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound and for quantification in various matrices.
-
Objective: To establish a reverse-phase HPLC method for purity analysis.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 220 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Protocol:
-
Prepare a sample solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Section 5: Mechanism of Action Visualization
The antibacterial activity of sulfonamides is rooted in their ability to act as a molecular mimic of PABA, thereby blocking a critical metabolic pathway in bacteria.
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Section 6: References
-
Chemsrc. (n.d.). This compound | CAS#:74494-51-2. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-1-propanesulfonic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1200929C - Method of preparing 3-amino propane sulfonic acid. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1-propanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Shaik, A. B., Bohni, F., & Hayat, F. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1250, 131783.
-
Granvogl, M., & Schieberle, P. (2006). Analysis of 3-aminopropionamide: a potential precursor of acrylamide. Journal of agricultural and food chemistry, 54(16), 5939–5944.
-
Sigma-Aldrich. (n.d.). 3-Amino-1-propanesulfonic acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 3687-18-1|3-Aminopropane-1-sulfonic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). 3-Amino-1-propanesulfonic acid, 95%. Retrieved from --INVALID-LINK--
-
Sharma, K. (2006). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 68(2), 151.
-
Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 1-8.
-
ResearchGate. (2006). (PDF) Biological activities of sulfonamides. Retrieved from --INVALID-LINK--
-
Cole, T. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21326–21333.
-
Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from --INVALID-LINK--
-
Pharmacy 180. (n.d.). Sulfonamides. Retrieved from --INVALID-LINK--
-
5 Minute Antimicrobials. (2022, October 11). Sulfonamides [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. Retrieved from --INVALID-LINK--
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]
- 7. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
- 8. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 9. scbt.com [scbt.com]
- 10. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
Advanced Protein Cross-Linking Strategies: Utilizing 3-Aminopropane-1-sulfonamide as a Carboxyl-to-Amine Modifier for Multi-Step Conjugation
An Application Note and Comprehensive Protocol for Researchers
Abstract
This guide provides a detailed methodology for utilizing 3-Aminopropane-1-sulfonamide in advanced protein cross-linking studies. Contrary to functioning as a direct cross-linker, this document establishes its role as a powerful monofunctional modifying agent. We present a robust, two-stage protocol where this compound is first covalently conjugated to protein carboxyl groups (Asp, Glu, C-terminus) via carbodiimide chemistry. This reaction effectively converts negatively charged carboxyls into flexible, amine-terminated tethers. The newly introduced primary amines can then be targeted for conventional amine-to-amine cross-linking. This strategy expands the repertoire of cross-linking targets, enabling novel structural and functional investigations of protein interactions.
Introduction and Scientific Principle
Chemical cross-linking is an indispensable technique in proteomics and structural biology, providing critical insights into protein-protein interactions, protein conformation, and the spatial arrangement of subunits within complex assemblies.[1] The choice of cross-linking chemistry is dictated by the available functional groups on the protein surface, with primary amines (-NH₂) on lysine residues being the most common target.[2]
This compound is a small, water-soluble molecule featuring a primary amine at one end of a three-carbon spacer and a sulfonamide group at the other.[3][4]
Chemical Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₁₀N₂O₂S | [3] |
| Molecular Weight | 138.19 g/mol | [4] |
| Structure | H₂N-(CH₂)₃-SO₂NH₂ | Inferred |
| Key Functional Groups | Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂) | - |
Critically, this compound lacks a second, similarly reactive group that would allow it to directly bridge two protein molecules in a single step. Its primary amine is reactive, but the sulfonamide group is relatively inert under physiological conditions.
Therefore, its value in cross-linking is not as a standalone agent but as a carboxyl-reactive modifier . The protocol detailed herein is based on a powerful "zero-length" cross-linking reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[5]
The scientific principle involves two core stages:
-
Carboxyl-to-Amine Conversion: Protein carboxyl groups are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by Sulfo-NHS, forming a more stable Sulfo-NHS ester. This ester then reacts efficiently with the primary amine of this compound, forming a stable amide bond and covalently attaching the molecule to the protein. The net result is the conversion of a protein's carboxyl group into a new, terminal primary amine.
-
Amine-Reactive Cross-Linking: The amine-modified protein now possesses additional primary amines, which can be targeted using a variety of commercially available homobifunctional amine-reactive cross-linkers, such as Bis(sulfosuccinimidyl) suberate (BS³).[6]
This approach provides a logical framework for probing interactions involving acidic residues that are otherwise inaccessible to standard amine-focused cross-linking workflows.
Materials and Reagents
-
Protein Sample: Purified protein(s) of interest in a suitable amine-free and carboxyl-free buffer (e.g., PBS, HEPES).
-
This compound: (e.g., Santa Cruz Biotechnology, sc-263300).
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (e.g., Thermo Scientific, Cat# 22980).
-
Sulfo-NHS: N-hydroxysulfosuccinimide (e.g., Thermo Scientific, Cat# 24510).
-
Cross-linker: Bis(sulfosuccinimidyl) suberate (BS³) (e.g., Thermo Scientific, Cat# 21580).
-
Activation/Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 4.7-6.0. Causality: EDC chemistry is most efficient at a slightly acidic pH to activate carboxyl groups while minimizing hydrolysis.[5]
-
Cross-linking Buffer: 20 mM HEPES or PBS, 150 mM NaCl, pH 7.2-8.0. Causality: NHS-ester reactions with primary amines are most efficient at physiological to slightly alkaline pH.[6]
-
Quenching Reagents:
-
For Stage 1: Hydroxylamine-HCl or Tris buffer to a final concentration of 10-50 mM. Causality: These reagents contain primary amines that quench any unreacted Sulfo-NHS esters.
-
For Stage 2: Tris or Glycine buffer to a final concentration of 20-100 mM.
-
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagents.
-
Analysis: SDS-PAGE gels, Coomassie stain, Western blot reagents, Mass Spectrometer.
Detailed Experimental Protocols
Protocol 1: Covalent Coupling of this compound to Protein Carboxyls
This protocol details the conversion of protein carboxyl groups to primary amines.
A. Reagent Preparation:
-
Protein Preparation: Prepare your protein of interest at a concentration of 1-5 mg/mL in the Activation/Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
Modifier Solution: Prepare a 100 mM stock solution of this compound in ultrapure water. (13.82 mg/mL).
-
EDC/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in ultrapure water. Trustworthiness: EDC is moisture-sensitive and hydrolyzes quickly. Fresh preparation is critical for reaction efficiency.
B. Activation and Coupling Reaction:
-
Combine 200 µL of the protein solution (e.g., 2 mg/mL) with 5 µL of the 100 mM Sulfo-NHS stock (final concentration: 2.5 mM) and 5 µL of the 100 mM EDC stock (final concentration: 2.5 mM).
-
Rationale: A molar excess of EDC/Sulfo-NHS over protein carboxyl groups is required. The ratio can be optimized, but a 10- to 50-fold molar excess over the protein is a good starting point.
-
-
Gently mix and incubate at room temperature for 15 minutes to activate the carboxyl groups.
-
Add 5 µL of the 100 mM this compound stock solution (final concentration: ~2.5 mM). The molar ratio of the amine modifier to EDC should be at least 1:1.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding 20 µL of 1M Tris-HCl, pH 7.5 (final concentration ~90 mM) and incubating for 15 minutes.
C. Purification of Amine-Modified Protein:
-
Remove excess quenching reagent and unreacted modifiers by buffer exchanging the sample into the Cross-linking Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Verify protein concentration using a BCA assay or by measuring A₂₈₀. The protein is now ready for Stage 2.
Protocol 2: Cross-Linking of Amine-Modified Protein
This protocol uses the BS³ cross-linker to covalently link the newly introduced amines.
A. Reagent Preparation:
-
BS³ Stock Solution: Immediately before use, prepare a 25 mM stock solution of BS³ in ultrapure water (6.8 mg in 474 µL).
B. Cross-Linking Reaction:
-
To your amine-modified protein solution (from Protocol 1, Step C) in Cross-linking Buffer, add the required volume of the BS³ stock solution.
-
Experimental Choice: A final BS³ concentration of 0.25-2 mM is a common starting range. It is highly recommended to perform a concentration titration to find the optimal ratio of cross-linker to protein that yields dimers/oligomers without excessive aggregation.
-
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer, such as 1M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
The cross-linked sample is now ready for analysis.
Analysis and Validation
The success of each stage should be validated to ensure the final results are interpretable.
A. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the primary method for visualizing cross-linking results.
| Sample Lane | Expected Result | Interpretation |
| 1. Unmodified Protein | Single band at protein's MW. | Negative control. |
| 2. Amine-Modified Protein (Post-Protocol 1) | Single band, possibly with a very slight shift up in MW. | Successful modification. The small mass of this compound may not cause a resolvable shift. |
| 3. Cross-linked Sample (Post-Protocol 2) | Appearance of higher molecular weight bands (dimers, trimers, etc.). Diminished intensity of the monomer band. | Successful cross-linking. |
| 4. Control: Unmodified Protein + BS³ | Appearance of higher MW bands if the protein has native surface lysines. | This is a crucial control to differentiate between cross-linking of native amines and newly introduced amines. |
B. Mass Spectrometry (MS): For definitive validation, MS is the gold standard.
-
Validation of Stage 1: Analysis of the amine-modified protein should reveal a mass shift corresponding to the covalent addition of one or more this compound molecules (mass addition of ~120.16 Da per modification, accounting for the loss of H₂O).
-
Validation of Stage 2: In-depth analysis of cross-linked products can identify the specific amino acid residues involved in the cross-link, providing high-resolution structural information.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. proteochem.com [proteochem.com]
- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Aminopropane-1-sulfonamide in Mass Spectrometry
Introduction: Unveiling the Potential of 3-Aminopropane-1-sulfonamide in Mass Spectrometric Analysis
In the ever-evolving landscape of analytical chemistry, the quest for enhanced sensitivity and selectivity in mass spectrometry remains a primary focus. Derivatization, the targeted chemical modification of an analyte, is a powerful strategy to improve the physicochemical properties of molecules for mass spectrometric analysis. This application note introduces this compound, a molecule with significant potential as a derivatizing agent for the analysis of specific classes of compounds.
This compound (C₃H₁₀N₂O₂S, Molecular Weight: 138.19 g/mol ) is a bifunctional molecule featuring a primary amine and a sulfonamide group.[1] While its direct applications in mass spectrometry are not yet extensively documented, its chemical structure suggests a strong potential for use as a derivatization reagent. The primary amine offers a reactive handle for covalent modification of analytes, while the sulfonamide moiety can enhance ionization efficiency and provide a characteristic fragmentation pattern for confident identification and quantification.
This document provides a comprehensive guide to the hypothetical, yet chemically plausible, application of this compound as a derivatization agent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore novel analytical strategies.
Principle of Derivatization with this compound
The core principle behind the use of this compound as a derivatizing agent for carboxylic acids lies in the formation of a stable amide bond. The primary amine of this compound can be readily coupled with the carboxyl group of an analyte in the presence of a suitable activating agent, such as a carbodiimide (e.g., EDC, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and an activator (e.g., NHS, N-Hydroxysuccinimide).
This derivatization strategy offers several key advantages for LC-MS analysis:
-
Enhanced Ionization: The introduction of the sulfonamide group can improve the proton affinity of the analyte, leading to enhanced ionization efficiency in positive-ion electrospray ionization (ESI), thereby increasing sensitivity.
-
Improved Chromatographic Separation: The modification of the polar carboxyl group can alter the chromatographic behavior of the analyte, potentially leading to better peak shape and resolution.
-
Facilitated Identification: The derivatized analyte will exhibit a predictable mass shift, and the sulfonamide tag can produce characteristic fragment ions upon collision-induced dissociation (CID), aiding in structural confirmation.
The proposed chemical derivatization reaction is depicted in the following diagram:
Caption: Proposed derivatization of a carboxylic acid with this compound.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the derivatization of a model carboxylic acid analyte and its subsequent analysis by LC-MS.
Materials and Reagents
-
This compound
-
Model Carboxylic Acid (e.g., Benzoic Acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Dimethylformamide (DMF), anhydrous
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., equipped with an ESI source)
Protocol 1: Derivatization of Carboxylic Acids
This protocol describes the derivatization of a carboxylic acid standard. The same procedure can be adapted for carboxylic acid-containing analytes in biological matrices after appropriate sample extraction and clean-up.
-
Preparation of Reagent Solutions:
-
Carboxylic Acid Stock Solution (1 mg/mL): Dissolve 1 mg of the carboxylic acid standard in 1 mL of ACN.
-
This compound Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
EDC Solution (50 mg/mL): Dissolve 50 mg of EDC in 1 mL of anhydrous DMF. Prepare fresh.
-
NHS Solution (25 mg/mL): Dissolve 25 mg of NHS in 1 mL of anhydrous DMF. Prepare fresh.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 10 µL of the carboxylic acid stock solution.
-
Add 20 µL of the NHS solution and 20 µL of the EDC solution. Vortex briefly.
-
Incubate at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 20 µL of the this compound solution. Vortex thoroughly.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
After incubation, allow the mixture to cool to room temperature.
-
Add 930 µL of ACN:Water (1:1, v/v) with 0.1% FA to quench the reaction and dilute the sample for LC-MS analysis. Vortex to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
-
Protocol 2: LC-MS Analysis of Derivatized Analytes
The following are suggested starting conditions for the LC-MS analysis. Optimization may be required based on the specific analyte and instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive Ion ESI):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument dependent |
| Scan Mode | Full Scan (m/z 100-1000) and Targeted MS/MS |
Data Analysis and Interpretation
-
Full Scan Analysis: Identify the [M+H]⁺ ion of the derivatized analyte. The expected mass will be the mass of the original carboxylic acid plus the mass of this compound minus the mass of water (18.01 Da).
-
Targeted MS/MS Analysis: Perform fragmentation of the precursor ion corresponding to the derivatized analyte. Look for characteristic fragment ions. A plausible fragmentation would be the cleavage of the newly formed amide bond or fragmentation within the this compound tag.
Expected Results and Discussion
The successful derivatization of a carboxylic acid with this compound should result in a significant increase in signal intensity in the mass spectrometer compared to the underivatized analyte. The derivatized product should also exhibit a clear chromatographic peak.
Table 1: Expected Mass Shifts for Derivatization of Common Carboxylic Acids
| Carboxylic Acid | Molecular Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) [M+H]⁺ |
| Benzoic Acid | C₇H₆O₂ | 122.0368 | 243.0852 |
| Acetic Acid | C₂H₄O₂ | 60.0211 | 181.0696 |
| Lactic Acid | C₃H₆O₃ | 90.0317 | 211.0798 |
The fragmentation pattern of the derivatized analyte in MS/MS analysis can provide structural confirmation. A characteristic loss of the sulfonamide group (SO₂NH₂) or cleavage of the propyl chain could be expected.
Workflow Visualization
The overall experimental workflow from sample preparation to data analysis is illustrated below.
Caption: A streamlined workflow for the analysis of carboxylic acids using this compound derivatization.
Conclusion and Future Perspectives
While the application of this compound in mass spectrometry is an emerging area, its chemical properties make it a promising candidate for the derivatization of carboxylic acids and potentially other functional groups. The protocols detailed in this application note provide a solid foundation for researchers to explore its utility. Future work could involve expanding the application to a wider range of analytes, optimizing reaction conditions for complex matrices, and developing stable isotope-labeled versions of this compound for use as internal standards in quantitative studies. The exploration of such novel derivatization strategies will undoubtedly contribute to the advancement of mass spectrometric analysis across various scientific disciplines.
References
Application Notes and Protocols: 3-Aminopropane-1-sulfonamide (APS-A) as a Novel Buffer for High-pH Electrophoresis
Introduction: The Need for Specialized Buffers in High-pH Electrophoretic Separations
Electrophoresis is a cornerstone technique in molecular biology and proteomics, enabling the separation of biomolecules based on their size and charge.[1] The choice of buffer is critical, as it dictates the pH of the system and, consequently, the charge state of the molecules being separated. While many standard protocols utilize buffers in the neutral to slightly alkaline range (pH 7-9), the separation of proteins with high isoelectric points (pI) and specific applications like high-efficiency Western blotting often necessitates the use of high-pH buffer systems.[2][3][4]
This document introduces 3-Aminopropane-1-sulfonamide, hereafter designated APS-A, as a novel, theoretical buffer candidate for high-pH electrophoresis. With a predicted pKa of approximately 10.66, APS-A is positioned to offer stable buffering in the pH 9.7 to 11.5 range, providing a valuable new tool for researchers working with basic proteins and other applications requiring highly alkaline conditions.
Physicochemical Properties of this compound (APS-A)
A thorough understanding of the physicochemical properties of a buffer is paramount to its successful implementation. Below is a summary of the known and predicted properties of APS-A.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 138.19 g/mol | --INVALID-LINK-- |
| Predicted pKa | 10.66 ± 0.60 | --INVALID-LINK-- |
| Predicted Buffering Range | pH 9.7 - 11.5 | Inferred from pKa |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Solubility | To be determined experimentally | N/A |
| Stability | Sulfonamides are generally stable at alkaline pH | --INVALID-LINK--, --INVALID-LINK-- |
Theoretical Advantages and Applications of APS-A Buffer
Based on its predicted high pKa, APS-A is proposed as a valuable buffer for several advanced electrophoresis applications:
-
Separation of Basic Proteins: Proteins with high isoelectric points (pI > 8.5) are often challenging to resolve in standard Tris-glycine systems (resolving pH ~8.3-9.0).[5] At these pH values, basic proteins may carry a minimal negative charge or even a net positive charge, leading to poor migration and resolution. An APS-A buffer system, operating at a pH of 10.0 or higher, would ensure that these proteins are sufficiently deprotonated to carry a net negative charge and migrate effectively towards the anode.
-
High-Efficiency Western Blotting: The transfer of proteins from a polyacrylamide gel to a membrane is a critical step in Western blotting. High-pH transfer buffers, such as those containing CAPS (pH 11), have been shown to improve the transfer efficiency of a broad range of proteins, including those of high molecular weight.[6] APS-A, with a similar buffering range, is a promising candidate for formulating high-pH transfer buffers.
-
Capillary Electrophoresis (CE): In capillary electrophoresis, the pH of the background electrolyte (BGE) is a key parameter for optimizing separations.[7] High-pH BGEs are often used to analyze basic compounds and to modulate the electroosmotic flow (EOF).[7] APS-A could serve as a component of BGEs for the CE separation of basic drugs, peptides, and proteins.
Comparison with Existing High-pH Buffers
To contextualize the potential utility of APS-A, it is useful to compare its predicted properties with those of established high-pH biological buffers.
| Buffer | pKa (25°C) | Buffering Range | Common Applications |
| CHES | 9.3 - 9.7 | 8.6 - 10.0 | Enzymatic reactions, capillary electrophoresis. |
| CAPS | 10.4 | 9.7 - 11.1 | Western blot transfer buffer, isoelectric focusing.[8] |
| APS-A (Predicted) | ~10.66 | 9.7 - 11.5 | Proposed for separation of basic proteins, Western blotting, and capillary electrophoresis. |
The predicted pKa of APS-A suggests it could be a valuable alternative to CAPS, offering a slightly more alkaline buffering range.
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of APS-A as an electrophoresis buffer. Note: As this is a novel application, optimization of buffer concentration, pH, and running conditions will be necessary.
Protocol 1: Preparation of a 1 M APS-A Stock Solution
Materials:
-
This compound (APS-A)
-
High-purity deionized water
-
Concentrated NaOH solution
-
Calibrated pH meter
Procedure:
-
Weigh out 138.19 g of APS-A.
-
Add the APS-A to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the APS-A is fully dissolved. The solubility of APS-A has not been empirically determined; gentle heating may be required.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to the desired value (e.g., 10.5) using a concentrated NaOH solution. Caution: The addition of NaOH is exothermic.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
Store the 1 M APS-A stock solution at 4°C.
Protocol 2: High-pH Polyacrylamide Gel Electrophoresis (PAGE) for Basic Proteins
This protocol describes a discontinuous buffer system for the separation of proteins with high isoelectric points.
Workflow for High-pH PAGE using APS-A Buffer
Caption: Workflow for high-pH PAGE using APS-A buffer.
Buffer Formulations:
-
4X APS-A Resolving Gel Buffer (pH 10.5):
-
1.5 M APS-A, pH 10.5
-
0.4% (w/v) SDS
-
-
4X APS-A Stacking Gel Buffer (pH 8.5):
-
0.5 M APS-A, pH 8.5
-
0.4% (w/v) SDS
-
-
10X APS-A Running Buffer (pH 10.5):
-
250 mM APS-A
-
1.92 M Glycine
-
1% (w/v) SDS
-
-
2X APS-A Sample Buffer:
-
125 mM APS-A, pH 8.5
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
10% (v/v) 2-Mercaptoethanol
-
0.02% (w/v) Bromophenol Blue
-
Gel Preparation:
-
Resolving Gel (12%): For a 10 mL gel, mix 3.3 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 4X APS-A Resolving Gel Buffer, 4.1 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED. Pour immediately between glass plates.
-
Stacking Gel (4%): Once the resolving gel has polymerized, mix 1.3 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 4X APS-A Stacking Gel Buffer, 6.1 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED. Pour over the resolving gel and insert the comb.
Electrophoresis:
-
Prepare 1X APS-A Running Buffer by diluting the 10X stock.
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X APS-A Running Buffer.
-
Prepare protein samples by mixing with an equal volume of 2X APS-A Sample Buffer and heating at 95°C for 5 minutes.
-
Load samples into the wells.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
Protocol 3: High-pH Western Blot Transfer
This protocol is designed for the efficient transfer of proteins, including high molecular weight proteins, to a nitrocellulose or PVDF membrane.
Workflow for High-pH Western Blot Transfer
Caption: Workflow for high-pH Western blot transfer using APS-A buffer.
Buffer Formulation:
-
APS-A Transfer Buffer (pH 10.5):
-
10 mM APS-A
-
10% (v/v) Methanol
-
Adjust pH to 10.5 with NaOH if necessary.
-
Procedure:
-
Following electrophoresis, equilibrate the gel in APS-A Transfer Buffer for 15-30 minutes.
-
Cut a piece of nitrocellulose or PVDF membrane to the size of the gel. Wet the membrane in methanol (for PVDF) and then equilibrate in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus.
-
Perform the transfer at a constant current (e.g., 100 V for 1 hour). Optimization of transfer time and voltage may be required.
-
After transfer, proceed with standard blocking, antibody incubation, and detection steps.
Theoretical Synthesis of this compound
For researchers interested in synthesizing APS-A, a common method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine.[9][10] The following is a proposed, theoretical pathway for the synthesis of this compound.
Proposed Synthesis of this compound
Caption: Proposed synthesis pathway for this compound.
Note: This is a theoretical pathway and requires experimental validation. The amino group of the starting material may need to be protected during the chlorination step.
Conclusion and Future Directions
This compound (APS-A) presents a promising, albeit theoretical, new buffer for high-pH electrophoresis. Its predicted pKa of ~10.66 positions it as a potentially valuable tool for the separation of basic proteins and for enhancing the efficiency of Western blot transfers. The protocols provided herein offer a framework for the initial evaluation of APS-A in these applications. Further research is required to empirically determine its solubility, stability, and optimal working conditions. The exploration of novel buffer systems like APS-A is crucial for expanding the capabilities of electrophoretic techniques and addressing the evolving needs of the research community.
References
- 1. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. Protein purification by IE-chromatography [reachdevices.com]
- 3. bio-rad.com [bio-rad.com]
- 4. carlroth.com [carlroth.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of Western Blot Transfer Buffers | Bio-Rad [bio-rad.com]
- 7. How does pH affect the electrophoretic mobility in capillary electrophoresis? | AAT Bioquest [aatbio.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
Application Notes & Protocols: Leveraging 3-Aminopropane-1-sulfonamide for High-Purity Affinity Chromatography
Introduction: A Modern Approach to Selective Protein Purification
Affinity chromatography stands as a cornerstone of protein purification, prized for its exquisite specificity that can yield near-perfect separation in a single step.[1][2][3] The power of this technique lies in the highly specific, reversible biological interaction between a target molecule and a ligand that has been covalently immobilized onto a solid chromatography matrix.[1][4][5] The choice of ligand is paramount, dictating the specificity and success of the purification.
This guide focuses on the strategic use of 3-Aminopropane-1-sulfonamide (3-APS) , a small molecule with the chemical formula C₃H₁₀N₂O₂S[6], as a highly effective affinity ligand. While also known by names such as Homotaurine or Tramiprosate in other contexts[7], its utility in chromatography stems from the well-documented interaction between its sulfonamide functional group and specific classes of proteins.
The primary targets for sulfonamide-based ligands are carbonic anhydrases (CAs) , a family of metalloenzymes that are crucial in various physiological processes.[8][9][10] The sulfonamide moiety acts as a potent inhibitor by directly coordinating with the zinc ion at the enzyme's active site, forming a stable complex that is ideal for affinity capture.[8][11][12] The 3-aminopropane structure provides not only the crucial sulfonamide group but also a primary amine for straightforward covalent immobilization and an inherent spacer arm that minimizes steric hindrance, enhancing the ligand's accessibility to the target protein.[4]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust affinity purification protocols using a custom this compound-functionalized resin.
Principles of Separation: The Sulfonamide-Zinc Interaction
The purification strategy is based on the strong, yet reversible, binding between the immobilized 3-APS ligand and the target protein. The entire process follows the classic three-phase "Bind-Wash-Elute" workflow.[4][13]
-
Binding Phase: A complex biological mixture, such as a cell lysate containing the target protein (e.g., a carbonic anhydrase), is passed over the 3-APS affinity column under physiological pH and ionic strength conditions. The target protein specifically recognizes and binds to the sulfonamide ligand, while the vast majority of contaminating proteins do not interact and pass through the column.[1][4]
-
Washing Phase: The column is washed extensively with a binding buffer to remove all unbound and weakly, non-specifically bound molecules. This step is crucial for achieving high purity and is monitored by observing the UV absorbance (280 nm) of the column effluent until it returns to a stable baseline.[4]
-
Elution Phase: The final step involves disrupting the specific interaction to release the purified target protein from the ligand. This is typically achieved by changing the buffer conditions, most commonly by lowering the pH.[13][14][15] The acidic environment protonates key residues in the active site, disrupting the coordination of the sulfonamide to the zinc ion and releasing the protein. The eluted, highly purified protein is then collected for downstream applications.
Mechanism of Interaction Diagram
Caption: A schematic of 3-APS ligand binding to the zinc ion in the active site of a target protein.
Materials and Reagents
Successful implementation of this protocol requires high-quality reagents and appropriate equipment.
| Category | Item | Recommended Specifications & Notes |
| Ligand | This compound | Purity >97%. Source from a reputable chemical supplier. |
| Matrix | NHS-Activated Agarose Resin | e.g., N-hydroxysuccinimide activated cross-linked agarose beads (4% or 6%). Provides a stable amide bond with the ligand's primary amine.[16] |
| Chromatography | Empty Chromatography Column | Select a size appropriate for the expected protein yield and resin volume. |
| Chromatography System | An FPLC system is recommended for reproducible results and controlled flow rates[4], but gravity flow can also be used. | |
| Reagents | Coupling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Blocking Buffer | 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0 | |
| Wash Buffers (Coupling) | 0.1 M Acetate, 0.5 M NaCl, pH 4.0 AND 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0 | |
| Binding/Equilibration Buffer | Phosphate-Buffered Saline (PBS): 10 mM PO₄³⁻, 137 mM NaCl, 2.7 mM KCl, pH 7.4 | |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5 | |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | |
| Regeneration Solution | 6 M Guanidine-HCl or 0.1 M NaOH | |
| Storage Solution | 20% Ethanol in PBS | |
| Equipment | pH Meter | Calibrated for accurate buffer preparation. |
| Spectrophotometer / UV Detector | For monitoring protein concentration at 280 nm. | |
| End-over-end rotator | For the ligand coupling reaction. | |
| Standard Glassware & Consumables | Beakers, graduated cylinders, filtration devices, collection tubes. |
Experimental Protocols
Protocol 1: Preparation of 3-APS Affinity Resin (Ligand Immobilization)
This protocol describes the covalent coupling of this compound to an NHS-activated agarose matrix. The primary amine of 3-APS reacts with the N-hydroxysuccinimide ester on the resin to form a stable amide linkage.
Ligand Immobilization Workflow
Caption: Step-by-step workflow for the covalent coupling of 3-APS to an activated matrix.
Step-by-Step Methodology:
-
Resin Preparation: Transfer 5 mL of NHS-activated agarose slurry (corresponding to ~2.5 mL of settled resin) to a filtration device. Wash the resin with 15-20 column volumes of ice-cold 1 mM HCl. This step removes preservatives and hydrolyzes some active groups, preparing them for the reaction.
-
Ligand Solution: Immediately before use, dissolve 50-100 mg of this compound in 5 mL of coupling buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
Coupling Reaction: Quickly transfer the washed, drained resin to a reaction vessel. Add the ligand solution and incubate on an end-over-end rotator for 2 hours at room temperature or overnight at 4°C.
-
Scientist's Note: The slightly alkaline pH of the coupling buffer (8.3) deprotonates the primary amine of 3-APS, making it nucleophilic and reactive towards the NHS ester on the resin.
-
-
Blocking: After coupling, collect the resin by centrifugation or filtration. To block any remaining active NHS esters, add 10 mL of Blocking Buffer (1 M Ethanolamine, pH 8.0) and incubate with rotation for 1-2 hours at room temperature. This prevents non-specific binding to unreacted sites in later steps.
-
Final Wash: Wash the resin thoroughly to remove non-covalently bound ligand and blocking agent. Perform at least three cycles of alternating pH washes:
-
Wash with 10 mL of 0.1 M Acetate, 0.5 M NaCl, pH 4.0.
-
Wash with 10 mL of 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.
-
-
Storage: After the final wash cycle, equilibrate the resin in PBS containing 20% ethanol for long-term storage at 4°C.
Protocol 2: Affinity Purification of Carbonic Anhydrase
This protocol outlines the complete bind-wash-elute cycle for purifying a target protein from a complex mixture.
Affinity Chromatography Workflow
Caption: The sequential steps involved in a typical affinity purification experiment.
Step-by-Step Methodology:
-
Column Packing & Equilibration: a. Pack the prepared 3-APS resin into a suitable column according to the manufacturer's instructions. b. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (PBS, pH 7.4) until the pH and conductivity of the effluent match the buffer.
-
Sample Preparation & Loading: a. Clarify the protein sample (e.g., cell lysate) by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) and filtration (0.45 µm filter) to prevent column clogging. b. Ensure the sample is in a buffer compatible with binding (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using dialysis or a desalting column. c. Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to maximize binding time.
-
Washing: a. Wash the column with 10-20 CV of Binding Buffer. b. Monitor the UV absorbance at 280 nm. Continue washing until the absorbance returns to the baseline, indicating that all unbound proteins have been removed.
-
Elution: a. Switch the buffer to the Elution Buffer (0.1 M Glycine-HCl, pH 2.5). b. Begin collecting fractions immediately. The target protein will dissociate from the ligand under these low-pH conditions.
-
Scientist's Note: The low pH disrupts the ionic and hydrogen bonds responsible for the ligand-protein interaction.[15] It is critical to perform this step efficiently to minimize the protein's exposure to the harsh pH.
-
-
Neutralization: a. Collect the eluted fractions into tubes containing a pre-aliquoted amount of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 for every 1 mL of fraction). This immediately raises the pH back to a physiological range, preserving the structure and activity of the purified protein.[13][14]
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.
Protocol 3: Column Regeneration and Storage
Proper regeneration is essential for maintaining the column's performance and extending its lifespan.[17][18]
-
Strip: After elution, wash the column with 3-5 CV of a high-salt buffer (e.g., PBS + 1 M NaCl) followed by 3-5 CV of a stringent stripping agent like 6 M Guanidine-HCl or 0.1 M NaOH to remove any precipitated or tightly bound proteins.[19]
-
Re-equilibration: Immediately wash the column with 5-10 CV of Binding Buffer until the pH and conductivity are stable.
-
Storage: For long-term storage, flush the column with 3-5 CV of 20% ethanol and store at 4°C. Never freeze the agarose resin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Binding | Incorrect buffer pH/ionic strength in the sample. | Ensure the sample is in the correct Binding Buffer (pH 7.4). Use a desalting column for buffer exchange if needed. |
| Inefficient ligand coupling. | Verify coupling efficiency. If possible, quantify the amount of immobilized ligand. Re-prepare the resin. | |
| Target protein is denatured or inactive. | Prepare fresh sample and include protease inhibitors. | |
| High Non-Specific Binding | Insufficient washing. | Increase the wash volume (to 20 CV or more). Consider adding a mild non-ionic detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer. |
| Incomplete blocking of the resin. | Ensure the blocking step was performed correctly after ligand coupling. | |
| Poor Protein Recovery | Elution conditions are too mild. | Ensure the Elution Buffer pH is sufficiently low (pH 2.5-3.0). |
| Protein precipitated on the column. | Elute at a lower protein concentration or consider a step-gradient elution. Regenerate the column with a strong chaotropic agent.[20] | |
| Protein is unstable at low pH. | Neutralize fractions immediately upon collection.[13] Consider alternative elution methods like competitive elution with a high concentration of a free inhibitor (e.g., acetazolamide). | |
| High Column Backpressure | Clogged column frit or resin bed. | Filter the sample (0.22 or 0.45 µm) before loading. If pressure is high, try back-flushing the column with buffer.[18] |
| Resin bed has compressed. | Repack the column according to the manufacturer's instructions. |
References
- 1. microbenotes.com [microbenotes.com]
- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 3. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. conductscience.com [conductscience.com]
- 6. scbt.com [scbt.com]
- 7. 3-Amino-1-propanesulfonic acid 97 3687-18-1 [sigmaaldrich.com]
- 8. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. downstreamcolumn.com [downstreamcolumn.com]
- 17. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. US6972327B1 - Regeneration of chromatography material - Google Patents [patents.google.com]
Application Note & Protocol: Covalent Conjugation of 3-Aminopropane-1-sulfonamide (Homotaurine) via Amine-Reactive Chemistry
Abstract
This document provides a comprehensive guide for the covalent conjugation of the small molecule 3-Aminopropane-1-sulfonamide, also known as Homotaurine or Tramiprosate, to carrier proteins. Homotaurine, a structural analog of GABA, is of significant interest in neuroscience research, particularly in studies related to Alzheimer's disease.[1][2][3] To elicit a robust immune response for antibody production or to facilitate targeted delivery and imaging studies, it is often necessary to conjugate this small molecule hapten to a larger carrier protein.[4][5][6][7] This protocol details a robust and widely used method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the primary amine of Homotaurine to the carboxyl groups on a carrier protein, forming a stable amide bond.
Principle of the Reaction
The conjugation strategy described herein is a "zero-length" crosslinking reaction, meaning no atoms from the crosslinking reagents are incorporated into the final bond between the protein and Homotaurine.[8][9] The process occurs in two primary stages:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups (-COOH) present on the side chains of aspartic and glutamic acid residues of the carrier protein. This reaction forms a highly reactive but unstable O-acylisourea intermediate.[9][10]
-
Formation of a Stable Intermediate and Amine Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a semi-stable NHS ester.[4][9][11] This NHS ester is more resistant to hydrolysis in aqueous environments than the O-acylisourea intermediate, thereby increasing the efficiency of the subsequent reaction.[10][11] The NHS ester-activated protein then readily reacts with the primary amine (-NH₂) of Homotaurine, forming a stable covalent amide bond and releasing NHS.[12][13]
This two-step approach provides greater control and higher conjugation efficiency compared to using EDC alone.[10] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling reaction is favored at a physiological to slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[8][13][14]
Materials and Reagents
Equipment
-
Magnetic stir plate and stir bars
-
pH meter
-
Microcentrifuge
-
Spectrophotometer (for protein concentration)
-
Dialysis tubing or desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Standard laboratory glassware and consumables
Reagents
-
Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) at ≥ 5 mg/mL.
-
Hapten: this compound (Homotaurine, MW: 139.17 g/mol ).[1][15]
-
Crosslinkers:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, MW: 191.7 g/mol )
-
N-hydroxysuccinimide (NHS, MW: 115.09 g/mol ) or N-hydroxysulfosuccinimide (Sulfo-NHS, MW: 217.14 g/mol for higher water solubility).
-
-
Buffers and Solutions:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Critical: Ensure buffer is free of primary amines (e.g., Tris).[16]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents if needed.[14]
-
Storage Buffer: PBS, pH 7.4 or other desired buffer.
-
Detailed Experimental Protocol
This protocol describes the conjugation of Homotaurine to 10 mg of a carrier protein (e.g., BSA). Reactions can be scaled as needed.
Reagent Preparation
-
Carrier Protein Solution: Prepare a 5-10 mg/mL solution of the carrier protein in Activation Buffer. If the protein is in a buffer containing amines (like Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column prior to starting.[17]
-
Homotaurine Solution: Prepare a 100 mM stock solution of Homotaurine in Activation Buffer. (e.g., 13.9 mg in 1 mL).
-
EDC/NHS Solutions: Prepare immediately before use. EDC and NHS are moisture-sensitive and hydrolyze rapidly in aqueous solutions.[9][17]
-
Weigh ~10 mg of EDC and ~10 mg of NHS into separate microfuge tubes.
-
Just prior to Step 3.2, dissolve each in Activation Buffer to a final concentration of 100 mM.
-
Step 1: Activation of Carrier Protein Carboxyl Groups
-
To 1 mL of the 10 mg/mL carrier protein solution in an appropriate reaction vessel, add the freshly prepared EDC solution to achieve a 50-fold molar excess.
-
Immediately add the freshly prepared NHS solution to achieve a 50-fold molar excess.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
| Reagent | Molar Excess (vs. Protein) | Example Calculation (for 10 mg BSA) |
| BSA | 1x | 10 mg / 66,500 g/mol = 0.15 µmol |
| EDC | 50x | 0.15 µmol * 50 = 7.5 µmol (approx. 1.4 mg) |
| NHS | 50x | 0.15 µmol * 50 = 7.5 µmol (approx. 0.9 mg) |
Step 2: Conjugation with Homotaurine
-
Add the Homotaurine stock solution to the activated protein solution. A 100- to 500-fold molar excess of Homotaurine over the initial protein amount is recommended to drive the reaction.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding a small volume of 1 M PBS (pH 8.0).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench Reaction (Optional but Recommended): Add Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This step deactivates any remaining NHS-esters, preventing further reactions.[9][19]
-
Purify Conjugate: The primary goal of purification is to remove unreacted Homotaurine and byproducts from the final conjugate.[20]
-
Dialysis: This is the most common and gentle method.[21] Dialyze the reaction mixture against 1-2 L of Storage Buffer (e.g., PBS, pH 7.4) using dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa.[22] Perform at least three buffer changes over 24-48 hours at 4°C.[23]
-
Size Exclusion Chromatography (SEC) / Desalting: For faster purification, use a desalting column equilibrated with the desired storage buffer. This method efficiently separates the large protein conjugate from the small molecule reactants.[17]
-
Characterization of the Conjugate
Confirming the successful conjugation and determining the degree of labeling (DOL), or the average number of Homotaurine molecules per protein, is a critical validation step.[5]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct and accurate method. The mass of the unmodified carrier protein is compared to the mass of the conjugate. The mass increase corresponds to the number of attached Homotaurine molecules.[24][25]
-
DOL = (Mass of Conjugate - Mass of Protein) / Mass of Homotaurine
-
-
SDS-PAGE: A successful conjugation may result in a slight increase in the apparent molecular weight of the protein, visible as a shift in the band migration compared to the unconjugated control. High degrees of labeling can also cause band broadening due to heterogeneity.[17][26]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive Reagents: EDC/NHS are hydrolyzed. | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use.[27] |
| Incorrect Buffer pH: Activation pH too high, or coupling pH too low. | Verify buffer pH. Use MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[27] | |
| Competing Amines: Protein starting buffer contained Tris or other primary amines. | Exchange the protein into an amine-free buffer before starting the reaction.[16] | |
| Protein Precipitation | High Degree of Labeling: Alteration of protein surface charge and hydrophobicity. | Reduce the molar ratio of EDC/NHS and/or Homotaurine. Optimize reaction time. |
| Solvent Shock: Protein denatured by adding reagents in organic solvent. | If using DMSO/DMF, add the reagent solution slowly to the stirring protein solution.[14] | |
| High Heterogeneity | Inconsistent Reaction: Non-specific labeling across available carboxyl groups. | This is inherent to this chemistry.[26] For more specific conjugation, consider alternative chemistries targeting less abundant residues or site-specific modification techniques. |
References
- 1. Homotaurine - Wikipedia [en.wikipedia.org]
- 2. New selection about medications for Alzheimer's disease – What’s Homotaurine? - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 3. The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. benchchem.com [benchchem.com]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 23. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. benchchem.com [benchchem.com]
The Emerging Role of Sulfonamide-Based Probes in Quantitative Proteomics: A Technical Guide
Introduction: Situating 3-Aminopropane-1-sulfonamide in the Context of Modern Proteomics
Researchers in proteomics and drug development are continually seeking novel chemical tools to elucidate protein function, map protein-protein interactions, and quantify changes in the proteome with high precision. In this context, the inquiry into the application of specific small molecules like this compound is both relevant and forward-thinking.
A comprehensive review of current scientific literature indicates that This compound is not an established, commercially available reagent with standardized protocols for quantitative proteomics workflows. Its direct application is not documented in peer-reviewed studies. However, the core chemical moieties of this molecule—an amine group and a sulfonamide group—are central to a burgeoning class of chemical probes used in advanced proteomic applications. The sulfonamide functional group, in particular, serves as a versatile anchor in the design of covalent probes for activity-based protein profiling (ABPP) and targeted protein labeling.
This guide, therefore, will provide a detailed overview and protocols for the application of the sulfonamide chemical class in quantitative proteomics. We will explore the principles behind their use, delve into established applications of related sulfonamide-based probes, and provide exemplary protocols that can serve as a foundation for researchers interested in this area of chemical biology.
Part 1: The Scientific Rationale for Sulfonamide-Based Probes in Proteomics
The utility of a chemical probe in proteomics hinges on its ability to selectively interact with and report on a protein or a class of proteins within a complex biological sample. The sulfonamide group (R-S(=O)₂-N(R')R'') offers a unique combination of chemical stability and tunable reactivity, making it an attractive component in probe design.
Key Features of the Sulfonamide Moiety:
-
Chemical Stability: The sulfonamide bond is generally stable under physiological conditions, ensuring the integrity of the probe until it reaches its intended target.
-
Modulable Reactivity: When incorporated into specific chemical scaffolds, the sulfonamide can become a reactive "warhead" capable of forming covalent bonds with amino acid residues. For instance, N-acyl- N-alkyl sulfonamides (NASA) and sulfonyl fluorides (SF) are two such classes of reactive groups.[1][2]
-
Hydrogen Bonding Capacity: The sulfonamide group can participate in hydrogen bonding, which can contribute to the specific binding of a probe to a protein's active or binding site.
-
Synthetic Tractability: The synthesis of sulfonamide derivatives is well-established, allowing for the straightforward incorporation of reporter tags (like biotin or fluorescent dyes) or handles for "click" chemistry.
These properties have led to the development of several classes of sulfonamide-based probes for various proteomics applications.
Part 2: Classes and Applications of Sulfonamide-Based Probes
The versatility of the sulfonamide group is reflected in the diverse range of probes developed for chemical proteomics.
| Probe Class | Reactive Group | Primary Target Residue(s) | Application | Citation |
| N-Acyl-N-Alkyl Sulfonamides (NASA) | Acyl sulfonamide | Lysine, Cysteine | Covalent inhibition, Ligand-directed protein labeling | [1] |
| Sulfonyl Fluorides (SF) | Sulfonyl fluoride | Tyrosine, Serine, Threonine, Lysine, Cysteine, Histidine | Enzyme inhibition, Functional residue profiling | [2] |
| Electron-Deficient Diazenes | Diazene | Cysteine Sulfinic Acid (forms a stable sulfonamide adduct) | Profiling oxidative post-translational modifications | [3] |
| Sulfonated Fluorescent Dyes | N/A (Reporter Group) | N/A (Used for labeling via a separate reactive group) | Cell surface protein visualization, Fluorescence microscopy | [4] |
Mechanism of Action: Covalent Labeling by Sulfonyl Fluoride Probes
Sulfonyl fluoride (SF) probes are a prominent example of sulfonamide-based reagents. They are electrophilic and can react with nucleophilic amino acid residues. While they were initially known to target serine proteases, recent studies have shown they can react with a broader range of residues, including functional tyrosines in enzymes like glutathione transferases.[2] This broad reactivity, which is context-dependent on the protein's local environment, makes them powerful tools for discovering functionally important residues.
Part 3: Experimental Protocols for Sulfonamide-Based Probes in Quantitative Proteomics
The following is a generalized, exemplary protocol for an activity-based protein profiling (ABPP) workflow using a sulfonamide-based covalent probe. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.
Protocol 1: Profiling Covalent Protein-Probe Interactions in a Complex Proteome
Objective: To identify the protein targets of a novel sulfonamide-based covalent probe in a cell lysate and quantify changes in target engagement.
Materials:
-
Cell lysate (e.g., from cultured cells)
-
Sulfonamide-based probe with a reporter tag (e.g., alkyne or biotin)
-
DMSO (for probe dilution)
-
Tris-HCl, pH 7.4
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Desalting columns (e.g., C18)
-
For "click" chemistry (if using an alkyne probe): Biotin-azide, CuSO₄, TBTA, Sodium ascorbate
-
Streptavidin beads (if using a biotinylated probe or after click chemistry)
-
LC-MS/MS system
Workflow Visualization:
Caption: Workflow for identifying protein targets of a sulfonamide probe.
Step-by-Step Methodology:
-
Lysate Preparation and Probe Incubation:
-
Prepare cell lysate in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine the protein concentration using a standard assay (e.g., BCA).[5]
-
Aliquot the lysate into multiple tubes. For a simple experiment, you will have a "Probe" group and a "Vehicle" control group.
-
To the "Probe" tubes, add the sulfonamide-based probe (dissolved in DMSO) to a final concentration (e.g., 10 µM).
-
To the "Vehicle" tubes, add an equivalent volume of DMSO.
-
Incubate all samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
-
Click Chemistry (for alkyne-tagged probes):
-
To stop the labeling reaction and attach the biotin handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Sequentially add biotin-azide, CuSO₄, a ligand like TBTA, and freshly prepared sodium ascorbate to each sample.
-
Incubate for 1 hour at room temperature.
-
-
Protein Digestion:
-
Precipitate the proteins (e.g., with cold acetone) to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in Tris-HCl).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the urea concentration to <2 M with Tris-HCl.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Labeled Peptides:
-
Acidify the digest with formic acid.
-
Add pre-washed streptavidin beads to the peptide solution and incubate for 1-2 hours with rotation to capture the biotinylated (probe-labeled) peptides.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and aqueous buffers) to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads, typically using a high concentration of formic acid or by on-bead digestion.
-
-
LC-MS/MS Analysis and Quantification:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate quantification.[6]
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a protein database to identify the peptides and their modification sites.
-
Perform label-free quantification by comparing the peak areas or spectral counts of the identified peptides between the "Probe" and "Vehicle" samples.[7] Peptides that are significantly enriched in the probe-treated sample represent targets of the covalent probe.
-
Mechanism Visualization: Sulfonamide Adduct Formation
Caption: Reaction of a NASA probe with a cysteine residue.
Conclusion and Future Outlook
While this compound does not have an established role in quantitative proteomics, the broader class of sulfonamide-containing molecules represents a dynamic and fruitful area of research. Probes based on sulfonyl fluorides and N-acyl-N-alkyl sulfonamides are powerful tools for covalent ligand discovery and functional proteomics.[1][2] The principles and protocols outlined in this guide provide a framework for employing these reagents to gain deeper insights into protein function and drug-target interactions.
The chemical structure of this compound, with its primary amine, presents an interesting scaffold for the development of new probes. The amine group could be readily functionalized to attach reporter tags or targeting moieties, while the sulfonamide could be further modified to create a reactive warhead. Future research in chemical biology may indeed find a specific and valuable application for this and other novel aminosulfonamide derivatives.
References
- 1. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
Application Notes & Protocols: 3-Aminopropane-1-sulfonamide as a Versatile Building Block in Organic Synthesis
Abstract
3-Aminopropane-1-sulfonamide is a bifunctional aliphatic building block possessing both a primary amine and a primary sulfonamide. This unique structural arrangement offers orthogonal reactivity, enabling its sequential or selective functionalization. This guide provides an in-depth exploration of this compound's applications in modern organic synthesis, focusing on its utility in constructing key pharmacophores and heterocyclic scaffolds. We will detail the causality behind experimental choices, provide validated protocols for key transformations, and offer insights for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of synthetic chemistry, building blocks that offer multiple, distinct points for chemical elaboration are of paramount importance. This compound (Molecular Formula: C₃H₁₀N₂O₂S, Molecular Weight: 138.19) emerges as a highly valuable synthon due to the presence of a nucleophilic primary amine and a versatile sulfonamide moiety within a flexible three-carbon chain.[1]
The sulfonamide group is a cornerstone in medicinal chemistry, acting as a bioisostere for carboxylic acids and participating in crucial hydrogen bonding interactions with biological targets.[2] It is a privileged functional group found in a vast array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The primary amine provides a readily accessible handle for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations. The strategic combination of these two functional groups makes this compound an ideal starting material for constructing compound libraries aimed at biological screening and the development of novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 100735-33-5 |
| Molecular Formula | C₃H₁₀N₂O₂S |
| Molecular Weight | 138.19 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
(Data sourced from Santa Cruz Biotechnology[1] and BOC Sciences[])
Core Synthetic Strategies & Applications
The synthetic utility of this compound can be logically categorized by the reactivity of its two functional groups. The primary amine is typically more nucleophilic and serves as the initial point of modification under standard conditions.
Caption: Key reaction pathways for this compound.
Transformations at the Primary Amino Group
The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.
N-Acylation: The most common and straightforward transformation is the N-acylation of the primary amine. This reaction is fundamental for creating N-acyl sulfonamides, a motif of significant interest in medicinal chemistry and organocatalysis.[5] The reaction typically proceeds by treating the amine with an acylating agent like an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[6][7]
-
Causality of Reagents: A base, such as pyridine or triethylamine, is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Without a base, the byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The choice of an aprotic solvent like Dichloromethane (DCM) or Acetonitrile prevents unwanted side reactions with the solvent.
Various catalysts, including Lewis acids (e.g., ZnCl₂) and solid acid catalysts, have been employed to facilitate this transformation under milder conditions or even solvent-free.[5][6] Furthermore, green chemistry approaches utilizing ultrasound irradiation have been shown to accelerate the reaction, often leading to high yields in a short amount of time.[6]
Table 2: Representative Conditions for N-Acylation of Sulfonamides
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Outcome | Reference |
| Acid Anhydride | H₂SO₄ (cat.) | Acetonitrile | Reflux | Excellent yields for aliphatic sulfonamides | [5] |
| Acid Anhydride | ZnCl₂ | Solvent-free | Heat | High yields | [5] |
| Acetic Anhydride | None | Solvent-free | Ultrasound | High yields, rapid reaction | [6] |
| Acyl Chloride | Pyridine/TEA | DCM | 0°C to RT | Standard, effective method | [7] |
Transformations Involving the Sulfonamide Moiety: Heterocycle Synthesis
While the amine offers a site for linear extension and diversification, the sulfonamide group is a powerful tool for constructing cyclic architectures, particularly nitrogen- and sulfur-containing heterocycles. These scaffolds are prevalent in biologically active molecules.
Synthesis of Sultams (Cyclic Sulfonamides): After functionalizing the primary amine, the resulting intermediate can be designed to undergo intramolecular cyclization to form sultams. Vinyl sulfonamides, which can be prepared from the initial N-acylated or N-alkylated products, are particularly versatile precursors for sultam synthesis.[8] Several elegant strategies have been developed:
-
Ring-Closing Metathesis (RCM): An N-allylated derivative of an N-vinylsulfonamide can undergo RCM to form a γ-sultam.[8]
-
Intramolecular Michael Addition: A nucleophile introduced elsewhere in the molecule can perform an intramolecular conjugate addition to a vinyl sulfonamide moiety to forge a new ring.[8]
-
Heck Cyclization: Intramolecular Heck reactions provide another powerful method for constructing sultam rings from appropriately functionalized precursors.[8]
These cyclization strategies demonstrate how this compound can serve as a linchpin to build complex, polycyclic systems through a sequence of amine functionalization followed by sulfonamide-based ring closure.[8]
Caption: Workflow for the synthesis of a sultam via RCM.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for key transformations.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes the synthesis of an N-acyl-3-aminopropane-1-sulfonamide using a standard acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 eq).
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature is maintained at or below 5 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and base. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble components. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-acyl sulfonamide.
Protocol 2: Synthesis of a Pyrrolidine-Fused Sultam via Radical Cyclization (Conceptual)
This protocol outlines a conceptual approach for synthesizing a bicyclic sultam, inspired by radical cyclization methodologies on ene sulfonamides.[9]
Step A: Synthesis of N-alkenyl precursor
-
Alkylate the primary amine of this compound with a suitable bromoalkene (e.g., 5-bromopent-1-ene) under basic conditions to yield an N-alkenyl intermediate.
-
Protect or modify the sulfonamide nitrogen if necessary, for example, by reaction with an aryl sulfonyl chloride to form an N-aryl-N'-(alkenyl)disulfonamide derivative, which can be a substrate for radical cyclization.
Step B: Radical Cyclization
-
Reaction Setup: Dissolve the N-alkenyl sulfonamide precursor (1.0 eq) and a radical initiator such as AIBN (0.1 eq) in a degassed solvent like toluene.
-
Radical Mediator Addition: Add a radical mediator, such as tributyltin hydride (Bu₃SnH) (1.2 eq), dropwise to the heated solution (typically 80-110 °C).
-
Reaction Progression: The reaction proceeds via a radical cascade. A tin radical abstracts the halogen, generating a carbon-centered radical which then undergoes an intramolecular 5-exo-trig cyclization onto the double bond. The resulting α-sulfonamidoyl radical can then undergo further transformations.[9] In some systems, this is followed by the elimination of a sulfonyl radical to form an imine.[9]
-
Work-up and Purification: After completion (monitored by TLC/LCMS), cool the reaction, concentrate the solvent, and purify the product using column chromatography to isolate the desired bicyclic sultam or related heterocyclic product.
Conclusion and Future Outlook
This compound is a cost-effective and highly versatile building block with broad applications in organic synthesis. Its orthogonal functional groups provide a reliable platform for both linear diversification via amine chemistry and complex scaffold construction through sulfonamide-mediated cyclizations. The protocols and strategies outlined herein demonstrate its utility in accessing N-acyl sulfonamides and heterocyclic systems like sultams, which are of high value to the pharmaceutical and agrochemical industries. Future applications will likely leverage this building block in diversity-oriented synthesis (DOS) and the creation of novel peptidomimetics and probes for chemical biology.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Core of Modern Medicines
In the landscape of pharmaceutical manufacturing, the synthesis of the Active Pharmaceutical Ingredient (API) is a multi-stage journey from simple raw materials to complex, life-altering molecules.[1][2] At the heart of this journey lie the pharmaceutical intermediates : the crucial, isolable stepping-stones that form the backbone of the final drug substance.[3][4][] The efficiency, purity, and scalability of intermediate synthesis directly dictate the economic viability, safety, and environmental footprint of the entire manufacturing process.[6][7]
Historically, the synthesis of these intermediates relied on classical, often linear, batch-wise processes. However, the increasing structural complexity of new drug candidates and a growing imperative for greener, safer, and more efficient manufacturing have catalyzed a paradigm shift.[8][9][10] This guide delves into the application of modern synthetic strategies that are revolutionizing the production of pharmaceutical intermediates. We will explore field-proven insights and detailed protocols in biocatalysis, continuous flow chemistry, advanced cross-coupling reactions, and photoredox catalysis—technologies that offer unprecedented control over chemical transformations.
Biocatalysis: Precision Engineering of Chiral Intermediates
Chirality is a paramount consideration in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[11][12] Biocatalysis, the use of natural enzymes or whole-cell systems to perform chemical transformations, has emerged as a powerful tool for establishing stereocenters with near-perfect enantioselectivity.[13][14][15] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), minimizing issues like racemization and byproduct formation that can plague traditional chemical methods.[13]
Core Application: Asymmetric Synthesis of Chiral Amines. Chiral amines are ubiquitous structural motifs in pharmaceuticals, present in approximately half of all current APIs.[16][17] Amine transaminases (ATAs) are particularly valuable enzymes that catalyze the transfer of an amine group from a donor molecule to a prochiral ketone, generating a chiral amine with high enantiomeric excess (ee).[17][18][19][20]
Workflow: Asymmetric Synthesis via Transaminase Cascade
The following diagram illustrates a common strategy to drive the reaction equilibrium towards the desired chiral amine product by removing the ketone byproduct.
References
- 1. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ftb.com.hr [ftb.com.hr]
- 14. benthamdirect.com [benthamdirect.com]
- 15. jocpr.com [jocpr.com]
- 16. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Aminopropane-1-sulfonamide Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopropane-1-sulfonamide. Our goal is to provide a comprehensive technical resource that addresses common challenges, optimizes yield and purity, and ensures the integrity of your experimental outcomes. We will delve into the causality behind procedural choices, offering field-proven insights to navigate the complexities of this synthesis.
Overview of Synthetic Strategies
The synthesis of this compound (Molecular Formula: C₃H₁₀N₂O₂S, Molecular Weight: 138.19) presents unique challenges, primarily related to the reactivity of intermediates and the potential for side reactions.[1] While various synthetic routes to sulfonamides exist, a common and effective strategy involves the formation of a sulfonyl chloride intermediate followed by amination.[2][3]
A particularly relevant pathway begins with the ring-opening of 1,3-propane sultone, a readily available starting material. This approach allows for the introduction of the required carbon-sulfur backbone. Subsequent conversion to a sulfonyl chloride and reaction with an ammonia source completes the synthesis. A published patent outlines a method involving an azide intermediate, which provides a robust, albeit multi-step, pathway to the target molecule.[4] This guide will focus on troubleshooting and optimizing this and related synthetic strategies.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway starting from 1,3-propane sultone. This multi-step process requires careful control at each stage to maximize the final yield.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is very low (<30%). What are the most likely causes and how can I fix this?
Low yield is a common problem in multi-step syntheses and can originate from several stages. A systematic approach is required for diagnosis.
Potential Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate
The 3-azido-1-propanesulfonyl chloride intermediate is highly susceptible to hydrolysis.[5] Exposure to even trace amounts of water will convert it to the unreactive sulfonic acid, halting the reaction's progress.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents; solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Rapid Workup: If an aqueous workup is unavoidable, perform it quickly and at a low temperature (0-5°C) to minimize the contact time between the sulfonyl chloride and water.[5]
-
Potential Cause B: Inefficient Amination
The reaction between the sulfonyl chloride and ammonia is a nucleophilic substitution.[6] Incomplete reaction can result from insufficient nucleophile concentration or side reactions.
-
Troubleshooting Steps:
-
Ammonia Concentration: Use a significant excess of concentrated ammonium hydroxide to drive the reaction to completion and neutralize the HCl byproduct.
-
Temperature Control: Add the sulfonyl chloride solution slowly to the ammonium hydroxide solution at a low temperature (e.g., 0°C) to control the exotherm and prevent side reactions. After the addition, allow the mixture to warm to room temperature to ensure the reaction goes to completion.
-
Potential Cause C: Loss of Product During Purification
This compound is a polar molecule, which can lead to high water solubility, making extraction and isolation challenging.
-
Troubleshooting Steps:
-
Solvent Evaporation: Instead of relying solely on liquid-liquid extraction, concentrate the aqueous reaction mixture under reduced pressure.
-
Recrystallization Solvent: The resulting solid can be purified by recrystallization. A mixed solvent system, such as ethanol/water, is often effective for polar compounds.[7]
-
Troubleshooting Flowchart: Low Yield
Caption: A step-by-step flowchart for diagnosing and solving low yield issues.
Question 2: My final product is an oil or wax, not the expected crystalline solid. How do I induce crystallization?
The physical form of the final product is highly dependent on its purity. Residual solvents or impurities can inhibit the formation of a crystal lattice.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum for an extended period.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble but the impurities are soluble). Stir or sonicate the mixture. This can wash away impurities and induce crystallization. Diethyl ether or cold acetone are often good starting points.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., hot ethanol). Slowly add a non-solvent (e.g., hexane or diethyl ether) until the solution becomes cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? This synthesis involves several hazardous reagents.
-
1,3-Propane Sultone: It is a suspected carcinogen and a potent alkylating agent. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow it to come into contact with metal spatulas or surfaces. Quench any residual azide with sodium nitrite followed by acid.
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle in a fume hood and ensure anhydrous conditions.
Q2: Can I use a different ammonia source for the amination step? While concentrated ammonium hydroxide is common, gaseous ammonia can also be used by bubbling it through a solution of the sulfonyl chloride in an anhydrous solvent (e.g., THF or dioxane).[8] This method can be advantageous as it avoids the introduction of water, but it requires specialized equipment for handling gases. Using ammonia surrogates can also be an option, but this adds steps and may reduce atom economy.[9]
Q3: My azide reduction step is sluggish or incomplete. What can I do? The reduction of the azide to a primary amine is a critical final step.
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean and effective method. If the reaction is slow, ensure the catalyst is active (use a fresh batch). Increase the hydrogen pressure or reaction temperature if necessary. The solvent choice is also important; ethanol or methanol are typically effective.
-
Staudinger Reaction: This involves reaction with triphenylphosphine (PPh₃) followed by hydrolysis. It is a milder alternative to hydrogenation and is useful if other functional groups in the molecule are sensitive to reduction.
Q4: How do I choose the best purification method for my final product?
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Analytical Methods for Quality Control
Proper analysis at each step is crucial for troubleshooting and ensuring the quality of the final product.
| Technique | Purpose | Expected Observations for this compound |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess crude purity. | A polar compound, will have a low Rf value on silica gel. A mobile phase of Dichloromethane/Methanol (e.g., 9:1) with a small amount of ammonium hydroxide can be effective. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | ¹H NMR: Expect three distinct multiplets for the three methylene (-CH₂-) groups. The presence of the amine (-NH₂) protons may be observed as a broad singlet. ¹³C NMR: Expect three signals corresponding to the three unique carbon atoms. |
| Mass Spectrometry (MS) | Confirm molecular weight. | ESI+: Expect to see the [M+H]⁺ ion at m/z ≈ 139.1. |
| Infrared Spectroscopy (IR) | Identify key functional groups. | Expect characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), S=O (sulfonamide, ~1350 and 1160 cm⁻¹), and C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Determine final purity quantitatively. | A reverse-phase column (C18) with a mobile phase of water/acetonitrile containing a buffer (e.g., formic acid or ammonium acetate) is a good starting point. Purity should be >95% for most research applications.[10] |
Detailed Experimental Protocols
The following protocols are based on established procedures for sulfonamide synthesis and provide a validated starting point for your experiments.[4]
Protocol 1: Synthesis of 3-Azido-1-propanesulfonic acid
-
Reagent Preparation: In a round-bottom flask, dissolve sodium azide (3.5 g, 50 mmol) in water (25 mL).
-
Reaction Setup: In a separate flask, prepare a solution of 1,3-propane sultone (6.1 g, 50 mmol) in acetone (25 mL).
-
Reaction: Add the 1,3-propane sultone solution to the sodium azide solution.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Concentrate the mixture to dryness under reduced pressure. Suspend the resulting solid in diethyl ether (100 mL) and stir at reflux for 1 hour to remove non-polar impurities.
-
Isolation: Cool the suspension to room temperature and collect the solid by filtration. Wash the solid with acetone and diethyl ether, then dry under vacuum to afford 3-azido-1-propanesulfonic acid.
Protocol 2: Synthesis of 3-Azido-1-propanesulfonyl chloride
-
Reaction Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 3-azido-1-propanesulfonic acid (2.07 g, 12.53 mmol) in anhydrous toluene.
-
Chlorination: Carefully add phosphorus pentachloride (PCl₅) (2.61 g, 12.53 mmol) portion-wise. Caution: The reaction may be exothermic.
-
Incubation: Stir the reaction mixture under reflux for 3 hours.
-
Isolation: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude 3-azido-1-propanesulfonyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Amination: In a flask cooled in an ice bath (0°C), place concentrated ammonium hydroxide (28%, ~15 mL). Slowly add a solution of the crude 3-azido-1-propanesulfonyl chloride (~12.53 mmol) in a minimal amount of anhydrous THF via a dropping funnel.
-
Incubation: Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Reduction: Transfer the crude 3-azido-1-propanesulfonamide mixture to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (~5 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization from an ethanol/water mixture to yield pure this compound.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US10857109B2 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 8. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Aminopropane-1-sulfonamide
Welcome to the dedicated technical support center for the purification of 3-Aminopropane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the unique challenges encountered during the purification of this polar molecule.
Understanding the Molecule: Key Purification Challenges
This compound is a polar, aliphatic sulfonamide containing a primary amine. This bifunctional nature presents specific hurdles during purification:
-
High Polarity: Its polarity makes it highly soluble in polar solvents like water and sparingly soluble in many common organic solvents, complicating recrystallization and standard normal-phase chromatography.
-
Amine Group Reactivity: The basic primary amine can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor separation, and potential degradation.
-
Zwitterionic Character: The molecule can exist as a zwitterion, further influencing its solubility and chromatographic behavior.
-
Potential Impurities: Synthesis of this compound can introduce a variety of impurities, including starting materials, reagents, and byproducts from side reactions. A common precursor is 3-aminopropane-1-sulfonic acid, which itself can be challenging to purify.
This guide will provide practical, experience-driven solutions to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Part 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. However, the unique properties of this compound require careful solvent selection and technique.
Question 1: My this compound won't crystallize. It just oils out. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with polar compounds when the cooling process is too rapid or the solvent system is not ideal.
Causality: The high concentration of the solute in the hot solvent leads to supersaturation upon cooling. If the nucleation and crystal growth are slower than the liquid-liquid phase separation, an oil will form.
Troubleshooting Steps:
-
Solvent System Modification:
-
Binary Solvent Systems: A single solvent may not provide the optimal solubility curve. Experiment with binary solvent systems. A good starting point for sulfonamides is a mixture of a protic solvent and water, such as isopropanol/water. A patent for the purification of sulfathiazole suggests that saturated aliphatic alcohols with 3 carbon atoms, like isopropanol, with a water content of 15-40%, can yield high recoveries of free-flowing crystals.
-
Solvent Polarity: If your compound is too soluble, add a less polar "anti-solvent" dropwise to the hot, dissolved solution until slight turbidity appears, then reheat to dissolve and cool slowly.
-
-
Slower Cooling Rate:
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask with glass wool or a beaker of warm water to slow the cooling process further.
-
Once at room temperature, transfer to a cold bath (ice/water), and then to a freezer.
-
-
Seeding:
-
If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
If no seed crystal is available, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Question 2: I'm getting very low recovery after recrystallization. What are the common causes and solutions?
Answer: Low recovery is a frequent issue, especially with highly soluble compounds.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Perform small-scale solubility tests with a variety of solvents. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete crystallization. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize crystal formation. |
Part 2: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures. However, the basicity of this compound poses a significant challenge for traditional silica gel chromatography.
Question 3: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my silica gel column. Why is this happening?
Answer: The acidic nature of silica gel (due to surface silanol groups) interacts strongly with the basic amine of your compound. This acid-base interaction leads to several problems:
-
Irreversible Adsorption: A portion of your compound can bind irreversibly to the silica, reducing your yield.
-
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks that overlap with impurities.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive compounds.
Workflow for Mitigating Silica Gel Issues:
Caption: Decision workflow for amine purification.
Experimental Protocols:
Protocol 1: Silica Gel Chromatography with a Modified Mobile Phase
-
TLC Analysis: Develop a TLC method using a suitable solvent system (e.g., Dichloromethane/Methanol or Chloroform/Methanol). To the developing solvent, add a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% by volume). This will neutralize the acidic sites on the silica.
-
Column Equilibration: Prepare your column with silica gel and equilibrate it with the chosen mobile phase containing the amine additive.
-
Loading and Elution: Load your sample and elute with the modified mobile phase, collecting fractions as usual.
-
Work-up: Be aware that the collected fractions will contain the amine additive, which may need to be removed during the solvent evaporation step, possibly by co-evaporation with a suitable solvent or an acidic wash if your compound is stable.
Protocol 2: Reversed-Phase Flash Chromatography
Reversed-phase chromatography separates compounds based on hydrophobicity, which is often a better choice for polar, ionizable compounds.
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: A typical mobile phase is a gradient of water and a miscible organic solvent like acetonitrile or methanol.
-
pH Adjustment: The pH of the mobile phase is critical. For basic amines, using a slightly basic mobile phase (e.g., with 0.1% ammonium hydroxide or triethylamine) will suppress the ionization of the amine, making it more hydrophobic and increasing its retention on the C18 column.
-
Elution: Start with a high percentage of the aqueous phase and gradually increase the organic solvent content to elute your compound.
A patent for a derivative of this compound describes purification using flash chromatography on silica gel with a chloroform:methanol gradient (90:10 then 80:20). This indicates that with the right solvent system, silica gel chromatography can be successful.
Part 3: Purity Analysis
Question 4: How can I assess the purity of my this compound?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Quick, qualitative assessment of purity and reaction progress. | Use a suitable stain for visualization, such as ninhydrin for the primary amine or potassium permanganate. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A reversed-phase method (C18 column) with a buffered mobile phase is generally suitable for polar amines. UV detection may be possible depending on the presence of a chromophore, otherwise, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of impurities if they are at a sufficient concentration and have distinct signals. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides the molecular weight of the compound, confirming its identity. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: Such as 3-aminopropanol or 1,3-propane sultone.
-
Reagents: Any excess reagents used in the synthesis.
-
Byproducts: A patent on the synthesis of the related 3-aminopropanesulfonic acid notes that using ethanol as a solvent can lead to a "sticking shape" product that is difficult to purify, suggesting potential issues with solvent adducts or incomplete reaction[1].
Q2: What is the best solvent to dissolve this compound for NMR analysis?
A2: Due to its high polarity, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are good choices. For the related 3-Amino-1-propanesulfonic acid, it is known to be soluble in DMSO.
Q3: My purified product is a sticky solid. How can I obtain a free-flowing powder?
A3: A sticky or amorphous solid can be due to residual solvent or the inherent properties of the compound.
-
Trituration: Stirring the solid with a solvent in which it is insoluble can help to remove residual solvents and may induce crystallization.
-
Lyophilization (Freeze-Drying): If the compound is water-soluble, dissolving it in water and lyophilizing it can yield a fine powder.
-
Recrystallization from a different solvent system: As mentioned earlier, a carefully chosen recrystallization can improve the crystalline form of the product.
Q4: Can I use acid-base extraction to purify this compound?
A4: Given its amphoteric nature (containing both a basic amine and an acidic sulfonamide proton), acid-base extraction can be complex. The compound may be soluble in both acidic and basic aqueous solutions. This technique is more suitable for separating it from non-ionizable impurities.
References
Technical Support Center: Synthesis of 3-Aminopropane-1-sulfonamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-aminopropane-1-sulfonamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and prevent the formation of unwanted side products. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Challenge of Synthesizing this compound
This compound is a bifunctional molecule containing a primary amine and a primary sulfonamide. This structure presents a unique set of challenges during synthesis. The nucleophilic nature of the primary amine can lead to a variety of side reactions, including over-alkylation and reactions with sensitive functional groups. Furthermore, the choice of starting materials and reaction conditions can significantly impact the purity and yield of the final product. This guide will explore two common synthetic pathways and provide strategies to mitigate the associated side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, with the desired product being a minor component.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride Intermediate: If your route involves a sulfonyl chloride, it can be hydrolyzed by moisture to the corresponding sulfonic acid, which is unreactive towards amination. | Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Amine Nucleophilicity: If using a protected amine, the protecting group may be too electron-withdrawing, reducing the amine's reactivity. | For protected routes, consider using a protecting group that can be cleaved under mild conditions, such as a Boc or Cbz group. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may be favored at higher temperatures. | Empirically determine the optimal temperature. Start at 0°C and slowly warm the reaction to room temperature while monitoring its progress by TLC or LC-MS. |
| Incomplete Reaction: The reaction may not have been allowed to run to completion. | Monitor the reaction progress closely. If the reaction stalls, a gentle increase in temperature or the addition of a catalyst (e.g., DMAP for sulfonylation) may be beneficial. |
Issue 2: Presence of Multiple Impurities in the Final Product
Symptoms:
-
NMR or Mass Spectrometry data of the purified product shows unexpected signals or molecular weight peaks.
-
The product has a sticky or oily consistency, making it difficult to crystallize or handle.[1]
Potential Side Reactions and Byproducts:
| Synthetic Route | Potential Side Reaction | Likely Side Product(s) | Prevention Strategy |
| Route 1: From 1,3-Propane Sultone | Hydrolysis of Sultone: 1,3-propane sultone can react with trace amounts of water, especially under acidic or basic conditions.[2][3][4][5] | 3-Hydroxypropanesulfonic acid | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Oligomerization/Polymerization: The sultone can polymerize in the presence of weak acids or amines.[6] | Poly(propylesultone) or related oligomers | Control the reaction temperature and add the sultone slowly to an excess of the amine solution. | |
| Over-alkylation of Amine: The product, this compound, can act as a nucleophile and react with another molecule of the sultone. | N-(3-sulfamoylpropyl)-3-aminopropane-1-sulfonic acid | Use a large excess of ammonia or the amine source to favor the formation of the primary amine. | |
| Route 2: From 3-Chloropropanesulfonyl Chloride | Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol), it can react with the sulfonyl chloride. | Methyl 3-chloropropanesulfonate | Use a non-nucleophilic, anhydrous solvent such as dichloromethane or acetonitrile. |
| Formation of Cyclic Imines: Intramolecular cyclization of the intermediate can occur. | Propane-1,3-sultam | Control the reaction temperature and pH. | |
| Hydrolysis of Sulfonyl Chloride: As with other sulfonyl chlorides, hydrolysis is a common side reaction. | 3-Chloropropanesulfonic acid | Maintain anhydrous conditions throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound?
A1: Both the 1,3-propane sultone route and the 3-chloropropanesulfonyl chloride route have their advantages and disadvantages.
-
1,3-Propane Sultone Route: This is a more direct, one-step process. However, 1,3-propane sultone is a potent carcinogen and requires careful handling.[2][3][5] The reaction can also be prone to side reactions like hydrolysis and polymerization, and the product can sometimes be difficult to purify.[1][6]
-
3-Chloropropanesulfonyl Chloride Route: This is a multi-step process that often involves the use of protecting groups. While more complex, it can offer better control over the reaction and may lead to a purer final product. The intermediate, 3-chloropropanesulfonyl chloride, is also a hazardous substance.[7][8]
The choice of route will depend on your laboratory's capabilities, safety protocols, and the desired scale and purity of the final product.
Q2: How can I effectively protect the amino group during the synthesis?
A2: Protecting the amino group is a crucial strategy to prevent side reactions. Common protecting groups for amines include:
-
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride and removed with a strong acid (e.g., TFA).
-
Cbz (carboxybenzyl): Introduced using benzyl chloroformate and typically removed by hydrogenolysis.
The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in your molecule.
Q3: What are the best methods for purifying this compound?
A3: Purification can be challenging due to the high polarity of the molecule.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) is often the most effective method for achieving high purity.
-
Column Chromatography: If the product is an oil or difficult to crystallize, column chromatography on silica gel can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically required.
-
Ion-Exchange Chromatography: Given the presence of a basic amine and an acidic sulfonamide proton, ion-exchange chromatography can be a powerful purification technique.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,3-Propane Sultone
This protocol is adapted from general procedures for the reaction of sultones with amines.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add a saturated solution of ammonia in anhydrous ethanol (e.g., 200 mL).
-
Cool the flask to 0°C in an ice bath.
Step 2: Reaction
-
Dissolve 1,3-propane sultone (e.g., 10 g, 81.9 mmol) in anhydrous ethanol (50 mL).
-
Add the 1,3-propane sultone solution dropwise to the stirred ammonia solution over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with a small amount of acetic acid).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
If a precipitate forms, collect it by filtration. This is likely the desired product.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
Protocol 2: Synthesis via 3-Chloropropanesulfonyl Chloride and a Protected Amine
This protocol outlines a general strategy using a protected amine.
Step 1: Synthesis of 3-Chloropropanesulfonyl Chloride from 1,3-Propane Sultone This procedure is based on a patented method.[9]
-
To a mixture of freshly distilled thionyl chloride (e.g., 150 g) and dimethylformamide (5 mL), add 1,3-propane sultone (122 g) with vigorous stirring.
-
Heat the reaction mixture to approximately 70°C. Evolution of gas should be observed.
-
Maintain the temperature for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Purify the resulting 3-chloropropanesulfonyl chloride by vacuum distillation.
Step 2: Reaction with a Protected Amine (e.g., N-Boc-1,3-diaminopropane)
-
Dissolve N-Boc-1,3-diaminopropane (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of 3-chloropropanesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
Step 3: Deprotection
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to cleave the Boc group.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and purify the final product as described in Protocol 1.
Visualizing the Synthetic Pathways
Diagram 1: Synthetic Routes to this compound
References
- 1. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 4. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 5. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 6. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]
Technical Support Center: 3-Aminopropane-1-sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Aminopropane-1-sulfonamide, also known as Homotaurine or 3-APS.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (Homotaurine) is a structural analog of the neurotransmitter GABA and is naturally found in certain species of red algae.[2] It is investigated for its neuroprotective properties and has been studied in clinical trials for conditions like Alzheimer's disease.[1] Given its therapeutic potential, ensuring high purity and controlling impurities is of paramount importance for reliable research and clinical applications.
Q2: What is the most common synthetic route for this compound?
The most prevalent and direct synthesis involves the ring-opening of 1,3-propane sultone with ammonia.[3][4] This reaction is an SN2 nucleophilic attack by ammonia on the terminal carbon of the sultone, breaking the C-O bond and resulting in the zwitterionic product. Alternative, older methods include the reaction of 3-chloro-1-propylamine (3-CPA) with sodium sulfite or the reduction of β-sulfopropionitrile.[4][5]
Q3: Why is controlling the reaction solvent so critical in the 1,3-propane sultone route?
The choice of solvent significantly impacts reaction efficiency, product isolation, and purity. For instance, using ethanol can lead to the product precipitating as a sticky solid, which can trap unreacted starting materials and make purification difficult, often resulting in purities below 90%.[3] In contrast, solvents like 1,4-dioxane or tetrahydrofuran (THF) allow the product to form as a manageable solid, facilitating easier separation and leading to purities exceeding 99% directly from the reaction.[3]
Q4: What are the primary categories of impurities I should be aware of?
Impurities in this compound synthesis can be broadly classified into three groups:
-
Starting Material-Related Impurities: Residual unreacted 1,3-propane sultone or impurities from alternative routes like 3-CPA.[2]
-
Process-Related Impurities (Side-Products): These are new chemical entities formed during the reaction, such as the dialkylated product or hydrolysis products.
-
Degradation Products: Formed during workup or storage due to factors like excessive heat or exposure to air.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your synthesis. Each answer explains the likely cause and provides actionable steps for resolution.
Problem: My final product contains a major, less polar impurity that is difficult to remove by simple recrystallization. How can I identify and prevent it?
Likely Cause: This is the most common process-related impurity and is almost certainly the dialkylated side product, N,N-bis(3-sulfonamidopropyl)amine . It forms when the primary amine of your desired product acts as a nucleophile and attacks a second molecule of 1,3-propane sultone. Because the product is itself a primary amine, it can compete with ammonia as the nucleophile. This is especially problematic if the local concentration of ammonia becomes depleted.
Scientific Rationale: The formation of the primary amine (product) versus the secondary amine (impurity) is a classic example of competing nucleophilic reactions. The relative rates depend on the nucleophilicity and concentration of each species (ammonia vs. This compound). To favor the desired product, Le Châtelier's principle is applied by dramatically increasing the concentration of the initial nucleophile, ammonia.
Prevention & Mitigation Protocol:
-
Stoichiometric Control: Use a significant molar excess of ammonia relative to 1,3-propane sultone. A ratio of 10-20 equivalents of ammonia is recommended to statistically favor the reaction of the sultone with ammonia over the product. A patent suggests using ammonia in amounts ranging from 2 to 10 times the molar quantity of the sultone.[3]
-
Controlled Addition: Add the 1,3-propane sultone solution slowly to the concentrated ammonia solution. This ensures the sultone always encounters a high concentration of ammonia, minimizing its opportunity to react with the product.
-
Temperature Management: Maintain the reaction temperature between 30-50°C.[3] Higher temperatures can increase the rate of the side reaction.
-
Purification: If the impurity has already formed, ion-exchange chromatography is the most effective method for separation, as the charge characteristics of the mono- and di-substituted products are different.
Visualization of Impurity Formation:
Caption: Main vs. Side Reaction Pathway.
Problem: The reaction yield is very low, and I've isolated significant amounts of a water-soluble, acidic compound that is not my product.
Likely Cause: You are likely isolating 3-hydroxy-1-propanesulfonic acid . This is the product of the hydrolysis of 1,3-propane sultone, where water acts as the nucleophile instead of ammonia.
Scientific Rationale: 1,3-propane sultone is a potent electrophile and is susceptible to hydrolysis, especially at elevated temperatures or if using aqueous ammonia without sufficient control. Water, although a weaker nucleophile than ammonia, can be present in high concentrations, driving this side reaction.
Prevention & Mitigation Protocol:
-
Solvent & Reagent Quality: Use anhydrous solvents (e.g., THF, dioxane) if possible and ensure your ammonia source is of high concentration (e.g., gaseous ammonia bubbled through the solvent or a concentrated solution).[3][4]
-
Temperature Control: Avoid excessive heating. The hydrolysis reaction rate is highly dependent on temperature. Stick to the recommended 30-50°C range.[3]
-
Reaction Setup: Ensure your reaction vessel is dry and, if practical, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture ingress.
Visualization of Hydrolysis Side Reaction:
Caption: Desired Amination vs. Undesired Hydrolysis.
Summary of Common Impurities & Analytical Strategy
A robust analytical strategy is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
| Impurity Name | Structure / Formula | Potential Source | Recommended Analytical Method |
| 1,3-Propane Sultone | C₃H₆O₃S | Unreacted starting material | Reversed-Phase HPLC, GC-MS |
| 3-Hydroxy-1-propanesulfonic acid | C₃H₈O₄S | Hydrolysis of 1,3-propane sultone[4] | Ion-Exchange Chromatography (IEC), HPLC-IC[2][4] |
| N,N-bis(3-sulfonamidopropyl)amine | C₆H₁₅N₂O₄S₂ | Dialkylation of product with starting material | Reversed-Phase HPLC, LC-MS |
| 3-Chloro-1-propylamine (3-CPA) | C₃H₈ClN | Impurity from alternative synthesis routes[4] | GC-MS[2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of dialkylation and hydrolysis impurities.
-
Reactor Setup: To a 1L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet, add 500 mL of tetrahydrofuran (THF).
-
Ammonia Saturation: Cool the THF to 0-5°C and bubble anhydrous ammonia gas through the solvent with vigorous stirring until saturation is achieved. Maintain a positive pressure of ammonia. A patent describes a process where ammonia is fed until it is no longer absorbed.[3]
-
Sultone Addition: In a separate flask, dissolve 61.1 g (0.5 mole) of 1,3-propane sultone in 100 mL of THF.
-
Reaction: Slowly add the 1,3-propane sultone solution to the ammonia-saturated THF over 1-2 hours, ensuring the internal temperature does not exceed 40°C.[3]
-
Digestion: After the addition is complete, allow the reaction mixture to stir at 35°C for 4-6 hours. A white precipitate of the product will form.
-
Isolation: Cool the slurry to room temperature. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with 2 x 100 mL portions of fresh THF to remove any unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
-
Analysis: Analyze the final product by HPLC and ¹H-NMR to confirm purity (>99%) and identity.
Protocol 2: Purification by Recrystallization
If the product purity is below 99% but free of significant dialkylation impurity, recrystallization can be effective.
-
Dissolution: Dissolve 10 g of the crude this compound in 100 mL of hot deionized water (approx. 80-90°C).
-
Decolorization (Optional): If the solution is colored, add 0.5 g of activated charcoal and stir for 15 minutes at temperature.
-
Filtration: Perform a hot filtration through a celite pad to remove the charcoal or any insoluble matter.
-
Crystallization: Transfer the hot, clear filtrate to a clean beaker and allow it to cool slowly to room temperature. Then, place it in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 15 mL) to facilitate drying.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C.
References
- 1. Homotaurine - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3218352A - Homotaurine process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Buffer Conditions for 3-Aminopropane-1-sulfonamide in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Aminopropane-1-sulfonamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions to help you establish robust and reproducible assay conditions by systematically optimizing your buffer system.
Introduction: Why Buffer Optimization is Critical
The success of any assay hinges on the stability and consistent behavior of all its components, from the target protein to the small molecule being tested. The buffer is the chemical foundation of this environment. For a molecule like this compound, which contains a primary amine and a sulfonamide group, its charge state and interactions are highly dependent on the pH and ionic composition of the solution. Sub-optimal buffer conditions can lead to a cascade of issues, including poor reproducibility, low signal-to-noise ratios, and misleading data. This guide will walk you through the logic and practical steps of buffer optimization to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider?
A1: Understanding the molecule's properties is the first step. The primary amine group is the most significant feature from a buffering standpoint.
| Property | Value | Implication for Assays |
| Molecular Formula | C₃H₁₀N₂O₂S[1] | Basic information for concentration calculations. |
| Molecular Weight | 138.19 g/mol [1][2] | Essential for preparing stock solutions. |
| Predicted pKa | 10.66 | The primary amine will be protonated (positively charged) at physiological pH (e.g., 7.4). |
| LogP | -1.64[1] | Indicates the compound is hydrophilic and should be readily soluble in aqueous buffers. |
Q2: My assay results are highly variable. Could the buffer be the cause?
A2: Absolutely. Variability is a classic sign of a poorly buffered system. Minor, uncontrolled shifts in pH can dramatically alter enzyme activity or binding interactions.[3] A buffer used outside of its effective range (typically pKa ± 1 pH unit) has insufficient capacity to prevent these shifts, leading to inconsistent results.[3]
Q3: What is a good starting pH for my assay with this compound?
A3: For most biological assays, a starting pH between 7.2 and 7.6 is recommended to mimic physiological conditions. However, the optimal pH is entirely dependent on your specific target (e.g., enzyme, receptor).[4][5] A pH screening experiment is always the most reliable way to determine the ideal condition for your system.
Q4: How does ionic strength affect my assay?
A4: Ionic strength, typically controlled by adding neutral salts like NaCl or KCl, is critical for protein stability and function.[6][7] It influences electrostatic interactions within a protein and between the protein and other molecules.[6][8] Low ionic strength can lead to non-specific interactions or even protein unfolding, while excessively high concentrations can cause aggregation ("salting out").[6][9]
In-Depth Troubleshooting Guide
This section addresses specific problems with a focus on the underlying scientific principles and provides actionable solutions.
Issue 1: Low or No Assay Signal
Q: I'm not seeing the expected activity or binding in my assay. I've confirmed my protein and compound concentrations are correct. What buffer-related factors could be at play?
A: This often points to an issue where either the protein is inactive or the interaction is inhibited by the buffer conditions.
-
Causality: The three-dimensional structure of a protein, particularly its active site, is maintained by a network of ionic and hydrogen bonds. Deviating from the optimal pH can change the ionization state of critical amino acid residues (like histidine, aspartic acid, and lysine), disrupting this network and rendering the protein inactive.[4] For this compound, an incorrect pH could also alter its charge in a way that prevents it from binding to its target.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low assay signal.
-
Solution:
-
Verify Target Requirements: Consult literature for the known optimal pH and buffer conditions for your target protein or a close homolog.
-
Perform a pH Screen: Test a broad range of pH values using a buffer system appropriate for that range (see Protocol 1). For example, use MES for pH 6.0-6.5, PIPES for 6.5-7.0, HEPES for 7.0-8.0, and Tris for 8.0-8.5.
-
Assess Ionic Strength: Once a preliminary optimal pH is found, titrate a neutral salt like NaCl or KCl into the assay to find the concentration that yields the highest signal and stability (see Protocol 2).[10]
-
Issue 2: Poor Assay Reproducibility and Data Scatter
Q: My results are inconsistent between plates and even within the same plate. What should I investigate in my buffer preparation?
A: Poor reproducibility is frequently traced back to inconsistent buffer preparation or using a buffer with poor buffering capacity at the experimental pH.
-
Causality: A buffer's ability to resist pH change is strongest at its pKa. If your assay's pH is more than one unit away from the buffer's pKa, its capacity is compromised. Furthermore, the pH of some common buffers, like Tris, is highly sensitive to temperature changes. A buffer made at room temperature could have a significantly different pH at an incubation temperature of 37°C, leading to variability.[11]
-
Buffer Selection Logic:
Caption: Decision process for selecting a stable buffer.
-
Solution:
-
Choose the Right Buffer: Select a buffer whose pKa is close to your desired experimental pH. See the table below.
-
pH Adjustment: Always adjust the pH of the buffer at the temperature at which the assay will be performed. If this is not possible, use a buffer with a low temperature dependence, such as HEPES or PIPES.
-
Consistent Preparation: Use a calibrated pH meter. Prepare a large batch of buffer for an entire set of experiments to eliminate batch-to-batch variability.[12]
-
| Buffer | pKa at 25°C | ΔpKa/°C | Useful pH Range |
| MES | 6.15 | -0.011 | 5.5 - 6.7 |
| PIPES | 6.76 | -0.0085 | 6.1 - 7.5 |
| HEPES | 7.48 | -0.014 | 6.8 - 8.2 |
| Tris | 8.06 | -0.028 | 7.5 - 9.0 |
| Glycine | 9.6 | -0.025 | 8.6 - 10.6 |
Key Experimental Protocols
Protocol 1: Systematic pH Optimization
This protocol uses a gradient approach to efficiently screen for the optimal pH for your assay.
-
Buffer Preparation: Prepare a set of at least five different buffers covering a range from pH 6.0 to 8.5 (e.g., MES, PIPES, HEPES, Tris). Ensure each buffer is at the same molarity (e.g., 50 mM).
-
Assay Setup: For each buffer condition, set up your standard assay in triplicate. Include positive and negative controls.
-
Negative Control: All components except the target protein/enzyme.
-
Positive Control: A known activator or substrate for the target.
-
-
Compound Addition: Add this compound at a fixed concentration to the experimental wells for each pH condition.
-
Incubation & Measurement: Incubate the plates under standard assay conditions and measure the output (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the assay signal (e.g., reaction rate, binding signal) versus the pH. The peak of this curve represents the optimal pH for your system under these conditions.
Protocol 2: Ionic Strength Optimization
This protocol should be performed after identifying the optimal pH.
-
Buffer Preparation: Prepare a master batch of your optimal buffer (from Protocol 1) without any added salt. Prepare a high-concentration stock solution of NaCl (e.g., 4 M).
-
Assay Setup: In your assay plate, add the base buffer to all wells. Then, using the high-concentration salt stock, create a serial dilution to achieve a range of final salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM). Ensure the final volume is consistent across all wells.
-
Component Addition: Add the target protein and this compound to all wells.
-
Incubation & Measurement: Incubate and measure the signal as per your standard protocol.
-
Data Analysis: Plot the assay signal against the salt concentration. Select the concentration that provides the best balance of high signal and low background. Often, a physiological concentration around 150 mM is a good starting point.[13]
By following this structured approach—starting with broad FAQs, moving to in-depth troubleshooting, and applying systematic experimental protocols—you can confidently define a robust buffer system for your assays involving this compound, leading to more reliable and reproducible data.
References
- 1. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rheosense.com [rheosense.com]
- 7. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Protein Labeling Efficiency with 3-Aminopropane-1-sulfonamide
Welcome to the technical support center for protein labeling with 3-Aminopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your protein conjugation experiments.
Introduction: The Role of this compound in Protein Labeling
This compound is a versatile molecule for protein modification. Unlike pre-activated dyes that target primary amines (like lysine residues), this compound's utility lies in its own primary amine group. This allows it to be covalently coupled to the carboxyl groups found on a protein's aspartic acid and glutamic acid residues, as well as the C-terminus. This reaction is not spontaneous; it requires the activation of the protein's carboxyl groups using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often supplemented with N-hydroxysuccinimide (NHS) to enhance reaction efficiency and stability.[1]
This method is particularly useful for:
-
Introducing a sulfonate group to alter the protein's charge or solubility.
-
Serving as a linker for subsequent conjugation steps.
-
Labeling proteins where lysine modification is undesirable as it may interfere with function or binding sites.
The following sections provide a detailed troubleshooting guide and frequently asked questions to help you navigate the nuances of this labeling chemistry.
Troubleshooting Guide: A Question-and-Answer Approach
This guide addresses specific issues you might encounter during your protein labeling experiments with this compound.
Issue 1: Low or No Labeling Efficiency
Question: My final analysis (e.g., mass spectrometry, gel shift assay) shows a very low degree of labeling or no labeling at all. What went wrong?
Answer: Low labeling efficiency is a common issue that can often be traced back to the reaction conditions or the integrity of the reagents.
Potential Causes and Solutions:
-
Incompatible Buffer: The choice of buffer is critical for EDC/NHS chemistry.[1]
-
The Problem: Buffers containing free amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction, quenching the EDC or reacting with the activated carboxyl groups. Phosphate buffers can also reduce the efficiency of EDC.[1]
-
The Solution: Perform a buffer exchange into an amine- and carboxylate-free buffer. The recommended buffer for the carboxyl activation step is MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.7 and 6.0. Following activation, the pH can be raised to 7.2-7.5 for the coupling reaction with this compound.[2]
-
-
Inactive Reagents: EDC and NHS are moisture-sensitive and hydrolyze quickly in aqueous solutions.[1][3]
-
Suboptimal Molar Ratios: The stoichiometry of the reactants is key to driving the reaction to completion.
-
The Problem: An insufficient molar excess of EDC, NHS, and this compound over the protein's carboxyl groups will result in a low yield.
-
The Solution: Optimize the molar ratios through a series of titration experiments. A good starting point is a 20- to 50-fold molar excess of this compound and a 2- to 10-fold molar excess of EDC/NHS over the protein.
-
-
Insufficient Reaction Time or Inappropriate Temperature: Chemical reactions take time and are influenced by temperature.
-
The Problem: The reaction may not have had enough time to proceed to completion.
-
The Solution: A typical reaction involves a 15-30 minute activation step with EDC/NHS, followed by a 2-hour to overnight coupling step with this compound at room temperature or 4°C.[1] If you are performing the reaction at a lower temperature to improve protein stability, you may need to increase the incubation time.[4]
-
Issue 2: Protein Precipitation or Aggregation
Question: I'm observing visible precipitation or cloudiness in my reaction tube, or my subsequent analysis (e.g., size exclusion chromatography) shows significant aggregation. Why is this happening and how can I fix it?
Answer: Protein aggregation during labeling is a sign that the protein's stability has been compromised. This can be due to several factors related to the labeling process itself.
Potential Causes and Solutions:
-
Over-labeling: Modifying a large number of carboxyl groups can significantly alter the protein's isoelectric point (pI) and overall surface charge, leading to a decrease in solubility.[3][4]
-
The Problem: High concentrations of EDC and this compound can lead to an excessive degree of labeling.
-
The Solution: Reduce the molar excess of the labeling reagents. Perform a titration to find the optimal balance between labeling efficiency and protein stability.[4]
-
-
Suboptimal Buffer Conditions: The pH of the buffer can dramatically affect protein solubility.
-
High Protein Concentration: Increased proximity of protein molecules can favor aggregation.
-
The Problem: Labeling at a high protein concentration increases the likelihood of intermolecular interactions that lead to aggregation.
-
The Solution: Lower the protein concentration during the labeling reaction. If a high final concentration is required, you can perform the labeling at a lower concentration and then carefully concentrate the labeled protein afterward.[4]
-
-
Presence of Organic Solvents: If this compound requires a small amount of an organic solvent like DMSO for solubilization, this can destabilize some proteins.
-
The Problem: Even small percentages of organic solvents can be detrimental to protein stability.
-
The Solution: Minimize the amount of organic solvent used, typically keeping it below 10% of the total reaction volume.[1] If possible, perform the reaction at a lower temperature (e.g., 4°C) to mitigate the destabilizing effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its key properties?
A1: The molecular formula for this compound is C3H10N2O2S, and its molecular weight is approximately 138.19 g/mol .[5][6] It possesses a primary amine (-NH2) at one end of a three-carbon chain and a sulfonamide (-SO2NH2) at the other. The primary amine is the reactive handle for conjugation to protein carboxyl groups.
Q2: Can I use this compound to label lysine residues?
A2: No, this compound itself is not an amine-reactive compound. It contains a primary amine and is therefore used to label the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) and the C-terminus of the protein via EDC/NHS chemistry.[1]
Q3: How should I store this compound, EDC, and NHS?
A3: this compound should be stored as a solid in a cool, dry place. EDC and NHS are highly moisture-sensitive and should be stored in a desiccator at -20°C.[1][3] It is crucial to warm the containers to room temperature before opening to prevent condensation.
Q4: How do I remove excess, unreacted this compound and other reagents after the labeling reaction?
A4: It is essential to remove unreacted labeling reagents to avoid interference in downstream applications. The most common methods are:
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the labeled protein from smaller molecules.[7][8]
-
Dialysis: This is a suitable method, though it may be slower.
-
Spin Filtration: This can also be used for buffer exchange and removal of small molecules.
Q5: How can I determine the degree of labeling (DOL)?
A5: Determining the DOL for a non-fluorescent, non-chromophoric label like this compound can be challenging. The most accurate methods include:
-
Mass Spectrometry (MS): This is the most direct method. By comparing the mass of the unlabeled and labeled protein, you can determine the number of modifications.
-
Amino Acid Analysis: This can be used to quantify the number of modified aspartic and glutamic acid residues.
-
Indirect Methods: If the sulfonamide group is used as a point of attachment for a subsequent reporter molecule (e.g., a fluorescent dye), the DOL can be calculated using the absorbance of the reporter.
Experimental Protocols and Data
Table 1: Recommended Molar Ratios for Labeling
| Reagent | Molar Excess over Protein | Recommended Range | Notes |
| This compound | 20x - 100x | 50x | A higher excess drives the reaction to completion. |
| EDC | 2x - 20x | 10x | A good starting point for most proteins. |
| NHS | 2x - 20x | 10x | Typically used at the same molar concentration as EDC. |
Step-by-Step General Labeling Protocol
-
Protein Preparation: Dissolve the protein in an amine- and carboxylate-free buffer (e.g., 0.1 M MES, pH 4.7-6.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC, NHS, and this compound in the appropriate solvent (e.g., water or DMSO for this compound, if necessary).
-
Carboxyl Group Activation: Add the EDC and NHS solutions to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the this compound solution to the activated protein. The pH can be adjusted to 7.2-7.5 with a non-amine buffer like phosphate or borate buffer if desired for this step.[2] Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 10-50 mM.
-
Purification: Purify the protein conjugate from excess reagents using size exclusion chromatography, dialysis, or spin filtration.
Visualizing the Workflow and Mechanism
Caption: A typical experimental workflow for protein labeling.
Caption: The chemical reaction pathway for EDC/NHS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Amine-Reactive Probes for Peptide Labeling
Welcome to the technical support center for amine-reactive peptide labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of covalently modifying peptides using amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters. Here, we will delve into the underlying chemistry, troubleshoot common experimental hurdles, and provide practical, field-proven advice to ensure the success of your conjugation experiments.
The Foundation: Understanding Amine-Reactive Chemistry
Amine-reactive probes are electrophilic compounds that form stable covalent bonds with nucleophilic primary amines.[1][2] In peptides, these primary amines are found at the N-terminus and on the side chain of lysine (Lys, K) residues.[1] The most prevalent class of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][]
This reaction is a nucleophilic acyl substitution, where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.[3][] The efficiency of this reaction is critically dependent on a delicate balance of factors, primarily pH, as we will explore in the following sections.
Troubleshooting Guide: From Low Yields to Unexpected Results
This section addresses specific issues that can arise during peptide labeling experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Labeling Efficiency
You've performed the labeling reaction, but analysis (e.g., by HPLC or mass spectrometry) shows a low yield of the desired labeled peptide or none at all.
Potential Causes & Solutions:
-
Suboptimal pH: The labeling reaction is highly pH-dependent.[5][6][7] The primary amine on the peptide needs to be in a deprotonated, nucleophilic state (-NH2) to react with the NHS ester.[8] At a pH below 7, the amine group is predominantly protonated (-NH3+), rendering it non-reactive.[8] Conversely, at a very high pH (above 8.5-9), the competing reaction—hydrolysis of the NHS ester—accelerates dramatically, inactivating the probe before it can react with the peptide.[1][8]
-
Solution: The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[1][3] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the labeling reaction while minimizing hydrolysis.[5][6][7][8] Use a fresh, amine-free buffer such as sodium bicarbonate, sodium borate, or HEPES to maintain the optimal pH throughout the reaction.[9]
-
-
Hydrolyzed/Inactive Probe: NHS esters are moisture-sensitive.[3][10] Exposure to humidity during storage or handling can lead to hydrolysis, rendering the probe inactive.
-
Solution: Always store NHS esters desiccated at -20°C.[3] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3] Prepare stock solutions in a dry, high-quality organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] Be aware that DMSO is hygroscopic.[3]
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your peptide for the NHS ester, significantly reducing labeling efficiency.[1][9][11]
-
Dilute Peptide Solution: In dilute peptide solutions, the concentration of water molecules is significantly higher than that of the peptide's primary amines, favoring hydrolysis of the NHS ester.[3]
Issue 2: Peptide Precipitation Upon Adding the Probe
Your peptide solution becomes cloudy or forms a precipitate after the addition of the amine-reactive probe.
Potential Causes & Solutions:
-
Solvent Incompatibility: Many amine-reactive probes are hydrophobic and are first dissolved in an organic solvent like DMSO or DMF.[1][13] Adding a large volume of this organic solvent to your aqueous peptide solution can cause the peptide to precipitate.
-
Solution: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[8]
-
-
Change in Molecular Properties: The labeling process itself alters the physicochemical properties of your peptide. Capping a charged amine group with a bulky, often hydrophobic dye can reduce the overall solubility of the peptide.[14]
-
Solution: This is often an indication of excessive labeling. Reduce the molar ratio of the probe to the peptide in your reaction to achieve a lower degree of labeling.[14] It may also be beneficial to perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially improve solubility.
-
Issue 3: Non-Specific or Multiple Labeling
Your analysis shows that the probe has attached to unintended sites on the peptide, or that multiple probes have attached to a single peptide molecule when mono-labeling was intended.
Potential Causes & Solutions:
-
Reaction with Other Nucleophilic Residues: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains, such as those of tyrosine (Tyr), serine (Ser), and threonine (Thr), have been reported, particularly under certain pH conditions.[15][16][17]
-
Solution: Carefully control the reaction pH. While some studies suggest these side reactions can occur across a range of pH values, adhering to the optimal pH range of 7.2-8.5 for amine labeling is a good practice.[15] If non-specific labeling persists, consider alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues).
-
-
Excessive Probe Concentration: Using a high molar excess of the probe will drive the reaction towards labeling multiple accessible amine sites.
-
Solution: To achieve mono-labeling, it is crucial to optimize the molar ratio of the probe to the peptide. Start with a low molar ratio (e.g., 1:1 to 3:1 probe:peptide) and incrementally increase it to find the optimal condition for your specific peptide.[18]
-
Issue 4: Difficulty in Purifying the Labeled Peptide
You are struggling to separate the labeled peptide from the unreacted peptide and excess probe.
Potential Causes & Solutions:
-
Similar Hydrophobicity: The unreacted peptide and the labeled peptide may have very similar retention times in reverse-phase HPLC, making separation challenging.
-
Solution: Optimize your HPLC gradient. A shallower gradient can improve the resolution between the two species.[19] Alternatively, consider other purification methods like ion-exchange chromatography if the labeling process alters the net charge of the peptide. For larger peptides, size exclusion chromatography can be effective for removing the small molecule probe.[5]
-
-
Co-eluting Impurities: During solid-phase peptide synthesis, deletion and truncation sequences can be generated, which may co-elute with your target peptide.[20]
-
Solution: Employing chemoselective purification tags during peptide synthesis can be a powerful strategy. An affinity tag is attached to the N-terminus of the full-length peptide, allowing for its selective capture and separation from truncated sequences.
-
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for amine-reactive labeling?
It is crucial to use an amine-free buffer to avoid competition with your peptide.[9] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.2-7.5. The reaction is slower at this pH, but the NHS ester is more stable.[9]
-
Sodium Bicarbonate: 0.1 M at a pH of 8.0-8.5 is a frequently recommended buffer for efficient labeling.[9]
-
Sodium Borate: 50 mM at a pH of 8.0-8.5 is another suitable alkaline buffer.[9][10]
-
HEPES: 20-100 mM provides good buffering capacity in the physiological pH range of 7.2-8.0.[9]
Q2: How can I stop the labeling reaction?
To quench the reaction, you can add a small molecule with a primary amine, such as Tris or glycine.[1] This will react with any remaining active NHS ester, preventing further labeling of your peptide. A final concentration of 50-100 mM is typically sufficient.[10]
Q3: How do I determine the degree of labeling (DOL)?
The degree of labeling refers to the average number of probe molecules conjugated to each peptide molecule. This can be determined using a few methods:
-
Mass Spectrometry: The mass shift between the unlabeled and labeled peptide will indicate the number of attached probes.
-
UV-Vis Spectroscopy: If the probe has a distinct absorbance peak, you can use the Beer-Lambert law to calculate the concentration of the probe and the peptide, and from there, their molar ratio.
Q4: My peptide is not soluble in aqueous buffers. Can I still label it with an amine-reactive probe?
Yes, it is possible to perform the labeling reaction in organic solvents like DMSO or DMF.[18] However, you will need to add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to ensure the primary amines on the peptide are deprotonated and reactive.[18][21] It is essential to first test the solubility of your peptide in the chosen organic solvent.[18]
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
Sulfo-NHS esters contain an added sulfonate group on the N-hydroxysuccinimide ring.[11] This makes them more water-soluble, allowing for labeling reactions to be performed in the complete absence of organic solvents.[11] This can be particularly advantageous for peptides or proteins that are sensitive to organic solvents.
Visualizing the Workflow and Troubleshooting Logic
Peptide Labeling Workflow
Caption: A generalized workflow for peptide labeling with amine-reactive probes.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low peptide labeling efficiency.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine deprotonation for reactivity with minimizing NHS ester hydrolysis.[1][3][5][6][7][8] |
| Reaction Buffers | 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate, PBS, HEPES | Must be free of primary amines to avoid competing reactions. |
| Peptide Concentration | > 2 mg/mL | Higher concentration favors the labeling reaction over hydrolysis.[11][12] |
| Probe:Peptide Molar Ratio | 1:1 to 20:1 | Highly dependent on the peptide and desired DOL; must be optimized empirically.[18] |
| Organic Solvent | < 10% of total reaction volume | Minimizes the risk of peptide precipitation.[8] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can slow both the labeling and hydrolysis reactions. |
| Reaction Time | 30 minutes to 4 hours | Should be optimized; longer times may not increase yield due to hydrolysis.[5] |
Experimental Protocol: General IgG Antibody Labeling
This protocol provides a general guideline for labeling an IgG antibody with an amine-reactive NHS ester. Optimization may be required for specific peptides, labels, and desired degrees of labeling.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Amine-reactive NHS ester probe
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Probe Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[12]
-
-
Labeling Reaction:
-
Calculate the required volume of the probe solution to achieve the desired molar excess. For antibodies, a 10- to 20-fold molar excess is a common starting point.
-
While gently stirring the antibody solution, slowly add the dissolved probe.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Separate the labeled antibody from the unreacted probe and reaction byproducts using a desalting column or dialysis against the Storage Buffer.
-
-
Analysis and Storage:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Store the labeled antibody according to its specific requirements, typically at 4°C or -20°C.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 18. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. peptide.com [peptide.com]
- 20. academic.oup.com [academic.oup.com]
- 21. IRDye® Peptide Labeling Application Guide [protocols.io]
Technical Support Center: Impact of pH on 3-Aminopropane-1-sulfonamide Reactivity
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 3-Aminopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. My goal as your application scientist is not just to provide protocols, but to illuminate the chemical principles that govern experimental success. The reactivity of this compound is profoundly dictated by pH, and understanding this relationship is the key to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs): The Fundamentals of pH Influence
This section addresses the most common foundational questions regarding the chemical behavior of this compound in various pH environments.
Q1: What are the key functional groups of this compound, and how does pH affect their protonation state?
A1: this compound (MW: 138.19 g/mol , Formula: C₃H₁₀N₂O₂S) possesses two critical, ionizable functional groups: a primary aliphatic amine (-NH₂) and a sulfonamide (-SO₂NH₂).[1][2][3]
-
Primary Amine Group: This group is basic. The conjugate acid, the ammonium group (-NH₃⁺), has a predicted pKa of approximately 10.66.[2] This means that at a pH below ~10.66, the amine group will be predominantly protonated (positively charged), rendering it non-nucleophilic.
-
Sulfonamide Group: This group is weakly acidic.[4] While a specific pKa for this exact molecule is not readily published, sulfonamides typically have pKa values in the range of 8-11.[4] At a pH above its pKa, the sulfonamide nitrogen will be deprotonated to form a negatively charged sulfonamidate anion (-SO₂NH⁻).
The interplay between these two groups means the molecule can exist in cationic, zwitterionic (neutral overall charge), or anionic forms depending on the pH of the solution.
Caption: Dominant species of this compound across different pH ranges.
Q2: Why is precise pH control so critical for reactions involving this molecule?
A2: Control of pH is paramount because it directly dictates the nucleophilicity of both the amine and sulfonamide groups.
-
For Amine Reactivity: To make the primary amine act as a nucleophile (e.g., in acylation or alkylation), it must be in its deprotonated, neutral form (-NH₂). Running a reaction at a pH well below its pKa (~10.66) will result in a near-total loss of reactivity as the amine will be protonated (-NH₃⁺).
-
For Sulfonamide Reactivity: The deprotonated sulfonamidate anion (-SO₂NH⁻) is a significantly stronger nucleophile than its neutral counterpart. Reactions targeting the sulfonamide nitrogen often require basic conditions (pH > pKa of the sulfonamide) to generate this reactive species.
-
Solubility: The ionic state of the molecule affects its solubility. It is generally more soluble in acidic and basic aqueous solutions where it is in its charged cationic or anionic forms, respectively, compared to the pH range where it might exist as a less soluble zwitterion.
Troubleshooting Guides for Common Experimental Issues
Scenario 1: Low Yield in Amine-Targeted Reactions (e.g., N-Acylation)
Q: My N-acylation reaction with this compound using an acid chloride is showing poor conversion. I've checked my reagents, but could the pH be the problem?
A: Absolutely. This is a classic pH-related issue. For the primary amine to attack the electrophilic carbonyl carbon of the acid chloride, it must be in its free base (-NH₂) form.
Troubleshooting Steps:
-
Check Reaction pH: If you are using the hydrochloride salt of this compound, the initial pH will be acidic. In this state, the amine is protonated (-NH₃⁺) and non-nucleophilic.
-
Add a Non-Nucleophilic Base: You must add at least two equivalents of a base (e.g., triethylamine, DIPEA).
-
First Equivalent: Neutralizes the HCl salt, liberating the free amine.
-
Second Equivalent: Scavenges the HCl generated during the acylation reaction. This is critical because allowing the pH to drop mid-reaction will progressively protonate and deactivate the remaining starting material.
-
-
Optimal pH Range: For most acylations, a pH of 8-10 is a good starting point. This ensures a sufficient concentration of the nucleophilic free amine without causing significant hydrolysis of the acid chloride or other side reactions. The ionic speciation of sulfonamides is pH-driven, which is crucial for their reactivity.[5][6]
Caption: Troubleshooting workflow for low-yield N-acylation reactions.
Scenario 2: Solubility and Stability Issues
Q: I'm having difficulty dissolving this compound in my organic solvent system. How can I improve this, and are there any pH-related stability concerns?
A: Solubility is directly tied to the ionization state of the molecule. Stability, particularly degradation, can also be pH-dependent.
Troubleshooting Steps:
-
Solubility Enhancement:
-
Aqueous Systems: The compound is most soluble in acidic (pH < 4) or basic (pH > 11) aqueous solutions where it exists fully as a cation or anion. Solubility may be lowest in the intermediate pH range where the zwitterionic form can precipitate.
-
Organic Solvents: If working in a non-polar organic solvent, the neutral or zwitterionic form is often required. If you are starting with a salt form (e.g., hydrochloride), you may need to perform a base extraction to generate the free amine before dissolving it in your organic solvent.
-
-
Stability Considerations:
-
While generally stable, extreme pH conditions combined with high temperatures can promote hydrolysis of the sulfonamide bond. The rate and products of degradation for sulfonamides can be significantly affected by pH.[7][8]
-
For long-term storage of solutions, buffering near neutral pH (pH 6-8) is recommended unless experimental conditions require otherwise. Always store solutions at low temperatures (2-8°C or -20°C) to minimize potential degradation.
-
Quantitative Data Summary
| Parameter | Value | Source / Comment |
| Molecular Formula | C₃H₁₀N₂O₂S | [1] |
| Molecular Weight | 138.19 g/mol | [3] |
| Predicted pKa (Amine) | ~10.66 | [2] (Refers to the -NH₃⁺ conjugate acid) |
| General pKa (Sulfonamide) | 8 - 11 | [4] (Typical range for sulfonamides) |
| Appearance | Solid | [2] |
Experimental Protocols
Protocol 1: pH Screening for Optimizing Reaction Conditions
This protocol provides a framework for identifying the optimal pH for a reaction involving this compound.
Objective: To determine the effect of pH on reaction yield and identify the optimal pH for the desired transformation.
Methodology:
-
Setup: Prepare a series of small-scale reaction vials (e.g., 5-10 reactions).
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of your electrophile/reaction partner.
-
Select a suitable buffer system that covers the desired pH range (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10).
-
-
Reaction Execution:
-
To each vial, add the this compound stock solution and the appropriate buffer to achieve a target pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Initiate the reaction by adding the electrophile stock solution.
-
Stir all reactions at a constant temperature for a set period.
-
-
Workup and Analysis:
-
Quench all reactions simultaneously.
-
Extract the product using an appropriate solvent.
-
Analyze the yield/conversion for each reaction vial using a suitable technique (e.g., LC-MS, GC-MS, or ¹H NMR).
-
-
Interpretation: Plot the reaction yield as a function of pH to visualize the optimal range. This empirical data is invaluable for scaling up your reaction. The effect of pH can be significant, influencing reaction rates in both acidic and alkaline environments.[9]
References
- 1. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 2. 3-Amino-1-propanesulfonamide | 74494-51-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Architectonics of Proximity: A Comparative Analysis of Amine-Reactive Cross-linkers and the Prospect of Novel Chemistries
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of molecular biology, proximity is paramount. The transient interactions and stable complexes of proteins govern the very machinery of life. To capture these fleeting moments and decipher the architecture of protein assemblies, researchers rely on the powerful technique of chemical cross-linking. This guide provides a comparative analysis of three workhorse amine-reactive cross-linking strategies: N-hydroxysuccinimide (NHS) esters, glutaraldehyde, and the zero-length cross-linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Beyond a mere comparison of established methods, we will venture into the realm of novel cross-linker design. Using 3-Aminopropane-1-sulfonamide as a conceptual model, we will explore the chemical logic that underpins the development of new tools to probe the proteome. This forward-looking perspective aims to equip researchers not only with the knowledge to select the optimal cross-linker for their current needs but also with the foundational understanding to envision the next generation of chemical probes.
The Pillars of Cross-Linking: A Comparative Overview
The selection of a cross-linking agent is a critical decision that profoundly influences the outcome of an experiment. The ideal cross-linker should exhibit high reactivity towards its target functional groups, form stable covalent bonds, and possess a well-defined spacer arm to provide meaningful distance constraints. The following sections delve into the mechanisms, advantages, and limitations of three widely used classes of amine-reactive cross-linkers.
N-Hydroxysuccinimide (NHS) Esters: The Versatile Workhorse
NHS esters are arguably the most popular class of amine-reactive cross-linkers due to their high reactivity and the formation of stable amide bonds.[1][2] They react with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, in a nucleophilic acyl substitution reaction.[3] This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]
The general structure of a homobifunctional NHS ester cross-linker consists of two NHS ester moieties connected by a spacer arm. The length and chemical nature of this spacer can be varied to probe different spatial distances within or between proteins.
Mechanism of NHS Ester Cross-Linking
Caption: Mechanism of NHS ester reaction with a primary amine.
Glutaraldehyde: The Aggressive Fixative
Glutaraldehyde is a highly reactive homobifunctional cross-linker that has been used for decades, particularly in tissue fixation for microscopy. It reacts with primary amines, primarily on lysine residues, to form Schiff bases, which can then participate in more complex reactions, leading to the formation of stable cross-links.[5] One of the key characteristics of glutaraldehyde is its tendency to polymerize in solution, which can result in a heterogeneous mixture of cross-linked products.[6] While this high reactivity can be advantageous for rapidly stabilizing protein complexes, it can also lead to the formation of large aggregates that are difficult to analyze.[7]
EDC: The Zero-Length Connector
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" cross-linker, meaning that no part of the reagent is incorporated into the final cross-link.[8][9] EDC activates carboxyl groups (on aspartic acid, glutamic acid, and the C-terminus) to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with a primary amine to form a stable amide bond, effectively creating a direct link between the carboxyl and amine groups.[10] The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable NHS ester intermediate.[11][12]
Mechanism of EDC/NHS Cross-Linking
Caption: Two-step EDC/NHS-mediated cross-linking mechanism.
Quantitative Performance Comparison
The choice of cross-linker should be guided by empirical data. The following table summarizes key performance metrics for NHS esters, glutaraldehyde, and EDC. It is important to note that these values are representative and can be influenced by specific reaction conditions and the nature of the biomolecules involved.
| Feature | NHS Esters | Glutaraldehyde | EDC/NHS |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine) | Carboxyls (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus) |
| Resulting Bond | Amide | Complex, includes Schiff bases | Amide (zero-length) |
| Reaction pH | 7.2 - 8.5[13] | 7.0 - 8.0[14] | 4.5 - 7.5[7] |
| Reaction Efficiency | Moderate to High[15] | High, but can lead to aggregation[7] | Moderate to High, enhanced by NHS[11] |
| Specificity | High for primary amines[16] | Lower, can polymerize and react with other groups[17] | High for carboxyl and amine groups |
| Stability of Linkage | Very Stable | Stable | Very Stable |
| Spacer Arm | Variable length and composition | Variable due to polymerization | Zero-length |
| Biocompatibility | Generally good, but can be cytotoxic at high concentrations | Can exhibit significant cytotoxicity[18] | Generally good, but can be cytotoxic[19] |
The Frontier of Cross-Linking: A Hypothetical Case Study of this compound
While established cross-linkers are invaluable, the development of novel reagents with unique properties is a continuous pursuit in chemical biology. To illustrate the thought process behind designing a new cross-linker, let's consider the hypothetical use of this compound.
This molecule possesses two key functional groups: a primary amine and a sulfonamide.[20][21]
Chemical Structure of this compound
Caption: Structure of this compound.
A plausible, albeit hypothetical, cross-linking strategy involving this molecule would be a two-step process. First, the primary amine of this compound could be reacted with a homobifunctional NHS ester, resulting in a molecule with a free NHS ester at one end and a sulfonamide at the other. This new heterobifunctional reagent could then be used to target a protein of interest.
However, the critical challenge lies in the reactivity of the sulfonamide group. In organic chemistry, the sulfonamide functional group is known for its relative inertness.[22] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[23][24] The reverse reaction, using the sulfonamide as a reactive group for bioconjugation, is not a common strategy. While there are advanced methods for the photolytic cleavage of sulfonamide bonds, these conditions are generally not compatible with biological systems.[25]
Therefore, while this compound possesses a primary amine that is reactive, its sulfonamide group is unlikely to participate in a cross-linking reaction under physiological conditions. This analysis highlights a key principle in cross-linker design: the presence of at least two reactive moieties that can efficiently form covalent bonds with amino acid side chains under biocompatible conditions.
Experimental Protocols
Reproducibility in cross-linking experiments is contingent on meticulous adherence to optimized protocols. Below are detailed methodologies for a generic protein cross-linking experiment and subsequent analysis of biocompatibility.
Protocol 1: General Protein Cross-Linking with an NHS Ester
Materials:
-
Purified protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
Homobifunctional NHS ester cross-linker (e.g., DSS, BS3)
-
Anhydrous DMSO or DMF for dissolving the cross-linker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Mass spectrometer and appropriate columns and reagents for LC-MS/MS analysis
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the protein for reaction with the cross-linker.
-
Cross-linker Preparation: Immediately before use, dissolve the NHS ester cross-linker in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Cross-linking Reaction: Add the cross-linker solution to the protein solution at a final molar excess of 25-50 fold over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.
-
Analysis by Mass Spectrometry: For identification of cross-linked peptides, the sample is typically subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. Specialized software is then used to identify the cross-linked peptides from the complex mass spectra.[26][27][28][29]
Workflow for Protein Cross-Linking and Analysis
Caption: General workflow for a protein cross-linking experiment.
Protocol 2: Assessing Cross-linker Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[30]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Cross-linking agent to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the cross-linking agent. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using adherent cells, carefully remove the medium and add 100 µL of the solubilization solution to each well. If using suspension cells, the solubilization solution can be added directly.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessing Cell Membrane Integrity using the LDH Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[8][31][32]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Cross-linking agent to be tested
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare a "maximum LDH release" control by adding lysis buffer to untreated cells 45 minutes before supernatant collection. Also, include a "no-cell" control with medium only.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the supernatant plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Conclusion
The covalent capture of protein interactions through chemical cross-linking is a powerful strategy for dissecting the complex machinery of the cell. NHS esters, glutaraldehyde, and EDC each offer a unique set of advantages and disadvantages, and the optimal choice depends on the specific experimental goals. As we have explored, the rational design of novel cross-linkers requires a deep understanding of chemical reactivity and biocompatibility. While the hypothetical application of this compound as a cross-linker is limited by the inertness of the sulfonamide group, this thought experiment underscores the principles that will guide the development of the next generation of chemical probes. By combining established methods with a forward-thinking approach to new chemistries, researchers will continue to illuminate the intricate and dynamic world of protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacologic Alternatives to Riboflavin Photochemical Corneal Cross-Linking: A Comparison Study of Cell Toxicity Thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutaraldehyde affects biocompatibility of bioprosthetic heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tvst.arvojournals.org [tvst.arvojournals.org]
- 20. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 21. scbt.com [scbt.com]
- 22. Sulfonamide - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 32. cellbiologics.com [cellbiologics.com]
A Tale of Two Sulfonated Amines: A Comparative Guide to 3-Aminopropane-1-sulfonamide and Taurine in Biological Systems
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of neuromodulatory compounds, structural similarity does not always predict functional equivalence. This guide offers an in-depth, objective comparison of two such molecules: the endogenously produced taurine and the synthetic compound 3-aminopropane-1-sulfonamide. While both are short-chain amino alkanes bearing a sulfonic acid derivative, their interactions with biological systems, particularly the GABAergic network, diverge significantly. This analysis, grounded in experimental data, will elucidate their distinct mechanisms of action, biological effects, and potential therapeutic applications, providing a critical resource for researchers navigating the complexities of neurotransmitter receptor pharmacology.
At a Glance: Structural and Mechanistic Distinctions
While both molecules feature a three-carbon backbone with an amino group, the nature of their acidic functional group dictates their primary biological targets. Taurine, or 2-aminoethanesulfonic acid, is a ubiquitous amino acid that acts primarily as an agonist at GABA-A receptors.[1][2][3] In contrast, this compound and its analogues are characterized by their antagonistic activity at GABA-B receptors.[4] This fundamental difference in receptor subtype preference forms the cornerstone of their contrasting physiological effects.
| Feature | This compound & Analogues | Taurine |
| Primary Target | GABA-B Receptor Antagonist[4] | GABA-A Receptor Agonist[1][2][3] |
| Mechanism | Blocks the inhibitory effects of GABA at GABA-B receptors, leading to increased neuronal excitability.[5] | Potentiates the inhibitory effects of GABA at GABA-A receptors, leading to neuronal hyperpolarization.[1][2] |
| Key Biological Roles | Potential therapeutic for cognitive and mood disorders, epilepsy, and addiction.[5][6] | Neuroprotection, cardiovascular regulation, metabolic homeostasis, antioxidant defense.[7][8] |
| Structural Class | Sulfonamide | Amino acid (sulfonic acid) |
The GABAergic System: A Divergence in Signaling Pathways
The differential targeting of GABA receptor subtypes by this compound and taurine leads to opposing effects on neuronal signaling. The following diagrams illustrate their distinct points of intervention within the GABAergic synapse.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. GABAB receptor antagonists: from synthesis to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of taurine, GABA, Glu, and Asp as scavengers of malondialdehyde in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Confidence Proteomics: Validating Data with 3-Aminopropane-1-sulfonamide (APS) Labeled Standards and Comparative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Validation in Quantitative Proteomics
At its core, quantitative proteomics seeks to measure the abundance of proteins across different biological samples.[1] Whether you are comparing diseased versus healthy tissues, or treated versus untreated cells, the reliability of your quantitative data underpins the biological significance of your findings. Without rigorous validation, it is impossible to discern true biological changes from experimental artifacts. Isotopic labeling, coupled with mass spectrometry, has become a foundational technology for accurate protein quantification.[2] By introducing stable isotopes into proteins or peptides, researchers can differentiate and quantify proteins from multiple samples within a single analysis, which significantly minimizes experimental variability and enhances quantitative accuracy.[2]
Understanding 3-Aminopropane-1-sulfonamide (APS) Labeled Standards
This compound (APS) represents a class of chemical labeling reagents used for quantitative proteomics. These reagents possess a reactive group that specifically targets and covalently bonds to primary amines (the N-terminus of a peptide and the epsilon-amino group of lysine residues). The core principle of chemical labeling is to introduce a stable isotope-containing tag to the peptides from each sample.[3]
The workflow for using APS-labeled standards, and other similar chemical labels, involves the following key steps:
-
Protein Extraction and Digestion: Proteins are first extracted from the different samples (e.g., control and treated). These protein mixtures are then enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.
-
Chemical Labeling: Each peptide digest is then labeled with a distinct isotopic variant of the APS reagent. For example, the control sample might be labeled with the "light" version of the tag, while the treated sample is labeled with the "heavy" version containing stable isotopes like ¹³C or ¹⁵N.
-
Sample Pooling: After labeling, the samples are combined into a single mixture. This step is crucial as it ensures that all subsequent sample handling and analysis steps are identical for all samples, thereby minimizing experimental variability.[4]
-
LC-MS/MS Analysis: The pooled peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). In the initial mass scan (MS1), the light and heavy labeled peptides will appear as a pair of peaks with a specific mass difference. The ratio of the intensities of these peaks corresponds to the relative abundance of the peptide in the original samples. For peptide identification, the instrument isolates and fragments specific peptides, generating a fragmentation spectrum (MS2) that provides sequence information.
The primary advantage of this chemical labeling approach is its broad applicability to a wide range of sample types, as the labeling is performed in vitro on the digested peptides.
Comparative Analysis: APS Labeling vs. Established Methodologies
The choice of a quantification strategy is a critical decision that should be guided by the specific experimental goals, sample type, and available resources. Here, we compare APS labeling with three other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tagging (iTRAQ and TMT), and Label-Free Quantification (LFQ).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).[5][6] After several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[5][7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. The key advantage of SILAC is that the samples are combined at the very beginning of the experimental workflow (at the cell or protein lysate stage), which minimizes errors from sample preparation.[5]
-
Causality Behind Experimental Choice: SILAC is the gold standard for accuracy and precision in cell culture-based experiments because the label is incorporated in vivo, and samples are mixed early.[8] This minimizes variability introduced during protein extraction, digestion, and subsequent processing steps.
Isobaric Tagging: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are also chemical labeling reagents that, like APS, react with primary amines on peptides.[9][10] However, a key difference is that the various isotopic labels are designed to have the same total mass. This means that peptides labeled with different isobaric tags are indistinguishable in the MS1 scan. Upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the intensities of these reporter ions are used for quantification.[10]
-
Causality Behind Experimental Choice: The major advantage of iTRAQ and TMT is their multiplexing capability.[11] Commercially available TMT kits, for example, allow for the simultaneous comparison of up to 18 samples, significantly increasing throughput and reducing instrument time.[12] This is particularly beneficial for studies involving multiple conditions or time points.
Label-Free Quantification (LFQ)
As the name suggests, LFQ does not use any isotopic labels.[13] Instead, it relies on either measuring the signal intensity of peptides (peak area integration) or counting the number of fragmentation spectra identified for a given protein (spectral counting) to determine relative abundance.[14]
-
Causality Behind Experimental Choice: The primary drivers for choosing LFQ are its simplicity and cost-effectiveness, as it eliminates the need for labeling reagents and complex sample preparation steps.[15][16] This makes it suitable for large-scale studies with many samples. However, LFQ is generally considered to have lower reproducibility and precision compared to label-based methods due to variations in sample preparation and instrument performance between runs.[16]
Performance Comparison
The following table summarizes the key performance characteristics of these quantitative proteomics strategies.
| Feature | APS Labeling (Chemical) | SILAC (Metabolic) | iTRAQ/TMT (Isobaric) | Label-Free (LFQ) |
| Accuracy & Precision | High | Very High | High | Moderate to High |
| Multiplexing | Typically 2-4 plex | Typically 2-3 plex | Up to 18-plex | Unlimited (sequential) |
| Sample Type | Any (in vitro labeling) | Proliferating cells | Any (in vitro labeling) | Any |
| Workflow Complexity | Moderate | High (cell culture) | Moderate to High | Low |
| Cost | Moderate | High (labeled media) | High (reagents) | Low |
| Data Analysis | MS1-level quantification | MS1-level quantification | MS2-level quantification | MS1 or MS2 level |
Experimental Protocols
To ensure the integrity of your results, it is crucial to follow well-defined and validated protocols.
Protocol 1: APS Chemical Labeling Workflow
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each sample using a compatible assay (e.g., BCA).
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling:
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the peptides to dryness.
-
Resuspend the peptides from each sample in the labeling buffer provided with the APS reagent kit.
-
Add the appropriate light or heavy APS labeling reagent to each sample and incubate at room temperature.
-
Quench the labeling reaction according to the manufacturer's instructions.
-
-
Sample Pooling and Final Cleanup:
-
Combine the light and heavy labeled samples in a 1:1 ratio.
-
Perform a final desalting step using a C18 SPE cartridge.
-
Lyophilize the pooled sample and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: Orthogonal Validation by Western Blot
For key proteins of interest identified as differentially abundant in your proteomics experiment, it is essential to validate these findings using an orthogonal method such as Western blotting.[2]
-
Protein Extraction and Quantification:
-
Extract proteins from a new set of biological replicate samples as described above.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or beta-actin) to confirm the relative protein abundance changes observed in the mass spectrometry data.
-
Visualizing the Workflows
To better understand the sequence of steps and key decision points in these methodologies, the following diagrams illustrate the workflows.
Caption: APS Chemical Labeling Workflow.
Caption: SILAC Metabolic Labeling Workflow.
Conclusion and Authoritative Recommendations
The validation of proteomics data is not merely a confirmatory step but a cornerstone of robust scientific inquiry. While this compound (APS) and other chemical labeling techniques offer a versatile and widely applicable method for accurate protein quantification, the choice of methodology should always be tailored to the research question at hand.
-
For cell culture-based studies requiring the highest accuracy , SILAC remains the preferred method due to the early pooling of samples, which minimizes downstream variability.[8]
-
When comparing multiple conditions or time points (more than 3) , the high multiplexing capabilities of TMT and iTRAQ offer unparalleled throughput and efficiency.[11]
-
For large-scale studies where cost and simplicity are major considerations , and a moderate level of precision is acceptable, Label-Free Quantification is a viable option, though it necessitates a greater number of biological replicates to achieve statistical power.[15]
-
APS and similar chemical labeling methods provide a balanced approach that is applicable to virtually any sample type, offering high accuracy without the need for metabolic labeling.
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 11. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 14. Label-Free Protein Quantification Methods: Advantages and Limitations | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 16. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
comparing zwitterionic buffers for 2D gel electrophoresis
An In-Depth Guide to Zwitterionic Buffers for High-Resolution 2D Gel Electrophoresis
Authored by: A Senior Application Scientist
Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics for its unparalleled ability to resolve complex protein mixtures.[1] The success of a 2D-PAGE experiment is critically dependent on the first dimension, isoelectric focusing (IEF), where proteins are separated based on their isoelectric point (pI).[2] This crucial step hinges on the complete denaturation, reduction, and solubilization of every protein in the sample, ensuring they migrate to their true pI without aggregation or precipitation.[3] Zwitterionic buffers and detergents are the unsung heroes of IEF, tasked with maintaining protein solubility in the harsh denaturing environment of the IEF buffer while being electrically neutral to not interfere with the pH gradient.[4]
This guide provides an in-depth comparison of common zwitterionic buffers used in 2D-PAGE, moving beyond a simple list of reagents to explain the causality behind their selection. We will explore their chemical properties, compare their performance with experimental insights, and provide a robust protocol to serve as a self-validating system for your research.
The Foundational Role of Zwitterions in IEF
The primary challenge in the first dimension of 2D-PAGE is to keep every protein, from soluble cytosolic enzymes to stubborn integral membrane proteins, fully solubilized as it migrates to its isoelectric point—the pH at which its net charge is zero and its solubility is at a minimum.[5] This is accomplished using a rehydration/sample buffer typically containing high concentrations of chaotropes (like urea and thiourea), reducing agents (like DTT), and a critical component: a zwitterionic detergent.[6]
Why zwitterionic? These molecules possess both a positive and a negative charge, resulting in a net neutral charge across a wide pH range.[4][7] This is paramount in IEF. Unlike ionic detergents (e.g., SDS), which would impart a strong negative charge and overwhelm the protein's intrinsic pI, zwitterionic detergents solubilize proteins without altering their native charge, allowing for true pI-based separation.[4][8]
A Comparative Analysis of Key Zwitterionic Detergents
The choice of zwitterionic detergent can dramatically impact protein solubilization, which in turn affects spot resolution, streaking, and the overall quality of the 2D gel.[9] While many options exist, the discussion often centers on the classic choice, CHAPS, versus newer alternatives like amidosulfobetaines (ASBs).
CHAPS: The Established Workhorse
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) is a non-denaturing, zwitterionic detergent derived from cholic acid, a bile salt.[10][11] For decades, it has been the most commonly used detergent for IEF.
-
Mechanism & Strengths: CHAPS is effective at breaking protein-protein interactions and solubilizing a wide variety of proteins, including many membrane proteins.[7][10] Its bile salt-like rigid steroidal structure is key to its function. It is typically used at concentrations of 2-4% (w/v) in IEF sample buffers containing 7-8 M urea.[10][12] The combination of urea and CHAPS is a powerful solubilizing system for many standard proteomic applications.[1]
-
Limitations: Despite its widespread use, CHAPS can be inefficient at solubilizing extremely hydrophobic proteins, such as certain integral membrane proteins with multiple transmembrane domains.[5][13] This can lead to protein loss and horizontal streaking on the 2D gel.
Amidosulfobetaines (ASBs): For a More Powerful Solubilization
The ASB family of synthetic zwitterionic detergents was designed to improve upon the solubilization capacity of CHAPS, especially for challenging proteins.[13] Amidosulfobetaine-14 (ASB-14) is a prominent member of this class.
-
Mechanism & Strengths: ASBs feature a polar head group and a long alkyl tail. ASB-14, with its 14-carbon tail, is more effective than CHAPS at solubilizing many hydrophobic proteins, including some G-protein coupled receptors (GPCRs).[13] An optimized rehydration buffer containing a combination of CHAPS and ASB-14, along with a urea/thiourea chaotrope system, has been shown to increase the number of detected protein spots by over 50% compared to a standard CHAPS/urea buffer.[14]
-
Causality of Improvement: The addition of 2 M thiourea to the standard 7 M urea buffer significantly enhances the solubilization of hydrophobic proteins.[9][15] Long-chain sulfobetaines like ASB-14 work synergistically with this urea/thiourea mixture, overcoming the precipitation issues that can occur when they are used in high-concentration urea alone.[16]
Other Zwitterionic Molecules in the 2D-PAGE Workflow
While detergents are key for solubilization, other zwitterionic molecules are also integral to the process.
-
Carrier Ampholytes: These are small, soluble zwitterionic molecules with a range of pI values. In traditional tube gel IEF, an electric field causes these ampholytes to migrate and establish a pH gradient.[17] In modern 2D-PAGE using Immobilized pH Gradient (IPG) strips, the primary pH gradient is covalently linked to the acrylamide matrix, providing superior stability and reproducibility.[2][18][19] However, a small amount of carrier ampholytes (often sold as "IPG Buffer") is still added to the rehydration buffer. Their role here is to improve protein solubility and even out conductivity across the strip during IEF, which can reduce streaking.[17][20]
-
Good's Buffers: This family of zwitterionic buffers was developed by Norman E. Good to provide stable pH control in the physiological range (pH 6-8) for biological research.[21][22] They are selected for properties like high water solubility, membrane impermeability, and minimal interference with biological reactions.[23][24] While not primary solubilizing agents in IEF, they are sometimes components of lysis buffers used in sample preparation before the addition of the main IEF rehydration buffer. For example, HEPES has been used in lysis buffers for 2D-DIGE experiments.[25] Furthermore, buffers like Tricine are used in the second dimension (SDS-PAGE) to improve the resolution of low molecular weight proteins.[26]
Quantitative Comparison of Zwitterionic Detergents
The selection of a detergent should be guided by its physicochemical properties. The table below summarizes key data for CHAPS and ASB-14.
| Property | CHAPS | ASB-14 |
| Full Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Amidosulfobetaine-14 |
| Type | Zwitterionic (Bile Salt Derivative) | Zwitterionic (Amidosulfobetaine) |
| Molecular Weight | 614.9 g/mol [4] | 434.7 g/mol [4] |
| Critical Micellar Conc. (CMC) | 6 - 10 mM[10] | ~0.3 mM |
| Typical IEF Concentration | 2 - 4% (w/v)[12] | 0.2 - 0.5% (w/v) (often with CHAPS)[14] |
| Key Advantage | Well-established, good general-purpose solubilizer.[7] | Superior solubilization of highly hydrophobic and membrane proteins.[13][14] |
| Primary Limitation | Can fail to solubilize very hydrophobic proteins.[5] | Lower solubility in high urea alone; requires urea/thiourea mixture for best performance.[16] |
Experimental Workflow & Protocol
A robust protocol is a self-validating system. The following workflow for the first dimension of 2D-PAGE is designed for high resolution and reproducibility, incorporating best practices for protein solubilization.
Diagram of the 2D-PAGE Workflow
Caption: The complete workflow for 2D Polyacrylamide Gel Electrophoresis.
Protocol: Sample Solubilization and First-Dimension IEF
This protocol describes the preparation of a protein sample for IEF using an optimized rehydration buffer (oRB) designed for robust solubilization.
Materials:
-
Protein pellet or lysate
-
Urea (ultra-pure)
-
Thiourea
-
CHAPS
-
ASB-14 (optional, for hydrophobic samples)
-
Dithiothreitol (DTT)
-
IPG Buffer (carrier ampholytes matching the IPG strip pH range)
-
Immobilized pH Gradient (IPG) strips
-
Rehydration tray
-
IEF focusing unit
Optimized Rehydration Buffer (oRB) - (Prepare fresh, do not heat above 30°C)
-
7 M Urea (Chaotrope: denatures proteins and disrupts non-covalent interactions)
-
2 M Thiourea (Chaotrope: improves solubilization of hydrophobic/membrane proteins)[9]
-
4% (w/v) CHAPS (Zwitterionic detergent: primary solubilizer). For very hydrophobic samples, a combination like 2% CHAPS + 0.5% ASB-14 can be tested.[14]
-
65 mM DTT (Reducing agent: cleaves disulfide bonds to ensure proteins are fully linearized)
-
0.5-2% (v/v) IPG Buffer (Carrier ampholytes: improve solubility and conductivity)[17]
-
Trace of Bromophenol Blue (tracking dye)
Methodology:
-
Sample Preparation: Start with a protein pellet from which interfering substances like salts, nucleic acids, and lipids have been removed. A 2-D Clean-Up Kit or acetone precipitation is recommended.[9]
-
Solubilization: Add the freshly prepared oRB to the protein pellet to achieve the desired final protein concentration (typically 1-5 µg/µL). Vortex intermittently and allow to solubilize at room temperature for at least 1 hour.
-
Centrifugation: Spin the sample at >14,000 x g for 15 minutes to pellet any remaining insoluble material that could clog the gel pores and cause streaking. Carefully transfer the supernatant to a new tube.
-
IPG Strip Rehydration: Pipette the protein-containing oRB into the channels of a rehydration tray. Remove the protective cover from the IPG strip and place it gel-side down onto the solution. Ensure no bubbles are trapped underneath.
-
Expertise: Passive rehydration (12-16 hours at room temperature) is a gentle and effective way to load the sample into the strip. It allows proteins to enter the matrix without electrical current, preventing premature focusing and aggregation at the application point.
-
-
Isoelectric Focusing (IEF): Transfer the rehydrated IPG strips to the IEF unit. Follow the manufacturer's recommended voltage protocol, which typically involves a slow voltage ramp to allow proteins to migrate gently, followed by a high-voltage step to achieve sharp focusing. A total of 30,000-60,000 Volt-hours is common for standard strips.
-
Post-IEF Equilibration: Following IEF, the strips must be equilibrated to prepare them for the second dimension. This is a two-step process:
-
Reduction (15 min): Equilibrate the strip in a buffer containing SDS, glycerol, and DTT. This ensures proteins remain reduced.
-
Alkylation (15 min): Equilibrate the strip in a buffer containing SDS, glycerol, and iodoacetamide. This step alkylates the reduced cysteine residues, preventing them from re-oxidizing and causing artifactual spots on the gel.[14]
-
After equilibration, the IPG strip is ready to be loaded onto the second-dimension SDS-PAGE gel for separation by molecular weight.
Conclusion
The selection of a zwitterionic buffer is not a trivial choice in 2D gel electrophoresis; it is a critical parameter that dictates the quality and depth of your proteomic analysis. While CHAPS remains a reliable, general-purpose detergent, its limitations with highly hydrophobic proteins have paved the way for more powerful solubilizing agents like ASB-14 . The most robust protocols now employ a synergistic cocktail of chaotropes (urea and thiourea) and a combination of zwitterionic detergents to maximize protein entry into the first-dimension gel. By understanding the chemical properties of these buffers and the causality behind their use in optimized protocols, researchers can significantly enhance the resolution, reproducibility, and comprehensiveness of their 2D-PAGE results.
References
- 1. ijcsit.com [ijcsit.com]
- 2. bio-rad.com [bio-rad.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]
- 5. arxiv.org [arxiv.org]
- 6. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. An Improved 2-Dimensional Gel Electrophoresis Method for Resolving Human Erythrocyte Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. agscientific.com [agscientific.com]
- 13. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. UNIT 10.4 Comparing Complex Protein Samples Using Two-Dimensional Polyacrylamide Gels (orig pub 1998) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing Isoelectric Focusing vs Gel Electrophoresis for pH Range [eureka.patsnap.com]
- 19. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 20. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Good's buffers - Wikipedia [en.wikipedia.org]
- 22. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 23. grokipedia.com [grokipedia.com]
- 24. bostonbioproducts.com [bostonbioproducts.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Sulfonamide Derivatives
For researchers, scientists, and professionals in drug development and food safety, the robust quantification of sulfonamide derivatives is paramount. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies, grounded in the principles of scientific integrity and extensive field experience. We will dissect the critical parameters of method validation, offering not just protocols, but the rationale behind them to empower you in developing and validating reliable analytical methods.
The Analytical Imperative: Why LC-MS/MS for Sulfonamides?
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary medicine. Their potential for residues in food products of animal origin necessitates sensitive and selective analytical methods to ensure consumer safety and regulatory compliance. LC-MS/MS has emerged as the gold standard for this application due to its unparalleled sensitivity, specificity, and ability to simultaneously quantify multiple analytes in complex matrices. The specificity of tandem mass spectrometry, monitoring specific precursor-to-product ion transitions, minimizes the risk of false positives, a critical consideration in regulatory analysis.
Core Principles of Method Validation: A Framework for Trust
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Our approach to validation is rooted in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the European Medicines Agency (EMA), ensuring global acceptance of your data.
The Pillars of a Validated Method
A successful LC-MS/MS method validation for sulfonamides rests on the thorough evaluation of several key performance characteristics. The acceptance criteria for these parameters are often dictated by regulatory bodies and the intended application of the method.
Comparative Analysis of Sample Preparation Strategies
The journey to accurate quantification begins with effective sample preparation. The primary goals are to extract the target sulfonamides from the matrix, remove interfering substances that can cause matrix effects, and concentrate the analytes to a level suitable for LC-MS/MS analysis. Here, we compare the two most prevalent techniques: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique for cleaning up complex matrices. The choice of sorbent is critical and depends on the physicochemical properties of the sulfonamides and the nature of the sample matrix.
-
Mechanism: SPE partitions analytes between a solid sorbent and a liquid mobile phase. By carefully selecting the sorbent and elution solvents, sulfonamides can be retained while interferences are washed away.
-
Common Sorbents for Sulfonamides:
-
Reversed-phase (e.g., C18, HLB): Effective for extracting moderately polar sulfonamides from aqueous environments. Hydrophilic-Lipophilic Balanced (HLB) sorbents are particularly versatile for a broad range of sulfonamides.
-
Ion-exchange (e.g., MCX, MAX): Exploits the amphoteric nature of sulfonamides. Mixed-mode cation-exchange (MCX) sorbents can retain sulfonamides under acidic conditions and elute them with a basic solvent, providing excellent cleanup.
-
-
Causality in Sorbent Selection: The choice between reversed-phase and ion-exchange SPE is dictated by the complexity of the matrix and the desired level of cleanup. For complex matrices like animal tissues, a multi-modal approach combining reversed-phase and ion-exchange mechanisms often yields the cleanest extracts, minimizing matrix effects.
QuEChERS
The QuEChERS approach has gained significant popularity due to its simplicity, high throughput, and reduced solvent consumption. It involves a two-step process: salting-out extraction followed by dispersive SPE (d-SPE) cleanup.
-
Mechanism: An initial extraction with an organic solvent (typically acetonitrile) is followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the sulfonamides into the organic layer. The subsequent d-SPE step involves adding a small amount of sorbent to the extract to remove specific interferences.
-
Common d-SPE Sorbents:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences like fats and lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution is advised as it can also retain planar sulfonamides.
-
-
Comparative Performance: While SPE can offer higher selectivity and better removal of matrix components, QuEChERS is significantly faster and more cost-effective. For routine monitoring of a large number of samples, QuEChERS is often the preferred method. However, for methods requiring the lowest possible detection limits in challenging matrices, the enhanced cleanup of SPE may be necessary. A study comparing QuEChERS and traditional SPE for pesticide analysis found that while SPE cartridges remove impurities more effectively, they can reduce the recovery of certain polar analytes and are more time-consuming and expensive.
Chromatographic Separation and Mass Spectrometric Detection
The Critical Role of Chromatography
Effective chromatographic separation is crucial to minimize ion suppression and ensure accurate quantification.
-
Column Chemistry: C18 columns are the workhorses for sulfonamide analysis, providing excellent retention and separation based on hydrophobicity. For more polar sulfonamides, phenyl-hexyl columns can offer alternative selectivity.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier promotes protonation of the sulfonamides, enhancing their ionization efficiency in positive electrospray ionization (ESI) mode. Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower backpressure.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is essential for separating a wide range of sulfonamides with varying polarities in a single run.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification
The triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for sulfonamide quantification.
-
Mechanism: The first quadrupole (Q1) selects the protonated molecular ion (precursor ion) of a specific sulfonamide. This ion is then fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are monitored in the third quadrupole (Q3).
-
MRM Transitions: For each sulfonamide, at least two MRM transitions (a quantifier and a qualifier) are monitored. The ratio of the qualifier to quantifier ion intensities provides an additional layer of confirmation, enhancing the reliability of the identification.
-
Ionization Source Parameters: Optimization of source parameters such as capillary voltage, gas temperature, and gas flow is critical to achieve maximum sensitivity. These parameters are compound-dependent and must be optimized for each sulfonamide.
Method Validation Parameters: A Comparative Overview
The following table summarizes typical validation parameters and acceptance criteria for LC-MS/MS methods for sulfonamide analysis, based on international guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria | Causality Behind the Criteria |
| Selectivity/Specificity | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Prevents overestimation of the analyte concentration due to co-eluting matrix components. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. | Ensures accurate quantification across a range of expected sample concentrations. |
| Accuracy (Trueness) | To determine the closeness of the measured concentration to the true concentration. | Mean recovery of 80-120% of the nominal concentration at each QC level. | Confirms the absence of systematic errors in the method. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). | Demonstrates the reproducibility of the method under the same and different operating conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. | Defines the lower limit of the method's detection capability. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. | Establishes the lower limit for reliable quantification. |
| Matrix Effect | To evaluate the effect of co-eluting matrix components on the ionization of the analyte. | Matrix factor between 0.8 and 1.2. | Identifies and quantifies the extent of ion suppression or enhancement, which can lead to inaccurate results if not compensated for. |
| Stability | To evaluate the stability of the analyte in the biological matrix and in processed samples under different storage and processing conditions. | Analyte concentration within ±15% of the initial concentration. | Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. |
Comparative Validation Data from Published Methods
The following table presents a comparison of key validation parameters from different published LC-MS/MS methods for sulfonamide analysis in various food matrices. This data highlights the performance that can be achieved with well-optimized methods.
| Matrix | Sulfonamides | Linearity (r²) | Recovery (%) | LOQ (µg/kg) | Reference |
| Shrimp | 10 | >0.99 | 85-115 | 1-5 | |
| Fish | 4 | >0.99 | 75-94 | 2.01-3.13 | |
| Pastries | 24 | >0.99 | 67.6-103.8 | 0.02-0.45 | |
| Bovine Liver | 9 | >0.99 | 53-93 | 5 | |
| Milk | 14 | >0.99 | 91-114 | Not specified |
Note: The performance of a method is highly dependent on the specific analytes, matrix, instrumentation, and experimental conditions. This table should be used as a general guide to what is achievable.
Experimental Protocols: A Step-by-Step Guide
General Workflow for Sulfonamide Analysis
The following diagram illustrates a typical workflow for the analysis of sulfonamides in a food matrix using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of sulfonamides.
Detailed Protocol: QuEChERS Extraction from Bovine Liver
This protocol is adapted from a published method for the analysis of nine sulfonamides in bovine liver.
-
Sample Homogenization: Weigh 2 g of homogenized bovine liver into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., sulfapyridine).
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing PSA and C18 sorbents. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Mitigating Matrix Effects: The Role of Internal Standards
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. The most effective way to compensate for matrix effects is through the use of an appropriate internal standard (IS).
-
Ideal Internal Standard: A stable isotope-labeled (SIL) analog of the analyte is the ideal IS. SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Structural Analogs: When a SIL-IS is not available, a structural analog can be used. However, it is crucial to ensure that the structural analog has similar chromatographic behavior and ionization efficiency to the analyte. Sulfapyridine is often used as an internal standard for the analysis of other sulfonamides.
The following diagram illustrates the principle of using an internal standard to correct for matrix effects.
Caption: Correction of matrix effects using an internal standard.
Stability Considerations: Ensuring Sample Integrity
The stability of sulfonamides in various matrices and solutions is a critical aspect of method validation. Stability studies should be conducted to evaluate the potential for degradation during sample collection, processing, storage, and analysis.
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period of time that reflects the typical sample handling and processing time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.
Studies have shown that the stability of sulfonamides can be influenced by factors such as temperature, pH, and the presence of preservatives. For example, one study found that the concentration of sulfamethazine in meat samples decreased by about 50% after 15 months of frozen storage. Another study on the stability of sulfonamides in preserved raw milk found that some sulfonamides showed significant degradation after 7 days of cold storage, with the extent of degradation depending on the preservative used.
Conclusion: A Path to Reliable Sulfonamide Analysis
The development and validation of a robust LC-MS/MS method for the analysis of sulfonamide derivatives is a meticulous process that requires a deep understanding of the analytical challenges and a systematic approach to method optimization and validation. By carefully considering the principles of sample preparation, chromatographic separation, mass spectrometric detection, and method validation outlined in this guide, researchers and scientists can develop reliable and defensible methods that meet the stringent requirements of regulatory agencies and ensure the safety of our food supply. The key to success lies not only in following established protocols but also in understanding the scientific rationale behind each step, allowing for intelligent troubleshooting and adaptation of the method to new challenges.
quantitative analysis of 3-Aminopropane-1-sulfonamide in biological samples
An In-Depth Technical Guide to the Quantitative Analysis of 3-Aminopropane-1-sulfonamide and Related Compounds in Biological Samples
Introduction: The Analytical Imperative for Sulfonamide Quantification
This compound belongs to the broader sulfonamide class, a group of synthetic antimicrobial agents widely used in veterinary and human medicine. The quantification of these compounds in biological samples—such as plasma, tissue, and milk—is of paramount importance for several reasons. In drug development, it is essential for pharmacokinetic and toxicokinetic studies. In food safety, regulatory bodies establish maximum residue limits (MRLs) for sulfonamides in animal-derived products to protect consumers from potential allergic reactions and the proliferation of antibiotic-resistant bacteria.
This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the principal analytical methodologies for the quantitative analysis of sulfonamides in biological matrices. While the literature specifically detailing this compound is limited, the principles and protocols established for other sulfonamides are directly applicable. By optimizing parameters such as chromatographic conditions and mass spectrometric transitions, the methods described herein can be readily adapted for this specific analyte. We will delve into the technical nuances of two major platforms: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and the current gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Cornerstone of Analysis: Effective Sample Preparation
The accuracy and reliability of any quantitative method begin with the sample preparation. Biological samples are complex matrices containing proteins, fats, and other endogenous substances that can interfere with analysis, a phenomenon known as the "matrix effect." The primary goal of sample preparation is to isolate the target analytes from these interfering components while maximizing recovery.
The choice of technique is dictated by the sample matrix, the analyte's physicochemical properties, and the sensitivity required.
-
Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases. For sulfonamides, which are polar, an organic solvent like ethyl acetate is often used to extract them from an aqueous sample matrix after pH adjustment.[1]
-
Solid-Liquid Extraction (SLE): Often used for solid samples like tissue, SLE involves homogenizing the sample with an organic solvent, typically acetonitrile, to extract the analytes.[2]
-
Solid-Phase Extraction (SPE): Widely regarded as a superior method, SPE provides high enrichment factors and cleaner extracts.[2] It involves passing the sample extract through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent. For sulfonamides, ion-exchange cartridges like Strata-SCX are highly effective.[3]
Method 1: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust and cost-effective technique widely used for routine analysis. The separation is typically achieved on a C18 reversed-phase column.
HPLC with UV Detection
This is the most straightforward approach. Sulfonamides possess a native chromophore (the benzene ring), allowing for detection at wavelengths between 260-280 nm.[4][5] While reliable, HPLC-UV can suffer from a lack of sensitivity and selectivity, especially in complex biological matrices where endogenous compounds may co-elute and absorb at similar wavelengths.
HPLC with Fluorescence Detection (FLD)
To dramatically enhance sensitivity and selectivity, a pre-column derivatization step can be introduced to render the sulfonamides fluorescent. Fluorescamine is a common derivatizing agent that reacts with the primary amino group of sulfonamides to form a highly fluorescent product.[6] This technique offers detection limits significantly lower than UV.
Experimental Protocol: HPLC-FLD for Sulfonamides in Tissue
This protocol is a representative example adapted from established methods.[6]
-
Sample Homogenization: Weigh 2.5 g of tissue and homogenize with 10 mL of an ethyl acetate/methanol/acetonitrile mixture.
-
Extraction: Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Clean-up (SPE):
-
Condition a Strata-SCX SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the sulfonamides with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Reconstitute the residue in 200 µL of borate buffer (pH 9.0). Add 100 µL of fluorescamine solution (in acetone) and vortex for 30 seconds.
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.02M phosphoric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to Ex: 405 nm, Em: 495 nm.[6]
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for trace-level quantification and confirmation.[7] Its power lies in the selectivity of the mass spectrometer, which can specifically detect the target analyte based on its mass-to-charge ratio (m/z) and the m/z of its fragments, even in the presence of co-eluting matrix components.
The most common mode of operation is Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte.
Causality in Method Choice
The choice to use LC-MS/MS is driven by the need for the highest levels of sensitivity and specificity, as required for regulatory compliance and confirmatory analysis.[7] The use of an electrospray ionization (ESI) source in positive ion mode is standard for sulfonamides, as their basic amino group is readily protonated.[7]
Experimental Protocol: LC-MS/MS for Sulfonamides in Plasma
This protocol represents a typical workflow for plasma analysis.[8]
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). This step is critical as it removes the majority of proteins which would otherwise foul the analytical column and ion source.[1]
-
Centrifugation: Vortex the sample for 1 minute and centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile). The formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal.
-
LC-MS/MS Analysis:
-
Inject 5 µL of the sample.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.
-
Detection: MRM mode. Specific precursor/product ion transitions must be determined by infusing a standard of this compound.
-
Performance Comparison
The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and whether the analysis is for screening or confirmation.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~50-100 µg/kg | ~5-20 µg/kg | <1-5 µg/kg[9] |
| Confirmation Capability | Low (based on retention time only) | Low | High (based on retention time and specific ion ratios) |
| Sample Throughput | High | Moderate (derivatization step) | High |
| Cost (Instrument) | Low | Low-Moderate | High |
| Robustness | High | Moderate | High |
| Primary Application | Routine screening, high concentration samples | Sensitive screening | Trace-level quantification, confirmatory analysis[7] |
Table 2: Representative Validation Data for Sulfonamide Analysis
| Method | Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| HPLC-FLD | Animal Tissue | 96-99% | 4-10% | 0.01 µg/g (10 ppb) | [6] |
| HPLC-FLD | Feed | 79-114% | Repeatability: 2.7–9.1% | Not specified | [3] |
| LC-MS/MS | Cattle & Fish Muscle | 75-98% | 1-8% | 3-15 µg/kg (ppb) | [9] |
| HPLC-UV | Medicated Feed | ~84% | Not specified | Not specified |[5] |
Conclusion and Recommendations
The quantitative analysis of this compound and related sulfonamides in biological samples can be successfully achieved using several well-established techniques.
-
For routine screening where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective and robust solution.
-
When lower detection limits are required for screening purposes, HPLC-FLD with pre-column derivatization is an excellent choice, providing a significant boost in sensitivity and selectivity over UV detection.
-
For research, clinical studies, and regulatory confirmation requiring the highest degree of sensitivity and specificity, LC-MS/MS is the unequivocal gold standard. Its ability to provide unambiguous identification and precise quantification at trace levels makes it the most powerful tool for this application.[7]
Ultimately, the selection of the analytical method should be a strategic decision based on a careful evaluation of the project's goals, regulatory requirements, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for making that informed decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standards in Mass Spectrometry: A Comparative Analysis of 3-Aminopropane-1-sulfonamide
For: Researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry.
Introduction: The Imperative of Precision in Quantitative Mass Spectrometry
In the landscape of bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a pillar for its high sensitivity and selectivity.[1] However, the accuracy and reliability of the data are contingent upon meticulous control over numerous variables.[2] From sample preparation to instrumental analysis, each step introduces potential variability that can compromise the integrity of quantitative results.[1][3] This is where the strategic use of an internal standard (IS) becomes not just advantageous, but essential for robust and reproducible quantification.[3][4]
An internal standard is a compound of a known quantity added to all samples, calibration standards, and quality controls at a consistent concentration.[5] Its primary role is to normalize the analytical signal of the target analyte, thereby correcting for fluctuations that may occur during the entire analytical workflow.[1][2] These variations can stem from:
-
Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, or incomplete derivatization.[2][3]
-
Chromatographic Separation: Minor shifts in retention time or peak shape.[2]
-
Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects, and instrumental drift over time.[2][3]
By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively minimized, leading to a significant improvement in the accuracy and precision of the final concentration determination.[5] This guide provides an in-depth comparison of 3-Aminopropane-1-sulfonamide as a structural analog internal standard against the "gold standard" of stable isotope-labeled (SIL) internal standards.
Spotlight on this compound: A Structural Analog Internal Standard
This compound is a small, polar molecule that can be considered as a structural analog internal standard in specific applications. Its utility stems from its structural similarity to certain classes of analytes, such as sulfonamide antibiotics or other small polar compounds.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C3H10N2O2S | [6][7] |
| Molecular Weight | 138.19 g/mol | [6][7] |
| Boiling Point | 302.2±44.0 °C at 760 mmHg | [6] |
| Density | 1.3±0.1 g/cm3 | [6] |
| LogP | -1.64 | [6] |
The presence of both an amino group and a sulfonamide group gives this molecule its polar character, making it suitable for analysis by reversed-phase or HILIC chromatography.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
The ideal internal standard is a stable isotope-labeled version of the analyte itself.[1][8] SIL internal standards, such as those incorporating deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2][9] This near-perfect mimicry ensures they co-elute with the analyte and experience the same degree of matrix effects and ionization efficiency, providing the most accurate correction.[2][10]
Key Advantages of SIL Internal Standards:
-
Identical Chemical and Physical Properties: Ensures consistent behavior during sample extraction and chromatographic separation.[2]
-
Co-elution with Analyte: Provides the best compensation for matrix-induced ion suppression or enhancement.[10]
-
High Accuracy and Precision: Minimizes variability from multiple sources, leading to highly reliable quantitative data.[1][2]
Comparative Analysis: this compound vs. SIL and Other Analogs
The choice of an internal standard is a critical decision in method development, often balancing performance with practical considerations like cost and availability.[1][11] While SIL internal standards are ideal, their synthesis can be expensive and time-consuming.[1] In such cases, a carefully selected structural analog like this compound can be a viable alternative.
Performance Comparison:
| Performance Metric | Stable Isotope-Labeled (SIL) IS | Structural Analog IS (e.g., this compound) |
| Correction for Matrix Effects | Excellent, due to co-elution and identical ionization behavior.[2][10] | Variable. Performance depends on the degree of structural and physicochemical similarity to the analyte. May not fully compensate if chromatographic separation occurs. |
| Correction for Extraction Recovery | Excellent, due to identical chemical properties.[2] | Good to Moderate. Depends on how closely its properties match the analyte. |
| Chromatographic Behavior | Nearly identical to the analyte, with slight shifts possible with heavy deuterium labeling.[2][10] | Different retention time is expected and often desired to prevent isobaric interference. |
| Cost and Availability | Often high cost and may require custom synthesis.[1] | Generally lower cost and more readily available. |
| Cross-talk/Interference | Minimal, but purity must be checked for unlabeled analyte.[2] | Low risk of cross-talk, but must be chromatographically resolved from the analyte and other matrix components.[12] |
Causality Behind Experimental Choices:
When selecting a structural analog like this compound, the primary consideration is its ability to mimic the analyte's behavior during the analytical process. For instance, in the analysis of small, polar sulfonamide drugs from complex matrices like animal tissue or honey, an ideal IS would have similar extraction efficiency from the matrix and a similar response to changes in ionization conditions.[13][14]
While a SIL-IS is expected to co-elute and experience the same matrix effects, a structural analog will have a different retention time.[10] This can be a double-edged sword. While it prevents direct isobaric interference, if the analog elutes in a region with significantly different matrix effects than the analyte, its ability to provide accurate correction is compromised. Therefore, extensive validation is crucial to demonstrate that the chosen analog provides acceptable accuracy and precision for the intended application.[9]
Experimental Workflow: Implementing an Internal Standard in LC-MS/MS
The following protocol outlines a general workflow for the use of an internal standard in a quantitative LC-MS/MS analysis.
Step-by-Step Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard (e.g., this compound).
-
Dissolve it in a suitable solvent (e.g., methanol, water) to create a concentrated stock solution.
-
Store the stock solution under appropriate conditions to ensure stability.
-
-
Preparation of Working Internal Standard Solution:
-
Dilute the stock solution to a working concentration. The final concentration in the sample should be sufficient to produce a stable and reproducible signal, often in the mid-range of the calibration curve.[5]
-
-
Sample Preparation:
-
Aliquot the unknown samples, calibration standards, and quality control samples.
-
Crucial Step: Add a precise and consistent volume of the working internal standard solution to every sample, standard, and QC at the earliest possible stage of the preparation process.[1] This ensures that the IS compensates for variability in all subsequent steps.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from each other and from matrix interferences.
-
Optimize mass spectrometry parameters (e.g., precursor and product ions for MRM transitions, collision energy, cone voltage) for both the analyte and the internal standard.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram of the Experimental Workflow:
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion: Making an Informed Decision
The selection of an internal standard is a cornerstone of a robust quantitative mass spectrometry method. Stable isotope-labeled internal standards remain the unparalleled gold standard, offering the most accurate correction for analytical variability, particularly for matrix effects.[9][11] They are the preferred choice for regulated bioanalysis and when the highest level of data quality is required.
However, when cost and availability are limiting factors, a structural analog like this compound can serve as an effective alternative, provided it undergoes rigorous validation. The key is to demonstrate that the chosen analog behaves similarly enough to the analyte under the specific analytical conditions to provide reliable quantification. The ultimate decision must be guided by the specific goals of the analysis, the complexity of the sample matrix, and the required level of accuracy and precision.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. iroatech.com [iroatech.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bingol.edu.tr [bingol.edu.tr]
The Stability of Sulfonamide-Based Reagents: A Comparative Guide for Researchers
In the landscape of chemical synthesis and drug development, the reliability of reagents is paramount. Among the vast arsenal of chemical tools, sulfonamide-based reagents hold a significant position, finding application as antibiotics, diuretics, and versatile synthetic intermediates. However, the efficacy and reproducibility of protocols employing these reagents are intrinsically linked to their stability. This guide provides an in-depth, objective comparison of the stability of various sulfonamide-based reagents, offering experimental data and insights to aid researchers in reagent selection, handling, and the design of robust experimental protocols.
Understanding the Core of Sulfonamide Stability: Structural Influences
The inherent stability of a sulfonamide is significantly influenced by the electronic properties of its constituent parts. The general structure, R-SO₂NR'R'', is susceptible to degradation through several pathways, primarily hydrolysis of the sulfonamide bond. The nature of the 'R' group (aryl or alkyl) and the substituents on the amine ('R' and 'R"') play a crucial role in modulating the reagent's stability.
Generally, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are more susceptible to nucleophilic attack and subsequent degradation.[1] Conversely, electron-donating groups on an aryl ring attached to the sulfonyl group can increase the electron density at the sulfur atom, potentially making the sulfonamide bond more resistant to cleavage.[1]
A Comparative Look at Common Sulfonamide-Based Reagents
This section provides a comparative overview of the stability of several widely used sulfonamide-based reagents, highlighting their degradation pathways and optimal storage conditions.
Sulfonamide Drugs: A Pharmaceutical Perspective
Sulfonamide antibiotics, a cornerstone of antimicrobial therapy, have been extensively studied for their stability. Their degradation can impact therapeutic efficacy and potentially lead to the formation of toxic byproducts.
-
Hydrolytic Stability: Generally, sulfonamide drugs are more stable in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions.[1] The anionic form of sulfonamides, which is prevalent at higher pH, is less sensitive to hydrolysis.[1] For example, sulfacetamide is stable at normal temperatures but degrades at higher temperatures to its hydrolyzed product, sulfanilamide.[2]
-
Photostability: Many sulfonamide drugs are susceptible to photodegradation upon exposure to UV light, a process often involving the aromatic amine group.[3] The rate of this degradation can also be influenced by pH.[1]
-
Thermal Stability: The thermal stability of sulfonamides varies depending on their specific structure. For instance, a study on the stability of five different sulfonamide drugs in meat during frozen storage showed a significant decrease in their levels after one month at -20°C.[4]
Table 1: Comparative Stability of Selected Sulfonamide Drugs
| Sulfonamide Drug | Key Stability Characteristics | Degradation Pathways |
| Sulfacetamide | Stable at room temperature; degrades at elevated temperatures.[2] | Hydrolysis to sulfanilamide; oxidation.[2] |
| Sulfamethoxazole | Susceptible to photodegradation.[3] | Hydrolysis, cleavage, oxidation, and rearrangement.[5] |
| Sulfadiazine | More susceptible to acid-catalyzed hydrolysis.[3] | Cleavage of the S-N bond.[3] |
Sulfonyl Chlorides: The Precursors
Sulfonyl chlorides are the primary reagents for the synthesis of sulfonamides. Their stability, particularly their susceptibility to hydrolysis, is a critical factor in achieving high yields in sulfonamide synthesis.
-
Tosyl Chloride (TsCl) vs. Mesyl Chloride (MsCl): Both are common sulfonylating agents. Mesylate is a slightly better leaving group than tosylate, which can be attributed to the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, indicating the mesylate anion is marginally more stable.[6] While both are susceptible to hydrolysis, sulfonyl fluorides are often more stable alternatives.[7]
N-Halo-Sulfonamides: Oxidizing and Halogenating Agents
This class of reagents, characterized by a nitrogen-halogen bond, is widely used in organic synthesis. Their stability is crucial for their reactivity and safety.
-
Chloramine-T: This reagent is a versatile oxidizing agent. Its stability in aqueous solutions is highly dependent on pH, being more stable under alkaline conditions.[8][9] In acidic media (pH 2.65-5.65), it can undergo disproportionation to form dichloramine-T and p-toluenesulfonamide.[8] It decomposes slowly in air, liberating chlorine.[10]
-
N-Bromosuccinimide (NBS): While not a sulfonamide itself, NBS is a key reagent for allylic and benzylic bromination and is often used in conjunction with sulfonamide chemistry. It is known to decompose over time, releasing bromine, and should be stored in a refrigerator.[11] For reactions, freshly recrystallized NBS is often recommended to minimize side reactions.[11]
Dansyl Chloride: A Fluorescent Probe
Dansyl chloride is a widely used reagent for labeling primary and secondary amines with a fluorescent tag.[12]
-
Hydrolytic Instability: A significant drawback of dansyl chloride is its instability in aqueous solutions, where it hydrolyzes to form the non-reactive dansyl acid.[13] This hydrolysis is pH-dependent, with the rate increasing at higher pH.[13] It is also unstable in dimethyl sulfoxide (DMSO).[12][14]
Experimental Protocols for Assessing Sulfonamide Stability
To ensure the reliability of experimental results, it is essential to employ robust methods for assessing the stability of sulfonamide-based reagents. The following are standard experimental workflows.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the reagent to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways.
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: The reagent is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[15]
-
Oxidative Degradation: The reagent is exposed to an oxidizing agent, such as hydrogen peroxide.[15]
-
Thermal Degradation: The solid reagent or a solution is heated at an elevated temperature.[15]
-
Photodegradation: The reagent is exposed to UV and visible light.[15]
Workflow for Forced Degradation Study
Caption: A typical experimental workflow for a forced degradation study.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16][17]
Key Steps in Developing a Stability-Indicating HPLC Method:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is commonly used. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation.
-
Wavelength Selection: The UV detection wavelength is chosen at the absorbance maximum of the parent compound to ensure high sensitivity.
-
Method Validation: The method is validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[18]
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Best Practices for Handling and Storage of Sulfonamide-Based Reagents
To ensure the integrity and reactivity of sulfonamide-based reagents, proper handling and storage are crucial.
-
Storage Conditions: Most sulfonamide reagents should be stored in a cool, dry, and dark place.[19] Some, like NBS, require refrigeration.[11]
-
Inert Atmosphere: For reagents sensitive to air and moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[19]
-
Avoid Contamination: Never return unused reagent to the original container. Use clean, dry spatulas and glassware.[19]
-
Check for Decomposition: Visually inspect reagents for changes in color or consistency, which may indicate decomposition. For example, pure NBS is white, but it can turn yellow or brown as it decomposes to release bromine.[11]
Conclusion
The stability of sulfonamide-based reagents is a multifaceted issue that requires careful consideration in both research and industrial settings. By understanding the factors that influence their stability, employing robust analytical methods for their assessment, and adhering to best practices for handling and storage, researchers can ensure the reliability and reproducibility of their work. This guide provides a foundational understanding and practical insights to aid in the effective use of these important chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability characteristics of aqueous chloramine-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Sample and Reagent Storage and Stability [scioninstruments.com]
A Senior Application Scientist's Guide to the Validation of Amine-Reactive Labeling for Quantitative Proteomics
The Chemistry of Amine-Reactive Labeling: A Double-Edged Sword
Amine-reactive labeling reagents, most commonly utilizing N-hydroxysuccinimide (NHS) ester chemistry, target the primary amines on peptides—specifically the N-terminus and the ε-amine of lysine residues.[1][2] This covalent modification is the foundation for widely used isobaric tagging technologies like Tandem Mass Tags™ (TMT™) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ®).[1][3] While powerful, the efficiency of this reaction is sensitive to several factors, and incomplete labeling or side reactions can introduce significant bias.
The primary goal of the labeling reaction is to achieve complete and consistent labeling across all samples to be compared. Incomplete labeling, where a peptide remains unmodified, will lead to an underestimation of its abundance in the affected sample. Conversely, "over-labeling," or the modification of unintended amino acid residues, can complicate spectral analysis and interfere with accurate quantification.[2][4] Therefore, a rigorous validation of labeling efficiency is not just recommended; it is essential for trustworthy quantitative proteomics.
Comparative Analysis of Common Amine-Reactive Labeling Reagents
While TMT and iTRAQ are the most prevalent amine-reactive isobaric tags, other strategies, such as reductive amination with deuterated reagents, also play a role in quantitative proteomics.[5] The choice of labeling reagent often depends on the desired level of multiplexing, instrumentation, and experimental goals.
| Feature | Tandem Mass Tags™ (TMT™) | iTRAQ® | Reductive Amination (Deuterated Reagents) |
| Chemistry | NHS Ester | NHS Ester | Schiff Base Formation & Reduction |
| Multiplexing | Up to 18-plex | Up to 8-plex | Typically 2-plex (light/heavy) |
| Quantification | MS/MS (reporter ions) or MS3 | MS/MS (reporter ions) | MS1 (precursor ion intensity) |
| Key Advantages | High multiplexing capacity, reduced missing values.[6] | Well-established with extensive literature.[7] | Cost-effective reagents.[5] |
| Potential Issues | Ratio distortion due to co-isolating interfering ions.[8] | Lower multiplexing capacity compared to TMT.[9] | Lower throughput, potential for chromatographic shifts. |
A Self-Validating System: The Experimental Protocol for Labeling Efficiency
To ensure the integrity of your quantitative data, a self-validating system should be implemented to assess labeling efficiency before committing to a full-scale analysis. This typically involves a small-scale "mixing QC" where aliquots from each labeled sample are combined and analyzed.[10][11]
I. Sample Preparation and Labeling
-
Protein Quantification and Normalization: Accurately determine the protein concentration of each sample using a method like the BCA assay. Ensure equal amounts of protein are taken forward for digestion.[5]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent refolding.[5]
-
Proteolytic Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup and Quantification: Remove salts and other contaminants from the peptide digests using a solid-phase extraction (SPE) method. Quantify the peptide concentration.
-
pH Adjustment (Critical Step): Resuspend the dried peptides in a buffer with a pH between 8.0 and 9.0.[2][4] A higher concentration of a buffering agent, such as 500 mM HEPES, can provide a more stable pH environment and improve labeling efficiency.[6][11] Insufficient buffering can lead to an acidic sample pH, which significantly reduces labeling efficiency.[10][11]
-
Labeling Reaction: Add the amine-reactive labeling reagent to each peptide sample. The optimal reagent-to-peptide ratio may require empirical determination, but ratios as low as 1:1 (w/w) can be effective under optimized conditions.[12][13] Incubate the reaction according to the manufacturer's instructions.
-
Quenching the Reaction: Add a quenching agent, such as hydroxylamine or methylamine, to stop the labeling reaction by consuming any remaining active reagent.[2] This is crucial to prevent unwanted side reactions and over-labeling.[4]
II. Assessing Labeling Efficiency
A quick and effective way to assess labeling efficiency is to analyze a small, pooled sample from all labeled channels.
-
Mixing QC Sample Preparation: Combine a small, equal aliquot from each of the labeled samples.
-
LC-MS/MS Analysis: Analyze the "Mixing QC" sample using your standard LC-MS/MS method.
-
Data Analysis for Labeling Efficiency:
-
Perform a database search with the labeling modification set as a variable modification on the peptide N-terminus and lysine residues.[14]
-
Calculate the labeling efficiency at the peptide-spectrum match (PSM) level. The efficiency is the number of labeled N-termini and lysine residues divided by the total number of potential labeling sites (all N-termini and lysine residues).[14][15]
-
A labeling efficiency of >99% is generally considered acceptable.[12]
-
III. Troubleshooting Poor Labeling Efficiency
If the labeling efficiency is suboptimal, consider the following:
-
Verify Sample pH: Ensure the pH of the peptide solution is within the optimal range (8.0-9.0) before adding the labeling reagent.[6][11]
-
Optimize Reagent-to-Peptide Ratio: A higher ratio may be necessary, but be mindful of the potential for over-labeling.[13]
-
Check for Interfering Substances: Buffers containing primary amines, such as Tris, will compete with the peptides for the labeling reagent and should be avoided.[16]
-
Re-labeling: In some cases, poorly labeled samples can be "rescued" by re-labeling, particularly after adjusting the buffer concentration.[6][10]
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the validation of amine-reactive labeling.
Caption: Workflow for the validation of amine-reactive labeling in quantitative proteomics.
Mitigating Side Reactions and Over-Labeling
While the primary targets of NHS esters are primary amines, side reactions can occur with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH.[2][17] These "over-labeled" peptides can increase sample complexity and are typically excluded from quantification, leading to a loss of information.[4]
To minimize these side reactions:
-
Strict pH Control: Maintain the pH of the reaction as close to 8.0 as possible, as higher pH values can increase the rate of side reactions.[2][4]
-
Effective Quenching: Prompt and efficient quenching of the labeling reaction is critical to prevent the accumulation of side products.[2]
-
Data Analysis Considerations: Be aware of the potential for these modifications and consider them as variable modifications during database searching to better understand the extent of any side reactions.
The Impact of Labeling on Protein Quantification Accuracy
Conclusion
Amine-reactive labeling is a powerful tool for high-throughput quantitative proteomics. However, its successful application is contingent on a thorough understanding of the underlying chemistry and a commitment to rigorous validation. By treating labeling as a critical experimental step that requires its own quality control, researchers can avoid common pitfalls and generate high-quality, reliable data that will stand up to scientific scrutiny. The principles and protocols outlined in this guide provide a framework for achieving this level of confidence in your quantitative proteomics workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iTRAQ Labeling | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
Performance Evaluation of Sulfonamides in Common Buffer Systems: A Comparative Guide
Foreword: Navigating the Nuances of Formulation
In the realm of pharmaceutical sciences, the stability and solubility of an active pharmaceutical ingredient (API) are paramount. These properties are not intrinsic in isolation but are profoundly influenced by the formulation's microenvironment, primarily the choice of buffer system. This guide provides a detailed technical comparison of the performance of a representative sulfonamide compound in widely used buffer systems.
A note on the topic: The compound "3-Aminopropane-1-sulfonamide" is not extensively documented in scientific literature. Therefore, this guide will focus on the performance of a structurally simple and well-studied sulfonamide, Sulfacetamide . The principles of pH-dependent stability and solubility discussed herein are broadly applicable to the sulfonamide class of molecules. To provide a comprehensive perspective on the critical role of buffer selection, we will also present a comparative case study on a different class of antibiotics, the β-lactams, for which extensive comparative data is available.
The Indispensable Role of Buffer Systems
A buffer solution resists changes in pH upon the addition of acidic or basic components. In pharmaceutical formulations, this is crucial for:
-
Maximizing API Stability: Many APIs are susceptible to hydrolytic or oxidative degradation, with the rates of these reactions being highly pH-dependent.
-
Ensuring API Solubility: The solubility of ionizable compounds, such as sulfonamides, is directly influenced by the pH of the solution. Maintaining an optimal pH is essential for preventing precipitation and ensuring bioavailability.
-
Improving Patient Comfort: For parenteral, ophthalmic, and nasal formulations, a pH close to physiological levels (typically ~7.4) is necessary to minimize irritation and enhance patient tolerance.
The most commonly employed buffer systems in pharmaceutical development include phosphate, citrate, and acetate buffers. Each possesses a distinct buffering range and chemical properties that can interact differently with an API.
Table 1: Properties of Common Pharmaceutical Buffer Systems
| Buffer System | pKa Values (at 25°C) | Effective pH Range | Notes |
| Phosphate (H₂PO₄⁻/HPO₄²⁻) | 2.15, 7.20, 12.35 | 6.2 - 8.2 | Mimics physiological buffers, but can sometimes accelerate degradation and has the potential to precipitate with divalent cations like Ca²⁺ and Mg²⁺. |
| Citrate (Citric Acid/Citrate) | 3.13, 4.76, 6.40 | 2.5 - 7.0 | A trivalent buffer offering a wide buffering range. It can chelate metal ions, which may be beneficial or detrimental depending on the formulation. Can cause pain on injection at higher concentrations. |
| Acetate (Acetic Acid/Acetate) | 4.76 | 3.6 - 5.6 | Useful for formulations requiring a mildly acidic pH. |
Performance Evaluation: Stability and Solubility
The performance of an API in a given buffer is primarily assessed by its chemical stability (resistance to degradation) and physical stability (solubility).
Stability Analysis
Sulfacetamide:
The primary degradation pathway for sulfacetamide is the hydrolysis of the acetamide group to yield sulfanilamide .[1] The stability of sulfonamides is known to be pH-dependent. One study investigating the hydrolysis of sulfacetamide in aqueous solutions found no significant difference in the rate of hydrolysis in citrate and phosphate buffers at pH 7.4 .[2] However, it is noteworthy that other research has indicated that buffer ions, including citrate and phosphate, can catalyze the photodegradation of sulfacetamide, with the highest rate of photolysis observed around pH 5.0.[3]
This highlights a critical aspect of formulation development: the "best" buffer is context-dependent. While citrate and phosphate may offer similar performance concerning hydrolysis at physiological pH, their impact on photostability can differ.
Comparative Case Study: Penicillin G (a β-lactam antibiotic)
To illustrate the profound impact a buffer system can have on API stability, we present data from a study on Penicillin G. Unlike sulfacetamide, where the difference between citrate and phosphate buffers for hydrolysis at pH 7.4 was minimal, for Penicillin G, the choice of buffer is critical. The primary degradation mechanism for penicillins is the hydrolysis of the β-lactam ring.
A comprehensive study on the stability of Penicillin G sodium in various media demonstrated a clear order of performance: citrate buffer > acetate buffer > phosphate buffer .[4][5] The degradation of Penicillin G follows first-order kinetics, and the rate constant (k) can be used to calculate the half-life (t½), which is the time it takes for 50% of the drug to degrade.
Table 2: Stability of Penicillin G Sodium in Citrate vs. Phosphate Buffer at 37°C
| Buffer System | pH | Rate Constant (k) (h⁻¹) | Calculated Half-Life (t½) (hours) |
| Citrate | 7.0 | 2.95 x 10⁻³ | ~235 |
| Phosphate | 7.0 | 4.54 x 10⁻³ | ~153 |
Data derived from Wang et al. (2008).[4] Half-life calculated using the formula t½ = 0.693 / k.
The data clearly shows that Penicillin G is significantly more stable in citrate buffer than in phosphate buffer at the same pH and temperature, with a half-life that is over 50% longer. This underscores the necessity of empirical testing for each API, as assumptions based on one class of compounds may not apply to another.
Solubility Analysis
Sulfonamides are ampholytic, containing a basic amino group and an acidic sulfonamide group.[6] Their solubility is therefore highly pH-dependent, typically exhibiting a U-shaped curve with minimum solubility near the isoelectric point and increasing solubility in both acidic and basic conditions.
For sulfanilamide, the parent compound of many sulfonamides, the aqueous solubility is relatively low.
Table 3: Solubility of Sulfanilamide
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | ~7.5 g/L | [7] |
| Water | 100 | ~477 g/L | [8] |
| Ethanol | 25 | ~27 g/L (1g in 37 mL) | [9] |
| Acetone | 25 | ~200 g/L (1g in 5 mL) | [9] |
The pH of a 0.5% aqueous solution of sulfanilamide is between 5.8 and 6.1, which is close to its region of minimum solubility.[9] To maintain solubility in an aqueous formulation, the pH must be adjusted and buffered away from this point. In acidic conditions (pH below the pKa of the amino group, ~2-3), the amino group is protonated, forming a more soluble cationic species. In alkaline conditions (pH above the pKa of the sulfonamide group, ~10.4 for sulfanilamide), the sulfonamide nitrogen is deprotonated, forming a more soluble anionic species.
When formulating a sulfonamide, the choice of buffer will be dictated by the target pH required for adequate solubility and stability. For a near-neutral formulation (e.g., pH 7.4 for an ophthalmic solution), a phosphate buffer would be suitable. However, the concentration of the sulfonamide would need to be carefully controlled to avoid exceeding its solubility limit at that pH.
Experimental Protocols
To empirically determine the optimal buffer system for a given sulfonamide, the following experimental workflows are recommended.
Workflow for Stability Testing
This protocol describes a stability-indicating HPLC method to determine the rate of degradation of sulfacetamide in different buffer systems.
Caption: Experimental workflow for comparative stability testing.
Detailed Methodology:
-
Buffer Preparation: Prepare 0.1 M solutions of phosphate and citrate buffers at pH values of 5.0, 7.4, and 9.0.
-
Sample Preparation: Prepare a stock solution of sulfacetamide sodium (10 mg/mL) in deionized water. Dilute this stock solution into each buffer to a final concentration of 100 µg/mL.
-
Stability Study: Place the prepared samples in a temperature-controlled oven at 40°C. Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is as follows:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetate buffer (0.01 M, pH 7), acetonitrile, and methanol (e.g., 75:20:5 v/v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 271 nm (for sulfacetamide) and 258 nm (for sulfanilamide).[11]
-
Internal Standard: Sulfabenzamide can be used for improved quantitation.
-
-
Data Analysis: Calculate the concentration of sulfacetamide remaining at each time point. Plot the natural logarithm of the percentage of sulfacetamide remaining versus time. The slope of the resulting line will be the negative of the degradation rate constant (-k). The half-life can then be calculated as t½ = 0.693 / k.
Workflow for Solubility Determination
This protocol describes the equilibrium shake-flask method for determining the solubility of sulfanilamide in different buffer systems.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Methodology:
-
Buffer Preparation: Prepare 0.1 M solutions of the desired buffers (e.g., phosphate, citrate) at a range of pH values.
-
Sample Preparation: Add an excess amount of solid sulfanilamide to vials containing a known volume of each buffer solution. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration and Dilution: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate as necessary with the corresponding buffer.
-
Quantification: Determine the concentration of dissolved sulfanilamide in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at ~258 nm) or HPLC, against a calibration curve prepared with known concentrations of sulfanilamide.
Conclusion and Recommendations
The selection of an appropriate buffer system is a cornerstone of successful pharmaceutical formulation. As demonstrated, the performance of an API can be significantly influenced by the pH and the specific chemical nature of the buffer components.
For sulfacetamide , while the choice between phosphate and citrate buffers may not critically affect its hydrolytic stability at physiological pH, careful consideration must be given to other factors such as photostability, potential for precipitation, and patient comfort.
The comparative data for Penicillin G serves as a potent reminder that buffer selection is not a one-size-fits-all exercise. A seemingly minor change—from a phosphate to a citrate buffer—can result in a dramatic improvement in stability.
Therefore, for researchers, scientists, and drug development professionals, the following is recommended:
-
Empirical Testing is Non-Negotiable: Always perform stability and solubility studies for your specific API in a range of relevant buffer systems.
-
Consider the Entire System: Evaluate performance under conditions that mimic the final product's storage and use, including temperature, light exposure, and potential interactions with other excipients.
-
Balance Competing Factors: The optimal buffer will be a compromise that ensures maximum stability and solubility while maintaining safety and patient acceptability.
By adhering to these principles and employing rigorous experimental evaluation, the development of robust and effective pharmaceutical formulations can be significantly enhanced.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. Effect of viscosity and buffer salts on the stability of sulphacetamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iupac.github.io [iupac.github.io]
- 7. Sulfanilamide CAS#: 63-74-1 [m.chemicalbook.com]
- 8. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of 3-Aminopropane-1-sulfonamide Derivatives: A Guide to a Sparsely Explored Scaffold
For Immediate Release
[City, State] – [Date] – In the vast landscape of medicinal chemistry, the sulfonamide functional group has given rise to a multitude of life-saving drugs. However, a comprehensive analysis of the structure-activity relationship (SAR) for a specific scaffold, the 3-aminopropane-1-sulfonamide core, reveals a surprisingly underexplored area of research. This guide, intended for researchers, scientists, and drug development professionals, delves into the available, albeit limited, scientific literature to synthesize a foundational understanding of this chemical series, highlighting its potential and the significant gaps in current knowledge.
Introduction: The Potential of a Simple Scaffold
The this compound structure is closely related to 3-amino-1-propanesulfonic acid, also known as homotaurine. Homotaurine has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-β peptides.[1][2][][4] This has spurred interest in its derivatives, including the corresponding sulfonamides, as researchers seek to modulate its pharmacokinetic and pharmacodynamic properties. The conversion of the sulfonic acid to a sulfonamide introduces a key point for chemical modification, allowing for the exploration of a wide chemical space and potentially new biological activities.
Comparative Analysis: Insights from Analogs and Limited Direct Data
Direct and extensive SAR studies on a series of this compound derivatives are notably absent in the public domain. To construct a preliminary understanding, we must draw parallels from closely related structures and the few available data points.
N-Substitution on the Sulfonamide: A Gateway to Diverse Interactions
The primary point of diversification for this compound derivatives is the substitution on the sulfonamide nitrogen. This is a common strategy in sulfonamide drug design to influence properties such as solubility, protein binding, and target selectivity.
Key Observations from Related Sulfonamide Classes:
-
Aromatic and Heterocyclic Substituents: In many classes of sulfonamide inhibitors, such as those targeting carbonic anhydrases, the introduction of aromatic or heterocyclic rings on the sulfonamide nitrogen can lead to potent and selective inhibitors.[5][6][7][8][9] These moieties can engage in additional hydrophobic, pi-stacking, and hydrogen bonding interactions within the target's active site.
-
Alkyl and Functionalized Alkyl Chains: Simple alkyl chains can modulate lipophilicity, affecting cell permeability and pharmacokinetic profiles. The introduction of functional groups on these chains, such as hydroxyl or amino groups, can provide additional hydrogen bonding opportunities.
Modification of the Aminopropyl Chain
Alterations to the 3-aminopropane backbone itself represent another avenue for SAR exploration.
-
Substitution on the Propyl Chain: Introducing substituents on the carbon chain can influence the conformational flexibility of the molecule and its orientation within a binding pocket.
-
Modification of the Amino Group: The primary amino group is a key feature, likely involved in polar interactions or salt bridge formation with biological targets. Acylation or alkylation of this group would significantly alter its properties, potentially leading to prodrugs or derivatives with different target profiles. Patent literature reveals that prodrugs of the parent sulfonic acid have been explored to improve delivery.[10][11]
Potential Therapeutic Targets and Future Directions
While specific data is scarce, the structural similarity to homotaurine suggests potential applications in neurological disorders.[12] Furthermore, the versatile sulfonamide moiety is a known pharmacophore for a range of biological targets, suggesting that this compound derivatives could be explored as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group in carbonic anhydrase inhibitors.[5][7][8]
-
Anticancer Agents: Various sulfonamide derivatives have shown promise as anticancer agents by targeting pathways involved in tumor growth and proliferation.[13][14][15][16][17]
-
Enzyme Inhibitors: The scaffold could be adapted to target other enzymes where a sulfonamide can act as a bioisostere for a carboxylate or other functional groups.
The lack of comprehensive public data on the SAR of this compound derivatives presents both a challenge and an opportunity. It highlights a significant gap in medicinal chemistry research and beckons for systematic studies to unlock the therapeutic potential of this simple yet versatile scaffold.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of sulfonamide derivatives are provided below.
General Synthesis of N-Substituted 3-Aminopropane-1-sulfonamides
A common route for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. For this compound derivatives, a plausible synthetic workflow is outlined below.
Workflow for Synthesis:
Caption: General synthetic workflow for N-substituted 3-aminopropane-1-sulfonamides.
Step-by-Step Methodology:
-
Protection of the Amino Group: The primary amino group of a suitable starting material, such as 3-amino-1-propanol, is protected using a standard protecting group like tert-butoxycarbonyl (Boc) to prevent side reactions.
-
Formation of the Sulfonyl Chloride: The protected starting material is converted to the corresponding sulfonyl chloride. This can be a multi-step process.
-
Sulfonamide Formation: The sulfonyl chloride is reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide linkage.
-
Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final N-substituted this compound derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase (CA).
Experimental Workflow for CA Inhibition Assay:
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified carbonic anhydrase (e.g., hCA II), the test compounds (dissolved in DMSO and then diluted), and the substrate p-nitrophenyl acetate in assay buffer (e.g., Tris-HCl).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds. Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm (for the p-nitrophenolate product) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control and plot it against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The this compound scaffold remains a largely untapped resource in drug discovery. While direct comparative data is scarce, the foundational principles of sulfonamide chemistry and the biological profile of its close analog, homotaurine, provide a compelling rationale for its further investigation. This guide serves as a call to action for the medicinal chemistry community to explore this promising chemical space, with the provided synthetic and assay protocols offering a starting point for such endeavors. The systematic synthesis and evaluation of a library of these derivatives are crucial next steps to unlock their full therapeutic potential.
References
- 1. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibitory properties of 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase inhibitory effects of novel sulfamides derived from 1-aminoindanes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US10472323B2 - Isotope-enriched 3-amino-1-propanesulfonic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 11. US10857109B2 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid - Google Patents [patents.google.com]
- 12. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
A Comparative Guide to the Synthesis of Aminopropane Sulfonamides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone scaffold due to its versatile biological activities and favorable physicochemical properties. Among these, aminopropane sulfonamides are of particular interest as they are integral components of various therapeutic agents. The synthetic route chosen for their preparation can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for aminopropane sulfonamides, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction to Aminopropane Sulfonamides
Aminopropane sulfonamides are characterized by a propyl chain linking an amino group and a sulfonamide moiety. This structural motif is found in a range of biologically active molecules, including antibacterial agents, diuretics, and kinase inhibitors. The presence of both a basic amino group and an acidic sulfonamide group imparts unique properties to these molecules, influencing their solubility, membrane permeability, and target-binding interactions. The choice of an optimal synthetic strategy is therefore a critical first step in any research program targeting this class of compounds.
Key Synthetic Routes: A Comparative Overview
This guide will focus on three principal and strategically distinct routes for the synthesis of aminopropane sulfonamides:
-
Route 1: Nucleophilic Substitution on a Sulfonyl Chloride - The classic and most direct approach.
-
Route 2: Reductive Amination of a Keto-Sulfonamide - A versatile method for introducing the amine functionality.
-
Route 3: The Gabriel Synthesis - A robust method for the clean introduction of a primary amine.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes.
Route 1: Nucleophilic Substitution on a Sulfonyl Chloride
This is arguably the most traditional and widely employed method for the formation of a sulfonamide bond.[1][2] The strategy involves the reaction of a propanesulfonyl chloride derivative with an appropriate amine. For the synthesis of a primary aminopropane sulfonamide, this would typically involve a 3-halopropanesulfonyl chloride and ammonia or a protected amine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1] The choice of base and solvent can significantly influence the reaction rate and yield.
Caption: General mechanism of sulfonamide formation via nucleophilic substitution.
Experimental Protocol: Synthesis of 3-Chloropropane-1-sulfonamide
Materials:
-
3-Chloropropanesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 3-chloropropanesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (2.0-3.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 3-chloropropane-1-sulfonamide.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Generality | Broad scope for both the sulfonyl chloride and amine components.[3] | |
| Efficiency | Often high-yielding and proceeds under relatively mild conditions. | Sulfonyl chlorides can be sensitive to moisture.[1] |
| Cost | Starting materials are often commercially available and relatively inexpensive. | |
| Selectivity | Can lead to over-alkylation if the resulting amine is also nucleophilic. | |
| Safety | Sulfonyl chlorides can be corrosive and lachrymatory. |
Route 2: Reductive Amination of a Keto-Sulfonamide
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[4][5][6][7][8][9][10][11] In the context of aminopropane sulfonamide synthesis, this route would involve the reaction of a 3-oxopropanesulfonamide with an amine in the presence of a suitable reducing agent.
Mechanistic Rationale
The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from the reaction of the ketone with the amine, followed by the reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity.[6][8]
Caption: General mechanism of reductive amination.
Experimental Protocol: Synthesis of 3-Amino-N-arylpropane-1-sulfonamide
Materials:
-
N-Aryl-3-oxopropane-1-sulfonamide
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (glacial)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
To a solution of N-aryl-3-oxopropane-1-sulfonamide (1.0 eq) and ammonium acetate (5-10 eq) in methanol, add a few drops of glacial acetic acid to adjust the pH to ~6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between diethyl ether and water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with 1 M NaOH to a pH of ~10 and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired aminopropane sulfonamide.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Versatility | A wide range of amines and carbonyl compounds can be used. | Requires the synthesis of a keto-sulfonamide precursor. |
| Control | Generally avoids over-alkylation issues seen with direct alkylation.[11] | |
| Mild Conditions | Can often be performed under mild, one-pot conditions.[9] | Use of cyanide-containing reagents requires careful handling and disposal. |
| Selectivity | Reducing agents like NaBH₃CN are selective for the iminium ion.[8] | |
| Green Chemistry | Solvent-free variations have been developed.[11] |
Route 3: The Gabriel Synthesis
The Gabriel synthesis is a classic and highly effective method for the synthesis of primary amines from alkyl halides, avoiding the common problem of overalkylation.[12][13][14][15][16] This method can be adapted for the synthesis of aminopropane sulfonamides by using a 3-halopropane sulfonamide as the alkylating agent.
Mechanistic Rationale
The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the nucleophilic phthalimide anion. This anion then undergoes an SN2 reaction with a primary alkyl halide (in this case, a 3-halopropane sulfonamide) to form an N-alkylated phthalimide. The final step involves the cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure) or under acidic or basic conditions, to release the desired primary amine.[15]
Caption: General scheme of the Gabriel synthesis for primary amines.
Experimental Protocol: Synthesis of 3-Aminopropane-1-sulfonamide
Materials:
-
3-Bromopropane-1-sulfonamide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 3-bromopropane-1-sulfonamide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for several hours until TLC indicates the consumption of the starting halide.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(3-sulfamoylpropyl)phthalimide by filtration, wash with water, and dry.
-
-
Deprotection (Hydrazinolysis):
-
Suspend the N-(3-sulfamoylpropyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours.
-
A white precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a sodium hydroxide solution to liberate the free amine and then extract with a suitable organic solvent.
-
Dry the organic extracts, filter, and concentrate to obtain this compound.
-
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Selectivity | Exclusively produces primary amines, avoiding overalkylation.[15] | Generally limited to the synthesis of primary amines. |
| Reliability | A robust and high-yielding method for primary amines. | The deprotection step can sometimes be harsh.[12] |
| Purity | The product is often obtained in high purity after removal of the phthalhydrazide byproduct. | Requires a two-step process (alkylation and deprotection). |
| The synthesis of the 3-halopropane sulfonamide precursor is required. |
Comparative Analysis and Recommendations
| Synthesis Route | Key Precursors | Typical Yields | Key Strengths | Key Weaknesses | Recommended For |
| Nucleophilic Substitution | 3-Halopropanesulfonyl chloride, Amine | Good to Excellent | Direct, high-yielding, broad scope. | Potential for overalkylation, moisture-sensitive reagents. | Rapid synthesis of a variety of N-substituted aminopropane sulfonamides. |
| Reductive Amination | 3-Oxopropanesulfonamide, Amine | Good | Versatile, avoids overalkylation, mild conditions. | Requires synthesis of a keto-precursor, use of cyanide reagents. | Controlled synthesis of primary, secondary, and tertiary aminopropane sulfonamides. |
| Gabriel Synthesis | 3-Halopropanesulfonamide, Potassium phthalimide | Good to Excellent | Clean synthesis of primary amines, high purity. | Two-step process, harsh deprotection conditions possible. | High-purity synthesis of primary aminopropane sulfonamides where overalkylation is a concern. |
Expert Recommendations:
-
For the rapid generation of a library of N-substituted aminopropane sulfonamides, Route 1 (Nucleophilic Substitution) is often the most efficient, provided that the corresponding amines are readily available. Careful control of stoichiometry is necessary to minimize side products.
-
When a high degree of control over the amine substitution is required, or for the synthesis of more complex aminopropane sulfonamides, Route 2 (Reductive Amination) is an excellent choice. The one-pot nature of many reductive amination protocols adds to its appeal.
-
For the synthesis of a primary aminopropane sulfonamide where purity is paramount and overalkylation must be avoided, Route 3 (The Gabriel Synthesis) is the gold standard. Although it involves two distinct steps, the reliability and cleanliness of the reaction often justify the extra effort.
Conclusion
The synthesis of aminopropane sulfonamides can be approached through several effective strategies, each with its own set of advantages and challenges. The selection of the most appropriate route will depend on the specific target molecule, the availability of starting materials, and the desired scale and purity of the final product. By understanding the mechanistic principles and experimental nuances of nucleophilic substitution, reductive amination, and the Gabriel synthesis, researchers can make informed decisions to accelerate their drug discovery and development programs. This guide serves as a foundational resource to aid in this critical decision-making process, promoting efficient and successful synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 9. gctlc.org [gctlc.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Aminopropane-1-sulfonamide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminopropane-1-sulfonamide. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the procedures outlined here are based on established safety protocols for sulfonamides and general best practices for chemical waste management, ensuring a conservative and safety-first approach.[1][2]
The fundamental principle guiding the disposal of any research chemical, particularly one with limited specific hazard data, is to treat it as potentially hazardous.[1] This approach minimizes risk and ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[3]
Immediate Safety and Handling: The Prerequisite to Disposal
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure. The causality here is direct: preventing skin and eye contact, as well as inhalation of any fine particulates, is paramount.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to create a closed loop of safe handling from use to final disposal.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize the waste. In the absence of specific data to the contrary, this compound waste should be treated as hazardous chemical waste.[2] This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing papers).
-
Solutions containing this compound.
-
Contaminated PPE.
This waste must be segregated from other laboratory waste streams to prevent accidental chemical reactions.[1] For instance, it should be kept separate from strong oxidizing agents.[1]
Step 2: Containerization
Proper containerization is essential to prevent leaks and spills.
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure lid.[1][3] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Liquid waste should be collected in a container material confirmed to be resistant to all components of the solution.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label should include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date accumulation started.
-
The name of the principal investigator or laboratory.
-
This detailed labeling ensures that everyone who handles the container is aware of its contents and associated hazards.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] The SAA should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Inspected weekly for any signs of leaks or container degradation.[1]
Secondary containment, such as a larger, chemically resistant tub or tray, should be used for liquid waste containers to contain any potential leaks.
Step 4: Final Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4] The most reliable and compliant method for final disposal is to engage a licensed and reputable chemical waste management company.[2] These contractors are equipped to handle, transport, and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, use an absorbent material to contain the spill.
-
Collect and Package: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Summary of Key Safety Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent eye and skin contact, and contamination of personal clothing. |
| Handling Location | Well-ventilated area or chemical fume hood. | To minimize inhalation of dust or vapors.[1] |
| Waste Classification | Treat as hazardous chemical waste. | A conservative approach in the absence of specific hazard data.[1][2] |
| Waste Segregation | Separate from incompatible materials (e.g., strong oxidizers). | To prevent dangerous chemical reactions.[1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To ensure safe containment and prevent environmental release.[3] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | For safe, temporary storage under laboratory control.[1] |
| Final Disposal Method | Licensed hazardous waste disposal contractor. | To ensure regulatory compliance and environmental protection.[2] |
| Prohibited Disposal Methods | Drain disposal, regular trash. | To prevent water and soil contamination.[4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 3-Aminopropane-1-sulfonamide: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is the cornerstone of innovative and trustworthy scientific discovery. This guide provides essential safety and logistical information for the handling and disposal of 3-Aminopropane-1-sulfonamide (CAS: 74494-51-2), a compound requiring meticulous attention to personal protective equipment (PPE) to mitigate potential health risks. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile of this compound
A thorough understanding of the hazard profile of this compound is fundamental to implementing appropriate safety measures. According to available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications necessitate a comprehensive PPE strategy to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Safety glasses with side shields or goggles.[2][3] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[4] | Not generally required if handled within a certified chemical fume hood. |
| Handling outside of a fume hood (e.g., transfers) | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[4] | A NIOSH-approved respirator (e.g., N95) is recommended if dust may be generated.[5] |
| Cleaning spills | Chemical safety goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with particulate filters. |
The causality behind these recommendations is rooted in preventing all potential routes of exposure. Safety glasses protect against projectiles, while goggles provide a seal against dust and splashes.[2][3] Chemical-resistant gloves are imperative to prevent skin irritation.[1] A lab coat provides a removable barrier to protect personal clothing and skin from contamination.[4] Respiratory protection is crucial when the compound can become airborne as a dust, a common occurrence when handling powdered solids.[5]
Procedural Guidance: Donning and Doffing of PPE
A self-validating safety system includes not only the selection of appropriate PPE but also the correct procedure for its use. Improper removal of contaminated PPE can lead to exposure.
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first as they are considered the most contaminated. Use a glove-in-glove technique to avoid touching the outside of the gloves with your bare hands.
-
Gown/Lab Coat: Unbutton your lab coat. Roll it down from your shoulders, turning it inside out as you remove it to contain any contaminants.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Decision-Making Workflow for PPE Selection
To assist in the rapid selection of appropriate PPE, the following workflow can be utilized.
Caption: A decision-making workflow for selecting the appropriate PPE when handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is a critical step in the laboratory safety workflow to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Contaminated PPE: Disposable PPE, such as gloves and lab coats, should be disposed of as solid hazardous waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Spill Cleanup Material: Any absorbent material used to clean up a spill of this compound must be treated as hazardous waste and disposed of accordingly.[2]
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
